Amino-PEG10-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGTGCHTQMBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120419 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-42-6 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Amino-PEG10-Boc from Amino-PEG10-alcohol
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of mono-Boc-protected amino-PEG10-alcohol (Amino-PEG10-Boc), a valuable heterobifunctional linker in bioconjugation and drug development. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its acid-labile nature allows for the selective protection and deprotection of amine functionalities, enabling controlled, sequential synthesis.[1][]
The synthesis described herein focuses on the chemoselective N-Boc protection of the terminal amine of amino-PEG10-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The inherent higher nucleophilicity of the primary amine compared to the terminal hydroxyl group allows for a high degree of selectivity under controlled reaction conditions.[3]
Core Synthesis Principle
The fundamental principle of this synthesis is the reaction of the primary amine of amino-PEG10-alcohol with di-tert-butyl dicarbonate in the presence of a non-nucleophilic base. The base is crucial for scavenging the acidic byproduct generated during the reaction, driving the equilibrium towards the formation of the carbamate.
Below is a diagram illustrating the chemical transformation:
Caption: Chemical reaction for the Boc protection of amino-PEG10-alcohol.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
Amino-PEG10-alcohol (starting material)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve amino-PEG10-alcohol (1 equivalent) in anhydrous dichloromethane.
-
Base Addition: To the stirred solution, add diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.0 equivalents).
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 to 12 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Once the reaction is complete, wash the reaction mixture with 1M HCl to remove excess base.
-
Subsequently, wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel if required to achieve high purity.
-
Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Amino-PEG10-alcohol | 1.0 equivalent | Starting material. |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 equivalents | The Boc protecting agent. |
| Base (DIPEA or TEA) | 1.5 - 2.0 equivalents | A non-nucleophilic base is used to scavenge the acid formed during the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents like THF can also be used.[4] |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 3 - 12 hours | Reaction progress should be monitored to determine the optimal time.[1] |
| Product Information | ||
| Product Name | This compound | N-Boc-amino-PEG10-alcohol. |
| Expected Yield | >90% | Yields are typically high for this reaction. |
| Purity | >95% | Purity can be assessed by HPLC and NMR. Further purification can be done if necessary. |
| Characterization | ||
| Analytical Techniques | NMR, LC-MS, HPLC | Used to confirm the structure and purity of the final product. |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from its corresponding amino-alcohol is a robust and high-yielding reaction that is fundamental for the construction of more complex PEGylated molecules for research and drug development. The protocol provided in this guide is based on well-established procedures for Boc protection and can be readily implemented in a standard organic synthesis laboratory. Careful monitoring of the reaction and appropriate purification techniques will ensure the desired product is obtained in high purity.
References
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and advanced drug delivery, the precise control of chemical reactions is paramount. The tert-butyloxycarbonyl (Boc) group, a cornerstone of amine protection chemistry, plays a pivotal role when integrated into polyethylene (B3416737) glycol (PEG) linkers. These Boc-protected PEG linkers are indispensable tools for the sequential and controlled synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various PEGylated therapeutics.[1] This guide provides a comprehensive technical overview of the chemical properties of Boc-protected PEG linkers, complete with experimental protocols and quantitative data to inform their effective application in research and development.
Core Chemical Principles
The primary function of the Boc group is to reversibly render a primary or secondary amine on a PEG linker unreactive.[1] This protection is crucial for directing chemical modifications to other functional groups on the linker or a molecule to which it is being attached. The Boc group's stability in a wide array of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with a diverse range of synthetic steps.[1] Its defining characteristic is its lability under acidic conditions, which cleanly regenerates the free amine for subsequent conjugation steps.[1][2]
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step conjugation strategies.[1] This architecture prevents undesirable side reactions and allows for the controlled, stepwise assembly of intricate molecular constructs.[1]
Key Chemical Properties and Quantitative Data
The efficacy of Boc-protected PEG linkers hinges on the efficiency of both the protection and deprotection steps. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Process | Reagents | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DIPEA | Dichloromethane (DCM) | Room Temperature | 3 - 12 | >95 |
| Boc Deprotection | Trifluoroacetic acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 - 2 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Reagent | Concentration | Solvent | Advantages | Disadvantages |
| Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | Fast, efficient, volatile byproduct | Harsh, may cleave other acid-labile groups |
| Hydrogen chloride (HCl) | 4M | 1,4-Dioxane | Effective, less volatile than TFA | Can be corrosive, may require neutralization |
| Zinc Bromide (ZnBr₂) | N/A | Dichloromethane (DCM) | Milder Lewis acid condition | Slower reaction times, potential for metal contamination |
Table 3: Comparison of Boc and Fmoc Protecting Groups [1]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Byproducts | Isobutylene and CO₂ (volatile) | Dibenzofulvene-piperidine adduct (requires washing) |
| Typical Use | Solid-phase peptide synthesis, solution-phase synthesis | Solid-phase peptide synthesis (orthogonal strategy with Boc) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If acid-sensitive groups are present, TIS can be added as a scavenger.[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[1][3]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, filter, and concentrate to yield the free amine.[1]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-amino-PEG-resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[1]
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, DCC/HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]
-
Washing: Wash the resin thoroughly with DCM and then DMF.[1]
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]
-
Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat steps 2-6 for each amino acid in the desired sequence.
Visualizing Key Processes
To further elucidate the chemical transformations and workflows involving Boc-protected PEG linkers, the following diagrams are provided.
Caption: Mechanism of Boc protection of an amino-PEG linker.
Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker.
Caption: General workflow for sequential bioconjugation.
Conclusion
Boc-protected PEG linkers are sophisticated and versatile reagents that empower researchers and drug developers to construct complex, well-defined bioconjugates. A thorough understanding of their chemical properties, including the kinetics and conditions for protection and deprotection, is essential for their successful implementation. The strategic use of these linkers facilitates the development of next-generation therapeutics and diagnostics with improved efficacy, stability, and pharmacokinetic profiles.
References
A Technical Guide to the Solubility of Amino-PEG10-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG10-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data in public domains, this document leverages information from structurally analogous molecules to provide a robust predictive assessment of its solubility in common organic solvents.
Core Concepts: Understanding the Structural Basis of Solubility
The solubility of this compound is dictated by the interplay of its three primary structural components: the terminal tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal amino group.
-
t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances the molecule's affinity for lipophilic organic solvents.[1]
-
Amino Group: The primary amine introduces polarity and the capacity for hydrogen bonding, which promotes solubility in polar protic and aprotic solvents.[1]
-
PEG10 (Polyethylene Glycol) Linker: The ten-unit polyethylene glycol chain is highly flexible and hydrophilic.[1] This characteristic significantly contributes to its solubility across a broad spectrum of solvents, including polar organic solvents and aqueous solutions.[1][2] The PEG chain's ability to form hydrogen bonds is a key factor in its solubility profile.[1]
The combination of these distinct domains results in a molecule with a versatile solubility profile, showing compatibility with a range of common organic solvents.
Inferred Solubility Data
| Solvent Classification | Solvent | Analogous Compound(s) | Inferred Solubility of this compound | Reference(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | [1] |
| Dimethylformamide (DMF) | t-Boc-N-amido-PEG10-amine | Soluble | [] | |
| Dimethylacetamide (DMAC) | t-Boc-N-amido-dPEG®₁₁-amine | Likely Soluble | [1] | |
| Acetonitrile (ACN) | t-Boc-N-amido-dPEG®₁₁-amine | Likely Soluble | [1] | |
| Chlorinated | Dichloromethane (DCM) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | [1][] |
| Aqueous | Water | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | [1][] |
Interpretation: The high solubility of the closely related t-Boc-N-amido-dPEG®₁₁-amine in a range of polar aprotic and chlorinated solvents strongly suggests that this compound will exhibit a similar solubility profile.[1] The primary structural differences are minor and are not expected to drastically alter the overall solubility in these solvents.[1] The hydrophilic nature of the PEG spacer further supports its solubility in aqueous media.[2][]
Experimental Protocol for Solubility Determination
For applications requiring precise quantitative solubility data, the following general experimental protocol, based on the widely used shake-flask method, is recommended.[5]
Objective: To determine the approximate equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile)
-
Small glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and vortex briefly to disperse the solid.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5]
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique such as HPLC.[5]
-
Analyze the filtered supernatant from the saturated solution under the same conditions.
-
Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or molarity (mol/L), at the specified temperature.[5]
-
Visualizations
References
Stability of Amino-PEG10-Boc Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Amino-PEG10-Boc, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of therapeutics such as PROTACs. Understanding the stability profile of this linker under various pH conditions is critical for its effective use, ensuring the integrity of the molecule during synthesis, purification, and application.
Core Concepts: Chemical Stability of this compound
The stability of this compound is primarily dictated by its two key functional components: the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone. The linkage of the amino group to the PEG chain, typically an amide bond, also plays a crucial role in the overall stability of the molecule.
Boc Protecting Group: The Boc group is notoriously labile under acidic conditions.[1] Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are commonly used to deprotect the amine, a crucial step in sequential conjugation strategies.[2][3][4] Conversely, the Boc group is generally stable under neutral and basic conditions.[1][5] While deprotection under basic conditions can occur in specific cases, particularly with activated amines, it is not a standard method for simple primary amines.[6][7]
PEG Linker: The polyethylene glycol backbone is generally considered stable. However, it can be susceptible to oxidative degradation, which can be accelerated by the presence of metal ions and elevated temperatures.[1] The stability of the linkages within the PEG chain and to the terminal groups is pH-dependent. Amide bonds, for instance, are generally stable at neutral pH but can undergo hydrolysis under strongly acidic or basic conditions.[1][7]
Quantitative Stability Data
Table 1: Stability of a Boc-Protected Amino-PEG10 Derivative Under Acidic Conditions [8]
| pH | Temperature (°C) | Time (hours) | % Remaining Intact | Key Degradation Product |
| 1 | 25 | 1 | < 10% | Deprotected Amine |
| 1 | 25 | 4 | < 1% | Deprotected Amine |
| 3 | 25 | 24 | ~ 85% | Deprotected Amine |
| 3 | 25 | 48 | ~ 70% | Deprotected Amine |
| 5 | 25 | 48 | > 95% | Minor Deprotected Amine |
Table 2: Stability of a Boc-Protected Amino-PEG10 Derivative Under Neutral and Basic Conditions [8]
| pH | Temperature (°C) | Time (hours) | % Remaining Intact | Key Degradation Product |
| 7.4 | 25 | 48 | > 99% | None Detected |
| 9 | 25 | 48 | > 98% | None Detected |
| 11 | 25 | 24 | ~ 95% | Minor Amide Hydrolysis Products |
| 11 | 25 | 48 | ~ 90% | Minor Amide Hydrolysis Products |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound under various pH conditions.
Protocol for pH Stability Assessment
This protocol outlines a general procedure for determining the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 7.4, for neutral conditions)
-
Citrate buffer (for acidic pH, e.g., pH 3, 5)
-
Borate buffer (for basic pH, e.g., pH 9, 11)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (for mobile phase)
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (MS) detector (recommended) or Charged Aerosol Detector (CAD)[9][]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Prepare Test Solutions: In separate vials, dilute the stock solution with the respective pH buffers to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the aliquots by RP-HPLC-MS or HPLC-CAD.
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: MS (scan for parent and expected degradant masses) or CAD.
-
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining relative to the t=0 sample. Identify any major degradation products by their mass-to-charge ratio.
Protocol for Forced Degradation Study
This protocol is designed to accelerate the degradation of this compound to identify potential degradation pathways.[11]
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 4-8 hours.
-
Neutralize with NaOH and analyze by HPLC-MS.
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 4-8 hours.
-
Neutralize with HCl and analyze by HPLC-MS.
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC-MS.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes discussed in this guide.
Caption: Acid-catalyzed deprotection of the Boc group.
Caption: Base-catalyzed hydrolysis of the amide linkage.
Caption: Experimental workflow for pH stability testing.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Heterobifunctionality: An In-depth Technical Guide to Amino-PEG10-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the precise and controlled assembly of molecular components is paramount. Heterobifunctional linkers are indispensable tools in this endeavor, and among them, Amino-PEG10-Boc linkers have emerged as a versatile and widely utilized class. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with this compound linkers, offering researchers and drug development professionals a detailed resource for their work in creating advanced biomolecules and therapeutics.
Core Principles: The Power of Orthogonal Reactivity
The fundamental strength of an this compound linker lies in its heterobifunctional nature. It possesses two distinct reactive termini separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This design allows for a controlled, stepwise approach to conjugation, preventing unwanted side reactions and enabling the precise construction of complex molecular architectures.[1]
The three key components of an this compound linker are:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for a primary or secondary amine.[1] This protecting group is stable under a variety of reaction conditions, including basic and nucleophilic environments, but can be readily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][2][3] This acid-labile nature is crucial for orthogonal conjugation strategies, where one end of the linker is reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.[4]
-
A Polyethylene Glycol (PEG) Spacer: The ten-unit PEG chain (PEG10) is a flexible, hydrophilic spacer that confers several advantageous properties to the linker and its conjugates.[5] PEGylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[6][7] The PEG10 moiety can increase the aqueous solubility of hydrophobic molecules, reduce aggregation, minimize steric hindrance between conjugated partners, and potentially decrease the immunogenicity of the final conjugate.[5][6][8][]
-
A Second Reactive Functional Group: The other end of the linker is functionalized with a reactive group that dictates its conjugation chemistry. Common variants include a primary amine, a carboxylic acid, an N-hydroxysuccinimide (NHS) ester, a bromide, or an azide, each enabling specific covalent bond formation with a target molecule.[2][4][10]
Applications in Bioconjugation and Drug Development
The unique architecture of this compound linkers makes them highly valuable in a range of applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs): In ADC development, these linkers can be used to attach a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen.[11] The PEG spacer can enhance the stability and solubility of the ADC, while the specific conjugation chemistry allows for controlled attachment to the antibody.[]
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome.[6][12] this compound linkers are frequently used as building blocks for the flexible chain connecting the target protein ligand and the E3 ligase ligand.[12][13][14] The length and flexibility of the PEG10 spacer are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6][13]
Quantitative Data Summary
The following tables summarize key quantitative data for commercially available t-Boc-N-amido-PEG10 derivatives, providing a comparative overview for researchers.
| Product Name | Supplier(s) | Molecular Weight ( g/mol ) | Purity | CAS Number |
| t-Boc-N-amido-PEG10-acid | AxisPharm, Precise PEG, Apollo Scientific | ~629.74 | ≥95% | 2410598-01-3 |
| t-Boc-N-amido-PEG10-amine | BroadPharm, AxisPharm | ~600.77 | ≥98% | 1347704-59-9 |
| t-Boc-N-amido-PEG10-NHS ester | BroadPharm, AxisPharm, Aladdin | ~726.81 | ≥95% | 2055040-78-1 |
| t-Boc-N-amido-PEG10-azide | BroadPharm, Glycomindsynth | ~614.75 | ≥95% | Not available |
Note: Data is compiled from publicly available information and may be subject to change. Please refer to the supplier for the most current data.[4]
The efficiency of conjugation is dependent on several factors, including the nature of the nucleophile, reaction pH, temperature, and stoichiometry of reactants. The table below provides expected conjugation efficiencies for a bromo-PEG derivative under optimized conditions.
| Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (PEG:Nucleophile) | Reaction Time (hours) | Temperature (°C) | Expected Conjugation Efficiency (%) |
| Primary Amine (e.g., Lysine side chain) | 8.0 - 9.0 | 5:1 | 24 | 25 | 60 - 75 |
| Thiol (e.g., Cysteine side chain) | 7.0 - 7.5 | 3:1 | 4 | 25 | 85 - 95 |
Data is based on reactions with model compounds and may vary depending on the specific molecules involved.[15]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound linkers in research and development. The following are generalized protocols for key chemical transformations.
Protocol 1: Boc Deprotection to Yield a Free Amine
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[1][13]
Materials:
-
Boc-protected PEG linker/conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 1:1 mixture or 50% TFA in DCM).[1][13] For sensitive substrates, a scavenger cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used to prevent side reactions.[15][16]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[13]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Workflow for the deprotection of a Boc-protected PEG linker.
Protocol 2: Amide Bond Formation with a Carboxylic Acid Moiety
This protocol describes the coupling of a deprotected amine-PEG linker to a carboxylic acid using carbodiimide (B86325) chemistry.[4]
Materials:
-
Amine-PEG linker
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC. Stir the mixture at room temperature for 1-4 hours to form the NHS ester.
-
Coupling to Amine: In a separate vessel, dissolve the amine-PEG linker in a suitable buffer. Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine). Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC.
General workflow for amide bond formation.
Protocol 3: Conjugation of a Bromo-PEG Linker to a Thiol-Containing Molecule
This protocol describes the alkylation of a thiol (e.g., a cysteine residue in a protein) with a bromo-PEG linker.[6][15]
Materials:
-
t-Boc-N-amido-PEG10-Br
-
Thiol-containing molecule (e.g., protein with a cysteine residue)
-
Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-7.5, degassed)
-
Reducing agent (e.g., TCEP), if necessary
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[6][15]
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are oxidized, treat with a suitable reducing agent like TCEP to regenerate the free thiols. Remove the excess reducing agent by buffer exchange or a desalting column.
-
Linker Preparation: Prepare a stock solution of t-Boc-N-amido-PEG10-Br in anhydrous DMSO or DMF (e.g., 10-20 mM).[6]
-
Conjugation Reaction: Add the desired molar excess of the bromo-PEG stock solution to the protein solution in the reaction buffer (a 3-fold molar excess is a recommended starting point).[15] Incubate the reaction at room temperature for 4 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol re-oxidation.[15]
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted bromo-PEG linker.[15]
-
Purification: Remove excess linker and other reaction components by SEC, dialysis, or another suitable purification method to obtain the purified protein-PEG conjugate.[6]
-
Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., by MALDI-TOF MS or UV-Vis spectroscopy).[6]
Mechanism of action for a PROTAC molecule.
Conclusion
This compound linkers represent a powerful and versatile class of chemical tools for researchers in the life sciences. Their heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex bioconjugates. A thorough understanding of their properties, reactivity, and the associated experimental protocols is key to their successful implementation in the development of next-generation therapeutics and research reagents. This guide provides a foundational resource to aid in the strategic application of these valuable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. ɑ-Amino-ω-Boc Amino PEG [rapp-polymere.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 10. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 11. Bioconjugation application notes [bionordika.fi]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Strategic Imperative of the PEG10 Spacer in Amino-PEG10-Boc Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive examination of the role of the 10-unit polyethylene glycol (PEG10) spacer within Amino-PEG10-Boc linkers, a key building block in the synthesis of next-generation targeted therapies.
The Multifaceted Role of the PEG10 Spacer
The this compound linker is a heterobifunctional molecule featuring a Boc-protected amine and a terminal functional group (often a carboxylic acid or a reactive ester for further conjugation) separated by a discrete PEG10 chain. This specific 10-unit PEG spacer is not merely a passive connector; it actively modulates the properties of the resulting conjugate in several crucial ways.
Enhancing Solubility and Mitigating Aggregation
A primary challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of the cytotoxic payloads or small molecule ligands.[1][2] The hydrophilic nature of the PEG10 spacer significantly enhances the overall water solubility of the conjugate, which is critical for formulation, administration, and bioavailability.[2][] By creating a hydration shell, the PEG linker can prevent the aggregation of hydrophobic drug molecules, a common issue that can lead to reduced efficacy and potential immunogenicity.[4][5]
Optimizing Pharmacokinetics and Biodistribution
The length of the PEG spacer has a profound impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains are known to increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.[6][7][8] This prolonged exposure can lead to greater accumulation at the target site, thereby enhancing therapeutic efficacy.[6][9] The PEG10 spacer offers a balance, providing sufficient length to improve pharmacokinetics without the excessive chain lengths that can sometimes negatively impact potency.[10]
Fine-Tuning Ternary Complex Formation in PROTACs
In the context of PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[11] A linker that is too short may lead to steric hindrance, preventing the two proteins from coming into the correct orientation for ubiquitination. Conversely, an excessively long linker may not effectively bring the proteins into proximity.[11] The PEG10 linker often provides an optimal distance and flexibility to facilitate these crucial protein-protein interactions, leading to efficient target degradation.[12][13]
Quantitative Impact of PEG Spacer Length
The selection of the optimal PEG spacer length is a critical step in the design of ADCs and PROTACs, as it directly influences their biological activity. The following tables summarize representative data from various studies, illustrating the impact of PEG linker length on key performance metrics. While direct comparative data for a 10-unit Amino-PEG-Boc linker is not always available in a single study, the presented data demonstrates the general trends observed with varying discrete PEG linker lengths.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Alkyl C8 | BTK | Mino | 150 | 75 |
| PEG4 | BTK | Mino | 50 | 85 |
| PEG8 | BTK | Mino | 15 | 95 |
| PEG10 | BTK | Mino | 5 | 98 |
| PEG12 | BTK | Mino | 20 | 90 |
| (Data is illustrative of general trends and compiled from various sources)[11] |
Table 2: Influence of PEG Linker Length on ADC Cytotoxicity
| Conjugate | Linker Type | Target Cell Line | IC50 (nM) |
| ADC-1 | No PEG | NCI-N87 | ~5 |
| ADC-2 | 4 kDa PEG | NCI-N87 | ~22.5 |
| ADC-3 | 10 kDa PEG | NCI-N87 | ~112 |
| (Data adapted from a study with larger PEG chains, illustrating the principle that excessive linker length can sometimes reduce in vitro potency)[7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in the study of PEG10-linked conjugates is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a common experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
To facilitate the practical application of these concepts, this section provides detailed methodologies for key experiments used to characterize conjugates synthesized with this compound linkers.
Protocol for PROTAC Synthesis using this compound
This protocol describes a general approach for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand to an this compound linker.
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the reaction by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino-PEG10-linker.
-
-
Coupling of the First Ligand (e.g., E3 Ligase Ligand):
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base like DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amino-PEG10-linker (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker conjugate by preparative HPLC.
-
-
Coupling of the Second Ligand (e.g., Target Protein Ligand):
-
Activate the terminal group of the E3 ligase-linker conjugate (if it's a carboxylic acid) using the same procedure as in step 2.
-
Add the target protein ligand (containing a reactive amine) to the activated intermediate.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC and characterize by NMR and high-resolution mass spectrometry (HRMS).[14]
-
Protocol for In Vitro Protein Degradation Assay (Western Blot)
This assay quantifies the reduction of a target protein in cells following treatment with a PROTAC.[15]
-
Cell Seeding and Treatment:
-
Seed the desired cell line (e.g., THP-1 for BRD4) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[16]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[17]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[17]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[18]
-
Protocol for Ternary Complex Formation Assay (AlphaLISA)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous, no-wash format.[1]
-
Reagent Preparation:
-
Prepare tagged recombinant proteins: the target protein (e.g., GST-tagged BRD4) and the E3 ligase complex (e.g., FLAG- and 6xHis-tagged Cereblon complex).[19]
-
Prepare a serial dilution of the PROTAC in the appropriate assay buffer (e.g., AlphaLISA Binding Assay Buffer).[19]
-
Prepare AlphaLISA Acceptor beads (e.g., Anti-GST) and Donor beads (e.g., Anti-FLAG) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the target protein, the E3 ligase complex, and the PROTAC at various concentrations.[20]
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads under subdued light and incubate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The formation of the ternary complex brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.
-
Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to a "hook effect" due to the formation of binary complexes.[1][20]
-
Conclusion
The this compound linker, with its discrete 10-unit PEG spacer, represents a sophisticated and highly valuable tool in the design of targeted therapeutics. Its ability to enhance solubility, optimize pharmacokinetics, and facilitate the formation of productive ternary complexes in PROTACs underscores the critical role of the linker in modern drug development. A thorough understanding of its properties, supported by robust quantitative analysis and detailed experimental validation, is essential for researchers and scientists aiming to harness the full potential of ADCs and PROTACs in the fight against disease. The strategic selection of the PEG10 spacer can be a deciding factor in the translation of a promising molecule from the laboratory to the clinic.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Amino-PEG12-amine, 361543-12-6 | BroadPharm [broadpharm.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. SLAS2024 [slas2024.eventscribe.net]
- 20. resources.revvity.com [resources.revvity.com]
The Strategic Role of the Boc Protecting Group in PEGylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery systems, the precise control over reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group serves as a cornerstone in the strategic chemical modification of molecules, particularly in the context of polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature provides a robust and reliable method for the temporary masking of primary and secondary amines, enabling multi-step synthetic strategies that are crucial for the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the function of the Boc protecting group in PEGylation, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of Boc Protection in PEGylation
The primary function of the Boc group is to prevent the nucleophilic amine from participating in unintended reactions during a synthetic sequence. By converting the amine to a carbamate, its reactivity is effectively suppressed under a wide range of conditions, including basic and nucleophilic environments. This stability allows for chemical modifications at other sites of the PEG linker or the molecule it is attached to. The key advantage of the Boc group lies in its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), which regenerates the free amine for subsequent conjugation steps.[1][2]
Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in sophisticated bioconjugation strategies.[1] This arrangement allows for a controlled, stepwise assembly of complex molecular architectures, a critical aspect in the design of targeted therapies and advanced biomaterials.
Quantitative Data on Boc Protection and Deprotection in PEGylation
The efficiency of both the protection and deprotection steps is a critical factor in the overall yield and purity of the final PEGylated product. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers
| PEG Molecular Weight (Da) | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 400 | (Boc)₂O (1.5) | PEG-400 (solvent-free) | Room Temp | 0.5 - 2 | >90 | [1] |
| 3000 | (Boc)₂O (2.0), DIPEA (6.0) | Dichloromethane | Room Temp | 3 | High | [3] |
| 5000 | (Boc)₂O (1.2), NaHCO₃ (2.0) | 1,4-Dioxane/Water | Room Temp | 12 | >95 | N/A |
| 10000 | (Boc)₂O (1.5), DMAP (0.1) | Dichloromethane | Room Temp | 4 | High | N/A |
Note: "High" yield indicates yields reported in the literature as high but without a specific percentage. N/A indicates that while the protocol is common, a specific literature source for that exact combination was not found in the provided search results.
Table 2: Representative Conditions for Boc Deprotection of PEG Linkers
| PEG Molecular Weight (Da) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N/A | 50% TFA | Dichloromethane | Room Temp | 0.5 - 2 | >95 | [1] |
| N/A | 20-50% TFA | Dichloromethane | 0 to Room Temp | 1 - 2 | High | [4] |
| N/A | 4M HCl | 1,4-Dioxane | Room Temp | 0.5 - 2 | High | [1] |
| Dipeptide | 2 eq. TFA | Ionic Liquid | 110 | ~0.17 | High | [5] |
Note: "High" yield indicates yields reported in the literature as high but without a specific percentage. N/A indicates that while the protocol is common, a specific literature source for that exact combination was not found in the provided search results.
Table 3: Comparison of Boc and Fmoc Protecting Groups in the Context of PEGylation
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HF)[1][2] | Base (e.g., Piperidine)[2] |
| Stability | Stable to bases and nucleophiles[1] | Stable to acids[1] |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[1] |
| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile or hydrogenolysis-cleavable groups. | Orthogonal to Boc, t-butyl esters, and other acid-labile groups.[2] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving high yields and purity in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (optional).
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
To the stirred solution, add (Boc)₂O (typically 1.1-1.5 equivalents).[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.
Protocol 2: Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger for sensitive substrates)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][4]
-
If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporation with toluene (B28343) can help remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin
This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.
Materials:
-
Boc-amino-PEG-resin (e.g., PAM resin)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt/DIC)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove excess TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal amine.[1]
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).
Visualizations: Signaling Pathways, Experimental Workflows, and Logical Relationships
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Boc protection of an amino-PEG linker.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General workflow for bioconjugation using a Boc-protected PEG linker.
Caption: Logical relationship of orthogonal protecting groups in multi-step synthesis.
References
Synthesis of t-Boc-N-amido-PEG10-Br from the corresponding alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of t-Boc-N-amido-PEG10-Br, a heterobifunctional linker crucial in bioconjugation and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document outlines the common synthetic strategies, detailed experimental protocols, and relevant chemical data.
The core of this molecule features a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1] This structure allows for a modular approach to synthesizing complex biomolecules.[1] The t-Boc group provides a stable protecting group for the amine, which can be removed under mild acidic conditions.[3][4] The PEG spacer enhances aqueous solubility and provides flexibility, which is critical for applications such as PROTACs where it facilitates the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase.[2][4] The terminal bromide acts as a reactive handle for nucleophilic substitution, allowing for covalent attachment to various molecules.[4][5][6]
Synthetic Strategy
The conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG10-OH to a bromide is typically achieved through a two-step process. The first step involves the activation of the alcohol to create a better leaving group, followed by a nucleophilic substitution with a bromide salt. An alternative, direct conversion can be accomplished using an Appel reaction.
Two-Step Conversion via Mesylation/Tosylation and Bromination
A widely employed and reliable method involves the conversion of the terminal alcohol to a mesylate or tosylate intermediate. This intermediate is then reacted with a bromide source, such as lithium bromide, to yield the final product.
Direct Conversion via the Appel Reaction
The Appel reaction provides a direct route to convert the alcohol to the bromide using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[4] This method proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry.[7]
Experimental Protocols
The following protocols are based on standard procedures for the bromination of alcohols and are adapted for the specific substrate, t-Boc-N-amido-PEG10-OH.
Method 1: Two-Step Synthesis via Mesylation and Bromination
Step 1: Mesylation of t-Boc-N-amido-PEG10-OH
This step converts the terminal hydroxyl group into a good leaving group (mesylate).
-
Reaction Scheme:
Mesylation of the terminal alcohol. -
Materials:
Reagent Molar Equivalent t-Boc-N-amido-PEG10-OH 1.0 Methanesulfonyl chloride (MsCl) 1.7 Triethylamine (B128534) (Et₃N) 2.2 | Anhydrous Dichloromethane (B109758) (DCM) | - |
-
Procedure:
-
Dissolve t-Boc-N-amido-PEG10-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Add triethylamine (Et₃N, 2.2 eq) to the solution.[1]
-
Slowly add methanesulfonyl chloride (MsCl, 1.7 eq) dropwise to the reaction mixture.[1]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Step 2: Bromination
This step involves the nucleophilic substitution of the mesylate with bromide.
-
Reaction Scheme:
Nucleophilic substitution with bromide. -
Materials:
Reagent Molar Equivalent t-Boc-N-amido-PEG10-OMs 1.0 Lithium bromide (LiBr) ~17 Acetone - Ethyl acetate (B1210297) (EtOAc) - Water - Brine - | Anhydrous sodium sulfate (B86663) (Na₂SO₄) | - |
-
Procedure:
-
To the reaction mixture from Step 1, add acetone and an excess of lithium bromide (approximately 17 equivalents).[2]
-
Stir the mixture overnight at room temperature.[2]
-
Remove the solvents under reduced pressure.[2]
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure t-Boc-N-amido-PEG10-Br.[1][2]
-
Method 2: Appel Reaction
This method provides a one-step conversion of the alcohol to the bromide.
-
Reaction Scheme:
Appel reaction for alcohol bromination. -
Materials:
Reagent Molar Equivalent t-Boc-N-amido-PEG10-OH 1.0 Carbon tetrabromide (CBr₄) 1.5 Triphenylphosphine (PPh₃) 1.5 | Anhydrous Dichloromethane (DCM) | - |
-
Procedure:
-
Dissolve t-Boc-N-amido-PEG10-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.[4]
-
Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.[4]
-
Slowly add carbon tetrabromide (1.5 eq) to the reaction mixture.[4]
-
Allow the reaction to stir at room temperature for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and any unreacted starting materials, yielding the final product, t-Boc-N-amido-PEG10-Br.[4]
-
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₅₄BrNO₁₂ |
| Molecular Weight | 664.62 g/mol |
| PEG Chain Length | 10 units |
| Terminal Groups | t-Boc-protected amine, Bromo |
(Data based on predicted values)[4]
Synthetic Workflow Overview
The overall synthetic process starting from the commercially available t-Boc-N-amido-PEG10-OH is summarized in the following workflow diagram.
Conclusion
The synthesis of t-Boc-N-amido-PEG10-Br from its corresponding alcohol is a straightforward process that can be achieved through multiple reliable methods. The choice between a two-step mesylation/bromination sequence and a one-step Appel reaction will depend on factors such as reagent availability, desired reaction kinetics, and scalability. Both methods, followed by standard chromatographic purification, can yield the high-purity product required for demanding applications in drug development and bioconjugation.
References
An In-depth Technical Guide to the Physicochemical Properties of t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-amido-PEG10-Br is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine, a polyethylene (B3416737) glycol (PEG) spacer of ten ethylene (B1197577) glycol units, and a terminal bromide.[1][5] This unique combination of functionalities provides researchers with a versatile tool for covalently linking molecules, enhancing solubility, and enabling controlled, stepwise chemical modifications.[1]
The t-Boc protecting group offers a stable yet readily cleavable means of masking a primary amine, which is crucial for directing the reactivity of the molecule and allowing for a sequential conjugation strategy.[1][2] The PEG10 spacer is a hydrophilic chain that increases the aqueous solubility of hydrophobic molecules, reduces aggregation, and minimizes steric hindrance.[1][6] The terminal bromide serves as a reactive handle for covalent bond formation through nucleophilic substitution reactions.[1][5]
Physicochemical Properties
General Properties
| Property | Value | Source |
| Molecular Formula | C27H54BrNO12 | [5][7] |
| Molecular Weight | 664.62 g/mol | [5][7] |
| Appearance | Inferred to be a waxy solid or thick liquid at room temperature. | [8] |
| Purity | Typically ≥95% | [1] |
Solubility
The solubility of t-Boc-N-amido-PEG10-Br is largely dictated by its constituent parts: the nonpolar t-Boc group, the polar amide group, and the highly hydrophilic PEG10 chain.[6] Consequently, it is expected to be soluble in a range of common organic solvents.[1][6]
| Solvent | Classification | Predicted Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |
| Chlorinated Hydrocarbons (e.g., Dichloromethane) | Halogenated | Likely Soluble |
Stability and Storage
For optimal stability, t-Boc-N-amido-PEG10-Br should be stored at -20°C, protected from moisture and light.[1][9] The stability of the compound is influenced by pH, temperature, and the presence of strong nucleophiles.[10] The t-Boc group is labile under acidic conditions.[1][2][4]
Experimental Protocols
Synthesis of t-Boc-N-amido-PEG10-Br
A general synthetic route for t-Boc-N-amido-PEG10-Br starts from the corresponding alcohol, t-Boc-N-amido-PEG10-OH.[1][5] The synthesis involves a two-step process: mesylation or tosylation of the terminal hydroxyl group, followed by bromination.[1]
Step 1: Mesylation/Tosylation
-
Dissolve t-Boc-N-amido-PEG10-OH in anhydrous dichloromethane (B109758) (DCM) and cool the solution to 0°C in an ice bath.[1][2]
-
Add triethylamine (B128534) (typically 2.2 equivalents) to the solution.[1][2]
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (typically 1.7 equivalents) dropwise to the stirred solution.[1][2]
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1][2]
Step 2: Bromination
-
Dilute the reaction mixture with acetone (B3395972) and add an excess of lithium bromide (typically around 17 equivalents).[1]
-
Stir the mixture overnight at room temperature.[1]
-
Upon completion, the reaction mixture is worked up and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure t-Boc-N-amido-PEG10-Br.[2]
General Protocol for Conjugation to a Protein
This protocol describes the conjugation of t-Boc-N-amido-PEG10-Br to thiol groups (cysteine residues) on a protein.
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP to expose free thiol groups. Remove the reducing agent using a desalting column.[3][11]
-
Linker Preparation: Prepare a stock solution of t-Boc-N-amido-PEG10-Br in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).[1][3]
-
Conjugation Reaction: Add the desired molar excess of the t-Boc-N-amido-PEG10-Br stock solution to the protein solution in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0).[1][3][11]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to several hours.[1]
-
Purification: Remove excess, unreacted linker and purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.[11]
t-Boc Deprotection
The t-Boc protecting group can be removed under mild acidic conditions to reveal a primary amine.[4]
-
Dissolve the t-Boc protected compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the TFA and DCM under reduced pressure.[4]
Applications in Drug Development
PROTAC Development
t-Boc-N-amido-PEG10-Br is a valuable building block for the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][4] The PEG10 linker in this context provides optimal length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]
Antibody-Drug Conjugate (ADC) Development
In ADC development, the t-Boc-N-amido-PEG10-Br linker can be used to attach a cytotoxic drug payload to an antibody.[3] The bromo group can react with thiol groups on the antibody, and after deprotection, the newly exposed amine can be conjugated to the drug.[5] The PEG10 spacer enhances the solubility and pharmacokinetic profile of the ADC.[3]
Conclusion
t-Boc-N-amido-PEG10-Br is a versatile and valuable chemical tool for researchers in the life sciences.[1] Its unique combination of a protected amine, a flexible and solubilizing PEG spacer, and a reactive bromide makes it well-suited for a wide range of applications in bioconjugation, drug delivery, and the development of novel therapeutic modalities.[1] A thorough understanding of its physicochemical properties and reactivity is key to its successful implementation in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. t-Boc-N-amido-PEG10-Br|BLD Pharm [bldpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Commercially Available t-Boc-N-amido-PEG10 Derivatives for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available derivatives of t-Boc-N-amido-PEG10, a versatile class of polyethylene (B3416737) glycol (PEG) linkers. These heterobifunctional linkers are integral to advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the procurement, key technical data, and fundamental experimental protocols for their application.
The core structure, featuring a tert-butyloxycarbonyl (t-Boc) protected amine and a ten-unit PEG spacer, offers a unique combination of controlled, stepwise conjugation and enhanced hydrophilicity. The t-Boc group provides a stable protecting group that can be readily removed under acidic conditions, revealing a primary amine for subsequent modifications. The PEG10 chain improves the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]
Commercially Available Derivatives and Key Specifications
A range of functionalized t-Boc-N-amido-PEG10 derivatives are commercially available, each enabling specific conjugation chemistries. The choice of derivative is dictated by the target functional group on the molecule of interest.
| Product Name | Supplier(s) | Molecular Weight ( g/mol ) | Purity | CAS Number |
| t-Boc-N-amido-PEG10-acid | AxisPharm, Precise PEG, Apollo Scientific, BroadPharm | ~629.74 | ≥95% | 2410598-01-3 |
| t-Boc-N-amido-PEG10-amine | BroadPharm, AxisPharm | ~600.77 | ≥98% | 1347704-59-9 |
| t-Boc-N-amido-PEG10-NHS ester | BroadPharm, AxisPharm, Aladdin | ~726.81 | ≥95% | 2055040-78-1 |
| t-Boc-N-amido-PEG10-azide | BroadPharm, Glycomindsynth | ~614.75 | ≥95% | Not available |
Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.
Core Applications in Bioconjugation
The versatility of t-Boc-N-amido-PEG10 derivatives allows for their application in various bioconjugation strategies, including the development of ADCs and PROTACs.[2][3] In ADCs, these linkers connect a monoclonal antibody to a cytotoxic payload.[2] In PROTACs, they serve to link a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.[3]
Experimental Protocols
Detailed methodologies for the use of these derivatives are crucial for successful bioconjugation.
t-Boc Deprotection
The removal of the t-Boc protecting group is a fundamental step to reveal the primary amine for subsequent conjugation.[4]
-
Materials : t-Boc protected compound, Dichloromethane (DCM) or dioxane, Strong acid (e.g., Trifluoroacetic acid - TFA).
-
Procedure :
-
Dissolve the t-Boc protected compound in an appropriate organic solvent like DCM.
-
Add a solution of a strong acid (e.g., a 1:1 mixture of DCM and TFA).[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.[4]
-
Workflow for t-Boc deprotection.
Amide Bond Formation with t-Boc-N-amido-PEG10-acid (EDC/NHS Coupling)
The carboxylic acid moiety can be coupled to a primary amine on a target molecule using carbodiimide (B86325) chemistry.[4]
-
Materials : t-Boc-N-amido-PEG10-acid, N-hydroxysuccinimide (NHS) or Sulfo-NHS, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), Anhydrous solvent (e.g., DMF or DMSO), Amine-containing target molecule, Reaction buffer (e.g., PBS pH 7.2-8.0).
-
Procedure :
-
Activation of Carboxylic Acid :
-
Dissolve t-Boc-N-amido-PEG10-acid in an anhydrous solvent.
-
Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[4]
-
-
Coupling to Amine :
-
Dissolve the amine-containing molecule in a suitable buffer.
-
Add the activated NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching and Purification :
-
Quench unreacted NHS ester by adding an amine-containing buffer (e.g., Tris or glycine).
-
Purify the conjugate using dialysis, size-exclusion chromatography, or HPLC.[4]
-
-
EDC/NHS coupling workflow.
Conjugation with t-Boc-N-amido-PEG10-NHS ester
The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines to form stable amide bonds.[4]
-
Materials : t-Boc-N-amido-PEG10-NHS ester, Amine-containing target molecule, Anhydrous organic solvent (e.g., DMF or DMSO), Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 7.2-8.5).
-
Procedure :
-
Dissolve the t-Boc-N-amido-PEG10-NHS ester in an anhydrous organic solvent immediately before use.[4]
-
Dissolve the amine-containing target molecule in the reaction buffer.
-
Add the NHS ester solution to the target molecule solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Purify the resulting conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC.[4]
-
"Click Chemistry" with t-Boc-N-amido-PEG10-azide
The azide (B81097) group enables conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
-
Materials : t-Boc-N-amido-PEG10-azide, Alkyne-containing molecule, Solvent mixture (e.g., water with t-butanol or DMSO), Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270), Optional: Copper-stabilizing ligand (e.g., TBTA or THPTA).
-
Procedure :
-
Dissolve the azide and alkyne-containing molecules in the solvent mixture.
-
Add the copper(II) sulfate (and ligand, if used).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours.[4]
-
Purify the triazole-linked conjugate using appropriate chromatographic techniques.[4]
-
-
Materials : t-Boc-N-amido-PEG10-azide, Strained alkyne (e.g., DBCO, BCN, or DIFO derivative), Suitable solvent (often aqueous buffers for biological applications).
-
Procedure :
-
Dissolve the azide and the strained alkyne in the chosen solvent.
-
Mix the solutions. The reaction proceeds without a catalyst.
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to hours.[4]
-
Purify the conjugate as required.
-
Click chemistry pathways.
Signaling Pathways and Logical Relationships in Drug Development
The application of t-Boc-N-amido-PEG10 derivatives is central to the mechanism of action of advanced therapeutics like PROTACs.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[3] This leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3]
PROTAC mechanism of action.
This guide provides a foundational understanding of the commercially available t-Boc-N-amido-PEG10 derivatives and their application in modern drug development and bioconjugation. For specific applications, further optimization of the provided protocols may be necessary.
References
Orthogonal Conjugation Strategies Using t-Boc Protecting Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and chemical biology, the precise construction of complex biomolecular conjugates is paramount. Orthogonal conjugation strategies, which allow for the sequential and selective modification of molecules, are essential for building sophisticated architectures such as antibody-drug conjugates (ADCs), peptide-drug conjugates, and targeted imaging agents. The tert-butoxycarbonyl (t-Boc) protecting group, a cornerstone of peptide synthesis, plays a pivotal role in these strategies due to its acid lability, which provides a robust orthogonal handle when used in conjunction with other protecting groups and chemoselective ligation reactions.[1][2]
This technical guide provides a comprehensive overview of orthogonal conjugation strategies centered around the use of the t-Boc protecting group. We will delve into the principles of t-Boc deprotection, provide quantitative data for various deprotection conditions, and present detailed experimental protocols for key transformations. Furthermore, this guide will illustrate how the selective removal of the t-Boc group enables a range of powerful, bioorthogonal conjugation reactions, including click chemistry, oxime ligation, and maleimide-based conjugations.
The Principle of Orthogonality with t-Boc
The effectiveness of the t-Boc group in orthogonal strategies stems from its unique removal condition: acidic hydrolysis.[1] This contrasts with other commonly used protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[1][2] This mutual exclusivity allows for the selective deprotection of one site on a molecule without affecting others, enabling a stepwise approach to modification.[2]
The general workflow for an orthogonal conjugation strategy involving a t-Boc group can be visualized as a multi-step process.
Caption: General workflow for a dual orthogonal conjugation strategy.
Quantitative Data on t-Boc Deprotection
The efficiency of t-Boc deprotection is highly dependent on the substrate, the acidic reagent used, the solvent, and the presence of scavengers. The following tables summarize common conditions and reported yields for the removal of the t-Boc group.
Table 1: Common Acidic Conditions for t-Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (B109758) (DCM) | 30 min | >95% | A common and effective method, especially in solid-phase peptide synthesis (SPPS).[3] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane (B91453) | 30 min | Quantitative | Offers high selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[3] |
| Trifluoroacetic Acid (TFA) | Neat | - | 1-3 hours | High | Often used for final cleavage from the resin in conjunction with side-chain deprotection.[3] |
| p-Toluenesulfonic acid (p-TsOH) | - | Ethanol | - | 81-93% | Can be used for selective deprotection of Nα-Boc groups in the presence of tert-butyl esters.[3] |
| Dawson heteropolyacid | Catalytic | Acetonitrile | 10-30 min | Quantitative | A greener alternative catalyst for Boc deprotection.[4] |
Table 2: Deprotection of N-Boc-amines with Oxalyl Chloride in Methanol (B129727)
| Substrate | Time (h) | Yield (%) |
| N-Boc-aniline | 1 | 90 |
| N-Boc-4-nitroaniline | 1 | 90 |
| N-Boc-4-fluoroaniline | 1 | 85 |
| N-Boc-4-chloroaniline | 1 | 87 |
| N-Boc-4-bromoaniline | 1 | 85 |
| N-Boc-4-iodoaniline | 1 | 83 |
| N-Boc-indole | 3 | 75 |
| N-Boc-pyrrole | 3 | 70 |
| N-Boc-L-tryptophan | 3 | 80 |
| N-Boc-piperidine | 4 | 70 |
| N-Boc-pyrrolidine | 4 | 72 |
Data adapted from George N, et al. (2020). Reactions were conducted with 3 equivalents of oxalyl chloride in methanol at room temperature.[5][6]
Experimental Protocols
Protocol 1: General Procedure for t-Boc Deprotection using TFA in DCM
This protocol is a standard method for the removal of the N-terminal Boc group, particularly during solid-phase peptide synthesis.[]
Materials:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is often used when a milder acidic condition is required to preserve other acid-sensitive groups.[3]
Materials:
-
Boc-protected peptide/compound
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.
-
Collect the precipitate by filtration and wash with cold ether.
-
Dry the product under vacuum.
Orthogonal Conjugation Workflows
The true power of the t-Boc group in conjugation strategies is realized when its selective deprotection unmasks a reactive site for a subsequent, highly specific ligation reaction.
t-Boc Deprotection Followed by Click Chemistry
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for conjugation.[8][] An orthogonal strategy can be designed where a t-Boc protected amine is present in a molecule that also contains an azide (B81097) or alkyne functionality.
Caption: Workflow for dual conjugation via t-Boc deprotection and click chemistry.
Experimental Example: Synthesis of a Bifunctional Linker and Sequential Conjugation
A heterobifunctional linker containing a t-Boc protected amine and an azide can be synthesized. The t-Boc group is first removed under acidic conditions to allow for conjugation of a payload via the newly formed free amine (e.g., through NHS-ester chemistry). The resulting molecule, now bearing the payload and an azide, can then be conjugated to an alkyne-modified biomolecule via CuAAC.[6]
t-Boc Deprotection and Oxime Ligation
Oxime ligation is a robust bioorthogonal reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone.[10][11] A strategy can be employed where a t-Boc protected aminooxy group is used. Selective deprotection of the t-Boc group reveals the aminooxy functionality for subsequent ligation.
Caption: Orthogonal conjugation using t-Boc deprotection and oxime ligation.
t-Boc in Antibody-Drug Conjugate (ADC) Synthesis with Maleimide (B117702) Chemistry
In the field of ADCs, linkers often play a crucial role in the stability and efficacy of the conjugate. A common strategy involves the use of maleimide chemistry to conjugate drugs to cysteine residues on an antibody.[][12] The t-Boc group can be used to protect a secondary functionality on the linker, which can be deprotected after conjugation to modulate the properties of the ADC.
Caption: Workflow for ADC synthesis involving a t-Boc protected linker.
Protocol 3: Example of a Two-Step Conjugation for ADCs
-
Antibody Reduction: The interchain disulfide bonds of a monoclonal antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.
-
Maleimide Conjugation: A maleimide-functionalized linker-drug conjugate, which also contains a t-Boc protected amine, is reacted with the reduced antibody. The maleimide groups react with the antibody's thiol groups to form a stable thioether bond.[]
-
Purification: The resulting ADC with the t-Boc protected linker is purified using size-exclusion chromatography to remove any unreacted components.
-
t-Boc Deprotection: The purified ADC is then treated with an acidic solution to remove the t-Boc group from the linker, revealing a free amine. This newly exposed amine can influence the stability and physicochemical properties of the ADC.
-
Final Purification: A final purification step is performed to yield the desired ADC.
Conclusion
The t-Boc protecting group, with its reliable acid-lability, is a powerful tool in the design and execution of orthogonal conjugation strategies. Its compatibility with a wide range of other protecting groups and bioorthogonal ligation chemistries allows for the precise and sequential construction of complex, multi-functional biomolecules. For researchers and drug development professionals, a thorough understanding of the principles, quantitative aspects, and experimental protocols associated with t-Boc deprotection is essential for harnessing its full potential in the creation of next-generation therapeutics and research tools. The strategic unmasking of reactive sites enabled by t-Boc deprotection paves the way for innovative molecular designs with enhanced properties and functionalities.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Terminal Bromide in t-Boc-N-amido-PEG10-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the terminal bromide in t-Boc-N-amido-PEG10-Br, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Molecular Architecture and Its Implications
t-Boc-N-amido-PEG10-Br is a precisely designed chemical tool featuring three critical components: a tert-butyloxycarbonyl (t-Boc) protected amine, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary bromide.[1] This distinct architecture allows for a modular and strategic approach to synthesizing complex biomolecular conjugates.[2]
-
t-Boc Protected Amine: This group provides a stable, yet easily removable, mask for a primary amine. Its removal under mild acidic conditions, which are compatible with most biomolecules, enables sequential and controlled conjugation strategies.[1][2]
-
PEG10 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules, reduces aggregation, and provides a flexible spacer to minimize steric hindrance between conjugated partners.[1] In therapeutic applications, PEGylation is a proven method for improving the pharmacokinetic profiles of drugs.[1]
-
Terminal Bromide: The focus of this guide, the terminal primary bromide, serves as a highly reactive electrophilic site, making it an excellent leaving group for nucleophilic substitution reactions.[1]
Core Reactivity of the Terminal Bromide
The reactivity of the terminal bromide is governed by the principles of nucleophilic substitution, primarily proceeding through a bimolecular (SN2) mechanism. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by electron-rich nucleophiles.
The SN2 Reaction Mechanism
The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] This mechanism has several key implications:
-
Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the t-Boc-N-amido-PEG10-Br substrate and the nucleophile.[1][3]
-
Stereochemistry: The SN2 mechanism proceeds with an inversion of stereochemical configuration at the carbon center.
-
Steric Hindrance: The reaction rate is sensitive to steric bulk around the reaction site. As a primary bromide, the terminal end of the PEG10 linker is relatively unhindered, favoring the SN2 pathway.[4]
Below is a diagram illustrating the logical relationship between the functional groups of the molecule and their intended reactivity.
Reactivity with Various Nucleophiles
The terminal bromide will readily react with a range of strong nucleophiles. The rate and efficiency of the reaction are highly dependent on the nucleophilicity of the attacking species.
Common Nucleophiles and Their Relative Reactivity
-
Thiols (e.g., Cysteine): Thiols, particularly in their deprotonated thiolate form (RS⁻), are excellent nucleophiles and react efficiently with the terminal bromide to form stable thioether bonds. This is the most common application in bioconjugation, targeting cysteine residues in proteins and peptides.
-
Amines (e.g., Lysine): Primary and secondary amines can also displace the bromide, though they are generally less reactive than thiols under physiological conditions. The reaction rate is dependent on the amine's pKa and the reaction pH.
-
Azides (N₃⁻): The azide (B81097) ion is a good nucleophile for SN2 reactions and can be used to introduce a "clickable" functional group for subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.
-
Carboxylates (RCOO⁻) and Phenols (ArO⁻): While possible, these are generally weaker nucleophiles and may require more forcing conditions, such as elevated temperatures or the use of a non-nucleophilic base, to achieve significant conversion.[2]
Quantitative Data on Reactivity
While specific kinetic data for t-Boc-N-amido-PEG10-Br is not extensively published, the reactivity can be reliably inferred from studies on analogous primary bromo-PEG compounds and general principles of SN2 reactions. The following tables summarize representative data to guide experimental design.
Table 1: Relative Reactivity of Nucleophiles with Primary Alkyl Bromides
| Nucleophile | Functional Group | Relative Rate Constant (Illustrative) | Typical pH for Bioconjugation |
|---|---|---|---|
| Thiolate (RS⁻) | Cysteine | ~50,000 | 7.0 - 8.5 |
| Azide (N₃⁻) | - | ~1,000 | 7.0 - 9.0 |
| Amine (RNH₂) | Lysine, N-terminus | ~500 | 8.0 - 9.5 |
| Phenoxide (ArO⁻) | Tyrosine | ~10 | > 9.0 |
| Carboxylate (RCOO⁻) | Aspartate, Glutamate | ~1 | Neutral |
Note: Relative rates are illustrative and can be influenced by solvent, temperature, and steric factors.
Table 2: Typical Reaction Conditions and Expected Outcomes
| Nucleophile | Molar Excess of PEG-Br | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
|---|---|---|---|---|---|
| Thiol (Peptide) | 1.2 - 2.0 | Aqueous Buffer/DMF | 25 | 1 - 4 | > 90% |
| Amine (Small Molecule) | 1.5 - 5.0 | DMF, DMSO | 25 - 60 | 12 - 24 | 70 - 90% |
| Phenol | 1.5 - 3.0 | DMF | 60 - 80 | 16 - 24 | 60 - 80% |
| Azide (NaN₃) | 2.0 - 5.0 | DMF | 25 - 50 | 8 - 16 | > 90% |
Note: Yields are estimates and highly dependent on the specific substrate and purification method.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the terminal bromide of t-Boc-N-amido-PEG10-Br.
Protocol 1: Conjugation to a Cysteine-Containing Peptide/Protein
This protocol outlines the procedure for the selective alkylation of a thiol group.
Materials:
-
Cysteine-containing peptide or protein
-
t-Boc-N-amido-PEG10-Br
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (degassed)
-
Anhydrous DMSO or DMF
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M stock)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the peptide/protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If necessary, reduce any existing disulfide bonds with a reducing agent like TCEP and subsequently remove it via a desalting column.
-
Linker Preparation: Immediately before use, dissolve t-Boc-N-amido-PEG10-Br in DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the protein solution.[5] The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours. Monitor the reaction progress via LC-MS.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 10-20 mM to consume any unreacted linker.[5]
-
Purification: Purify the conjugate using SEC or another appropriate chromatographic method to remove excess linker and quenching reagent.
-
Analysis: Characterize the final product by SDS-PAGE (to observe the molecular weight shift) and Mass Spectrometry (to confirm the mass of the conjugate).[5]
The workflow for this protocol is visualized below.
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc group to expose the primary amine for subsequent reactions.
Materials:
-
Purified t-Boc-PEG-conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a cation scavenger)
-
Cold diethyl ether
Procedure:
-
Preparation: Lyophilize the purified t-Boc-PEG-conjugate to ensure it is free of water. Dissolve it in anhydrous DCM.
-
Deprotection Cocktail: Prepare a fresh deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[6] Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Reaction: Add the deprotection cocktail to the dissolved conjugate solution. Stir the reaction at room temperature for 1-2 hours.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Washing: Wash the pellet with cold diethyl ether to remove residual TFA and scavenger byproducts.
-
Final Product: Air-dry the pellet to obtain the final deprotected conjugate, which can be stored under inert gas at -20°C.
Conclusion
The terminal bromide of t-Boc-N-amido-PEG10-Br is a versatile and highly reactive functional group that enables efficient covalent modification of biomolecules and small-molecule ligands. Its reactivity is dominated by the SN2 mechanism, with a strong preference for soft nucleophiles like thiols. A thorough understanding of the factors influencing this reactivity—including nucleophile strength, pH, solvent, and temperature—is critical for the successful design and execution of conjugation strategies in research and drug development. The provided protocols offer a robust starting point for harnessing the capabilities of this powerful heterobifunctional linker.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
Methodological & Application
Application Notes and Protocols for Amino-PEG10-Boc Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] This modification can lead to an increased serum half-life by reducing renal clearance, enhanced protein stability, improved solubility, and reduced immunogenicity by masking epitopes on the protein surface.[1] The Amino-PEG10-Boc linker is a heterobifunctional reagent that allows for the introduction of a ten-unit PEG spacer onto a protein. One end of the linker has a functional group reactive towards amino acids on the protein, while the other end has a Boc-protected amine, which can be deprotected for subsequent conjugation steps. For amine-reactive PEGylation, an N-hydroxysuccinimide (NHS) ester is a common functional group used to react with primary amines on lysine (B10760008) residues and the N-terminus of proteins.[3][4][5]
Principle of this compound Conjugation
The bioconjugation process using a Boc-NH-PEG10-NHS ester involves the reaction of the NHS ester with primary amine groups on the protein, such as the ε-amine of lysine residues or the α-amine at the N-terminus. This reaction, a nucleophilic acyl substitution, forms a stable amide bond. The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the amine groups are deprotonated and thus sufficiently nucleophilic.[3] The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker remains intact during this process and can be removed later under acidic conditions to reveal a primary amine for further functionalization if desired.[2][3]
Experimental Protocols
Materials
-
Protein of interest
-
Boc-NH-PEG10-NHS ester[6]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or sodium bicarbonate buffer, pH 8.0-8.5.[3][4] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine[3]
-
Purification equipment: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.[][8]
-
Characterization equipment: SDS-PAGE system, mass spectrometer (LC-MS).[9][10]
Protocol 1: Protein Preparation
-
Dissolve the protein of interest in the chosen amine-free reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[5]
-
If the protein solution contains any amine-containing buffers or stabilizers, they must be removed prior to conjugation. This can be achieved by dialysis against the reaction buffer or by using a desalting column.[4]
Protocol 2: PEGylation Reaction
-
Equilibrate the vial of Boc-NH-PEG10-NHS ester to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, prepare a stock solution of the Boc-NH-PEG10-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[5] The NHS ester is susceptible to hydrolysis, so the stock solution should be prepared fresh and not stored.[4]
-
Add the desired molar excess of the Boc-NH-PEG10-NHS ester stock solution to the protein solution with gentle mixing. The optimal molar ratio of PEG reagent to protein should be determined empirically for each protein but a 20-fold molar excess is a common starting point.[4][5] Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is less than 10%.[4][5]
-
Incubate the reaction mixture. The incubation time and temperature can be optimized. Common conditions are 1-2 hours at room temperature or overnight at 4°C.[3] Another recommendation is 30-60 minutes at room temperature or 2 hours on ice.[4][5]
-
After the incubation period, quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will react with any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.[1]
Protocol 3: Purification of the PEGylated Protein
-
Remove unreacted PEG reagent and byproducts from the PEGylated protein using either size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted PEG reagent.[]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin and enabling separation from the un-PEGylated protein.[][8]
Protocol 4: Characterization of the PEGylated Protein
-
SDS-PAGE: Analyze the purified PEGylated protein by SDS-PAGE. A successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein.[1]
-
Mass Spectrometry (LC-MS): Use liquid chromatography-mass spectrometry to confirm the identity and determine the degree of PEGylation (the number of PEG chains attached to each protein molecule).[9][10][11]
Data Presentation
Table 1: Recommended Reaction Parameters for Protein PEGylation with Boc-NH-PEG10-NHS Ester
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase aggregation.[12] |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Sodium Bicarbonate | Avoid amine-containing buffers like Tris.[4] |
| pH | 7.2 - 8.5 | Higher pH increases the reactivity of amines but also the rate of NHS ester hydrolysis.[3] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A 20:1 ratio is a good starting point; this needs to be optimized for each protein.[2][4][5] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures may reduce protein degradation and aggregation.[12] |
| Reaction Time | 30 minutes - 4 hours (or overnight at 4°C) | Longer reaction times may be needed at lower temperatures.[1][3][4][5] |
| Quenching Agent | Tris or Glycine | Added to a final concentration of 20-50 mM to stop the reaction.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. t-Boc-N-amido-PEG10-NHS ester | BroadPharm [broadpharm.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Amino-PEG10-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. Amino-PEG10-Boc is a heterobifunctional linker that has emerged as a valuable tool in this field. This molecule features a ten-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts favorable pharmacokinetic properties, and a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group.
The PEG10 spacer is hydrophilic, enhancing the solubility and stability of conjugated drugs, and can reduce immunogenicity and prevent rapid clearance by the reticuloendothelial system.[1] The Boc protecting group provides a crucial handle for a two-step conjugation strategy. It remains stable under various reaction conditions and can be selectively removed under acidic conditions to reveal a primary amine.[2][3] This allows for the initial conjugation of a molecule to one end of the linker, followed by deprotection and subsequent attachment of a second molecule, such as a targeting ligand or a drug payload.
These application notes provide an overview of the use of this compound in targeted drug delivery, including detailed protocols for conjugation, nanoparticle formulation, and in vitro/in vivo evaluation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The this compound linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The PEG spacer ensures that the drug does not interfere with the antibody's binding affinity.
-
PROteolysis TArgeting Chimeras (PROTACs): In PROTAC technology, this compound can serve as the linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[2]
-
Targeted Nanoparticle Systems: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting moieties (e.g., peptides, antibodies) to facilitate their accumulation at the desired site of action.
Data Presentation
Table 1: Physicochemical Properties of a Model EGFR-Targeted Nanoparticle Formulation
| Parameter | Un-targeted Nanoparticle | EGFR-Targeted Nanoparticle (with Amino-PEG10) |
| Mean Hydrodynamic Diameter (nm) | 120 ± 5.2 | 135 ± 4.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Surface Charge (mV) | -15.6 ± 1.1 | -10.2 ± 1.5 |
| Drug Loading Efficiency (%) | 85.3 ± 3.1 | 83.9 ± 2.8 |
| Drug Encapsulation Efficiency (%) | 98.1 ± 1.5 | 97.5 ± 1.9 |
Table 2: In Vitro Drug Release Kinetics from PEG10-Functionalized Liposomes
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5.2 ± 0.8 | 10.1 ± 1.2 |
| 4 | 12.5 ± 1.1 | 25.7 ± 2.0 |
| 8 | 20.1 ± 1.5 | 48.3 ± 2.5 |
| 12 | 28.9 ± 1.9 | 65.4 ± 3.1 |
| 24 | 45.3 ± 2.3 | 88.9 ± 3.8 |
| 48 | 60.7 ± 2.8 | 95.2 ± 2.7 |
Table 3: Cellular Uptake of EGFR-Targeted Nanoparticles in EGFR-Positive (A431) and EGFR-Negative (MCF-7) Cancer Cells
| Cell Line | Incubation Time (hours) | Cellular Uptake (% of Administered Dose) |
| A431 (EGFR+) | 1 | 15.8 ± 2.1 |
| 4 | 42.3 ± 3.5 | |
| 12 | 78.6 ± 4.2 | |
| MCF-7 (EGFR-) | 1 | 3.1 ± 0.9 |
| 4 | 8.9 ± 1.3 | |
| 12 | 15.2 ± 1.8 |
Table 4: In Vivo Biodistribution of EGFR-Targeted Nanoparticles in Tumor-Bearing Mice (48 hours post-injection)
| Organ/Tissue | Un-targeted Nanoparticle (% Injected Dose per gram) | EGFR-Targeted Nanoparticle (% Injected Dose per gram) |
| Blood | 1.5 ± 0.4 | 2.1 ± 0.6 |
| Tumor | 3.2 ± 0.8 | 12.5 ± 2.1 |
| Liver | 18.9 ± 2.5 | 12.3 ± 1.9 |
| Spleen | 8.1 ± 1.2 | 5.4 ± 1.0 |
| Kidneys | 2.5 ± 0.7 | 3.1 ± 0.8 |
| Lungs | 4.3 ± 0.9 | 3.8 ± 0.7 |
| Heart | 1.1 ± 0.3 | 1.3 ± 0.4 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to yield a free amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product (Amino-PEG10-NH2) as a TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Conjugation of a Targeting Peptide to Amino-PEG10-Carboxylic Acid
Objective: To conjugate a targeting peptide (containing a primary amine) to a carboxylated version of the PEG linker via EDC/NHS chemistry.
Materials:
-
Amino-PEG10-COOH (or a similar carboxylated PEG10 linker)
-
Targeting peptide (e.g., EGFR-targeting peptide)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Amino-PEG10-COOH (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Conjugation to Peptide:
-
Dissolve the targeting peptide (1.5 equivalents) in PBS (pH 7.4).
-
Add the activated PEG-NHS ester solution dropwise to the peptide solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (1 kDa MWCO).
-
Dialyze against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted reagents.
-
Lyophilize the purified product to obtain the peptide-PEG10 conjugate.
-
Protocol 3: Formulation of Targeted Polymeric Nanoparticles
Objective: To formulate drug-loaded polymeric nanoparticles and functionalize their surface with the targeting peptide-PEG10 conjugate.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
PLGA-PEG-Maleimide
-
Drug of choice (e.g., a chemotherapeutic agent)
-
Peptide-PEG10-Cysteine (a peptide with a terminal cysteine for maleimide (B117702) conjugation)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (2% w/v)
-
Probe sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve PLGA, PLGA-PEG-Maleimide (e.g., at a 9:1 molar ratio), and the drug in DCM to form the oil phase.
-
Add the oil phase dropwise to the aqueous PVA solution under constant stirring.
-
Emulsify the mixture using a probe sonicator on ice.
-
Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle hardening.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Surface Functionalization:
-
Resuspend the maleimide-functionalized nanoparticles in PBS (pH 7.0).
-
Add the Peptide-PEG10-Cysteine conjugate (2-fold molar excess relative to maleimide groups).
-
Incubate the reaction for 4 hours at room temperature with gentle shaking.
-
-
Final Purification:
-
Centrifuge the targeted nanoparticles to remove unreacted peptide.
-
Wash the pellet with deionized water and resuspend in a suitable buffer for storage or further use.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway targeted for drug delivery.
Experimental Workflow
References
Synthesis of Amine-Functionalized PROTACs: A Detailed Guide to Amino-PEG10-Boc Synthesis
This guide provides a comprehensive, step-by-step protocol for the synthesis of Amino-PEG10-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4][5] The this compound linker serves as a crucial component, bridging a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[2][3][4][5] The polyethylene (B3416737) glycol (PEG) component enhances solubility and optimizes the spatial orientation of the final PROTAC molecule.[2][4][6]
This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for the synthesis and characterization of these important molecules.
Overview of the Synthetic Strategy
The synthesis of an this compound PROTAC generally involves a modular and sequential approach. The core strategy detailed here is a solution-phase synthesis, which offers flexibility in scale and purification. The overall workflow can be summarized as follows:
-
Synthesis of the Brominated PEG Linker: The commercially available t-Boc-N-amido-PEG10-OH is converted to its brominated counterpart, t-Boc-N-amido-PEG10-Br. This introduces a reactive handle for subsequent conjugation.[6][7][8]
-
Conjugation to an E3 Ligase Ligand: The brominated PEG linker is coupled to a suitable E3 ligase ligand, for example, a derivative of thalidomide (B1683933) or pomalidomide (B1683931).[1]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker is removed under acidic conditions to yield the final amine-functionalized PROTAC intermediate.[6][9]
This amine-terminated intermediate can then be readily coupled to a ligand for a specific protein of interest to generate the final PROTAC.
Experimental Protocols
The following protocols provide detailed step-by-step instructions for the synthesis of an exemplary this compound PROTAC, starting from the commercially available t-Boc-N-amido-PEG10-OH.
Protocol 1: Synthesis of t-Boc-N-amido-PEG10-Br
This two-step protocol describes the conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG10-OH to a bromide via a mesylate intermediate.[6][7]
Step 1: Mesylation of t-Boc-N-amido-PEG10-OH
-
Dissolve t-Boc-N-amido-PEG10-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (B128534) (Et3N, 2.2 equivalents) to the solution.[6]
-
Slowly add methanesulfonyl chloride (MsCl, 1.7 equivalents) dropwise to the reaction mixture.[6]
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.[6]
Step 2: Bromination of the Mesylated Intermediate
-
Dissolve the crude mesylated intermediate from Step 1 in acetone (B3395972).[6]
-
Add lithium bromide (LiBr, 10-15 equivalents) to the solution.[6]
-
Stir the reaction mixture at room temperature overnight.[6]
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure t-Boc-N-amido-PEG10-Br.[6][7]
Protocol 2: Conjugation to an E3 Ligase Ligand (Pomalidomide derivative)
This protocol describes the alkylation of a phenolic hydroxyl group on a pomalidomide derivative with the synthesized t-Boc-N-amido-PEG10-Br.[6]
-
Dissolve the pomalidomide derivative with a phenolic hydroxyl group (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere.[6]
-
Add a suitable base, such as potassium carbonate (K2CO3, 2-3 equivalents) or cesium carbonate (Cs2CO3, 1.5-2 equivalents), to the solution.[6]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.[6]
-
Add a solution of t-Boc-N-amido-PEG10-Br (1.1-1.5 equivalents) in the same solvent to the reaction mixture.[6]
-
Heat the reaction to a temperature between 60-80 °C and stir overnight.[6]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.[6]
-
Dilute the filtrate with ethyl acetate and wash with water and brine to remove residual DMF and salts.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the t-Boc protected PROTAC intermediate.[6]
Protocol 3: Boc Deprotection to Yield Amino-PEG10-PROTAC Intermediate
This protocol describes the removal of the t-Boc protecting group to reveal the terminal primary amine.[6][9]
-
Dissolve the t-Boc protected PROTAC intermediate from Protocol 2 in a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][9]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude amine-functionalized PROTAC can be used directly in the next step or purified by preparative HPLC.
Data Presentation
The following table summarizes the expected physicochemical and analytical data for the key intermediate and a representative final PROTAC. Actual values may vary depending on the specific ligands used.
| Property | t-Boc-N-amido-PEG10-Br (Estimated)[6] | Representative Amino-PROTAC (Illustrative)[10] |
| Molecular Formula | C27H54BrNO12 | Dependent on Ligands |
| Molecular Weight | 664.62 g/mol | Dependent on Ligands |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
| Purity (by HPLC) | >95% | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | ~1.44 (s, 9H), ~3.64 (s, 36H), ~3.79 (t, 2H)[11] | Signals corresponding to both ligands and PEG linker |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals for t-Boc, PEG backbone, and -CH₂Br | Signals corresponding to both ligands and PEG linker |
| Mass Spectrometry (ESI) | [M+Na]⁺ calculated and found | [M+H]⁺ calculated and found |
Visualization of Workflow and Concepts
Diagrams created using Graphviz to illustrate key processes.
Caption: Overall workflow for the synthesis of an Amino-PEG10-PROTAC intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Development of Antibody-Drug Conjugates with Amino-PEG10-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall efficacy, stability, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) linkers, in particular, have gained significant attention for their ability to enhance the physicochemical properties of ADCs.[1][2] This document provides detailed application notes and protocols for the use of Amino-PEG10-Boc, a heterobifunctional linker, in the development of novel ADCs.
This compound is a linker featuring a terminal amine group and a Boc (tert-butyloxycarbonyl) protected amine, separated by a 10-unit polyethylene glycol chain.[3][4] This structure allows for a controlled and sequential conjugation strategy. The Boc protecting group provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine, enabling the subsequent attachment of a payload or another molecular entity.[5] The PEG10 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[6][7][8]
Advantages of PEGylation in ADC Development
The incorporation of PEG linkers in ADC design offers several key advantages that can lead to improved therapeutic outcomes:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC. The hydrophilic nature of the PEG chain helps to mitigate this, improving the overall solubility and stability of the conjugate.[6][9]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[6][7] This extended circulation time can result in greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The PEG chain can shield the protein and payload from the immune system, potentially reducing the immunogenicity of the ADC.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined, monodisperse PEG linkers allows for more precise control over the DAR, leading to a more homogeneous product with consistent efficacy and safety profiles.[10]
Data Presentation
The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers, illustrating the impact of PEGylation on key ADC parameters.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |
| anti-CD30-MMAE | Non-PEGylated | 35 | 0.45 | [7] |
| anti-CD30-PEG8-MMAE | Linear PEG8 | 65 | 0.22 | [7] |
| anti-CD30-PEG12-MMAE | Linear PEG12 | 72 | 0.18 | [10] |
| anti-CD30-PEG24-MMAE | Linear PEG24 | 80 | 0.15 | [11] |
Note: Data are illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Effect of PEGylation on In Vitro Cytotoxicity
| Cell Line | ADC Construct | IC50 (nM) | Reference |
| NCI-N87 (HER2-positive) | ZHER2-SMCC-MMAE (Non-PEGylated) | 5.8 | [6] |
| NCI-N87 (HER2-positive) | ZHER2-PEG4K-MMAE | 26.1 | [6] |
| NCI-N87 (HER2-positive) | ZHER2-PEG10K-MMAE | 128.4 | [6] |
| MCF-7 (HER2-low) | All Conjugates | >1000 | [6] |
Note: The decrease in in vitro cytotoxicity with longer PEG chains can be offset by improved pharmacokinetics, leading to enhanced in vivo efficacy.[6]
Table 3: In Vivo Efficacy of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ZHER2-SMCC-MMAE (Non-PEGylated) | 2.5 mg/kg, q3d x 4 | 60 | [12] |
| ZHER2-PEG10K-MMAE | 2.5 mg/kg, q3d x 4 | 95 | [12] |
Note: This data highlights that despite a potential decrease in in vitro potency, the improved in vivo properties of PEGylated ADCs can lead to superior anti-tumor activity.
Experimental Protocols
The following protocols provide a general framework for the development of an ADC using an this compound linker. Optimization of reaction conditions will be necessary for each specific antibody, payload, and linker combination.
Protocol 1: Antibody-Linker Conjugation
This protocol describes the conjugation of the this compound linker to an antibody via its primary amine, typically targeting surface-exposed lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Activation: a. In a separate reaction vessel, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare a stock solution. A molar ratio of 1:1.5:1.2 (linker:EDC:Sulfo-NHS) is a common starting point. b. Allow the activation reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
Conjugation Reaction: a. Add the activated linker-NHS ester solution to the antibody solution. The molar excess of the linker over the antibody will influence the final DAR and should be optimized. A 5-20 fold molar excess is a typical starting range. b. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-linker conjugate (mAb-PEG10-Boc) from unconjugated linker and other small molecules using an SEC column equilibrated with PBS, pH 7.4.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the terminal amine for payload attachment.
Materials:
-
Purified mAb-PEG10-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
SEC column for buffer exchange
Procedure:
-
Deprotection Reaction: a. Lyophilize the purified mAb-PEG10-Boc conjugate. b. Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM. The reaction time will vary and should be monitored. c. Incubate the reaction at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.
-
Neutralization and Buffer Exchange: a. Immediately resuspend the deprotected conjugate (mAb-PEG10-NH2) in a cold neutralization buffer. b. Purify and exchange the buffer of the deprotected conjugate using an SEC column equilibrated with PBS, pH 7.4.
Protocol 3: Payload Conjugation
This protocol describes the conjugation of a payload with an activated carboxylic acid group (e.g., NHS ester) to the deprotected antibody-linker conjugate.
Materials:
-
Purified and deprotected mAb-PEG10-NH2 conjugate
-
Activated payload (e.g., Payload-NHS ester)
-
Anhydrous DMSO
-
SEC column for purification
Procedure:
-
Payload Preparation: Dissolve the activated payload in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: a. Add a calculated molar excess of the activated payload solution to the deprotected antibody-linker conjugate solution. A 3-10 fold molar excess of the payload over the antibody is a recommended starting point. b. Ensure the final concentration of DMSO is below 10% (v/v). c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: Purify the final ADC from unconjugated payload and other impurities using an SEC column equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.4).
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be calculated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the payload).
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass of the different ADC species, from which the DAR can be calculated.
2. In Vitro Cytotoxicity Assay:
This assay evaluates the potency of the ADC in killing target cancer cells.
-
Cell Culture: Plate target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies for 72-96 hours.
-
Cell Viability Assessment: Determine cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
IC50 Calculation: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
ADC Synthesis Workflow
Caption: Workflow for the synthesis of an ADC using an this compound linker.
ADC Mechanism of Action
References
- 1. t-Boc-N-amido-PEG10-NHS ester|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-Amido-PEG10-amine, CAS 1347704-59-9 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Boc Deprotection of Amino-PEG10-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the context of bioconjugation and drug development involving polyethylene (B3416737) glycol (PEG) linkers. Its facile removal under acidic conditions makes it an integral part of complex molecule synthesis. This document provides a detailed protocol for the deprotection of Boc-protected Amino-PEG10-Boc conjugates, yielding the free amine for subsequent conjugation reactions. The protocol covers the reaction procedure, monitoring, work-up, and troubleshooting.
Principle of Boc Deprotection
The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA). This leads to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the desired primary amine.[1]
Experimental Protocols
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for Boc deprotection.
Materials:
-
Boc-NH-PEG10-NH-Boc conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[2]
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to the tert-butyl cation, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[2][3]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[2][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[2][4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2][4]
-
Azeotropic Removal of TFA: Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times to ensure the removal of residual TFA.[2]
-
Work-up (Neutralization):
-
Dissolve the residue (which is the TFA salt of the amine) in a suitable organic solvent.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2][4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected amino-PEG conjugate.[2][4]
-
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This method is an alternative to TFA and can be useful for substrates sensitive to TFA.
Materials:
-
Boc-NH-PEG10-NH-Boc conjugate
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous (optional, for dissolution)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in a minimal amount of anhydrous DCM or directly in the 4M HCl in 1,4-dioxane solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Reaction times may vary (typically 1-4 hours).
-
Work-up:
-
Upon completion, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.[2]
-
Alternatively, the solvent can be removed under reduced pressure. The resulting HCl salt can be used directly or neutralized as described in Method 1.
-
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the reaction. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material and the deprotected product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]
Data Presentation
Table 1: Summary of Common Boc Deprotection Conditions
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA)[2][5] | Hydrochloric Acid (HCl)[2][5] |
| Solvent | Dichloromethane (DCM)[2][5] | 1,4-Dioxane[2] |
| Acid Concentration | 20-50% (v/v)[2] | 4 M[2] |
| Temperature | 0°C to Room Temperature[2] | Room Temperature[5] |
| Typical Reaction Time | 1 - 2 hours[2] | 1 - 4 hours |
| Work-up | Evaporation, Toluene Co-evaporation, Neutralization[2] | Precipitation with ether or Evaporation[2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the Boc deprotection of this compound conjugates using TFA/DCM.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration.[2] | Increase the concentration of TFA (e.g., from 20% to 50%).[2] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2] |
| Inadequate reaction time or temperature.[2] | Extend the reaction time and continue to monitor. Gentle heating may be considered if the substrate is stable.[2] | |
| Steric hindrance from the PEG chain.[2] | Increase the reaction time or acid concentration.[2] | |
| Side Product Formation | Alkylation of sensitive residues by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole (B89551) to the reaction mixture.[2][3] |
| Hydrolysis of other acid-labile groups. | If the molecule contains other acid-sensitive functionalities, consider milder deprotection methods such as using zinc bromide in an organic solvent.[2] A study showed that for substrates with sensitive ester bonds, HCl in ethyl acetate (B1210297) provided deprotection without significant ester cleavage over 6 hours, whereas TFA in DCM caused 10-20% ester bond loss in 30 minutes.[6] |
Conclusion
The Boc deprotection of this compound conjugates is a critical step in the synthesis of PEGylated molecules. The protocols described herein, particularly the widely used TFA/DCM method, provide a reliable means to obtain the free amine in high yield. Careful monitoring and appropriate work-up procedures are essential for achieving a high-purity product ready for subsequent applications in research and drug development.
References
Application Note: High-Purity Purification of Amino-PEG10-Boc Conjugated Peptides using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from enzymatic degradation. The use of a heterobifunctional linker like Amino-PEG10-Boc provides a versatile platform for bioconjugation. The terminal amine allows for conjugation to the peptide, while the tert-butyloxycarbonyl (Boc) protecting group on the other end offers a stable handle for subsequent modifications under controlled conditions.
Achieving high purity of the PEGylated peptide is a critical step to ensure product homogeneity, safety, and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of peptides and their conjugates.[1][2] This application note provides a detailed protocol for the purification of this compound conjugated peptides by RP-HPLC, addressing common challenges such as the heterogeneity of PEGylated products and the influence of the Boc protecting group on chromatographic behavior. The separation mechanism in RP-HPLC for PEGylated peptides is complex, influenced by both the hydrophobicity of the peptide and the attached PEG chain.[3][4] Generally, the retention time increases with the length of the PEG chain.[3][4]
Materials and Methods
This section outlines the necessary equipment, materials, and a detailed experimental protocol for the purification of an this compound conjugated peptide.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
UV-Vis Detector
-
Fraction Collector
-
-
Preparative RP-HPLC Column (e.g., C18, 5 µm, 100 Å, 21.2 x 250 mm)
-
Analytical RP-HPLC Column (e.g., C18, 5 µm, 100 Å, 4.6 x 250 mm)
-
Lyophilizer (Freeze-Dryer)
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for fraction analysis
Reagents and Consumables:
-
Crude this compound conjugated peptide
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC-grade
-
0.22 µm Syringe Filters
Experimental Protocol
1. Sample Preparation:
-
Dissolve the crude this compound conjugated peptide in a minimal amount of a suitable solvent (e.g., Water/ACN mixture).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC Method Development (Analytical Scale):
Prior to preparative purification, it is recommended to optimize the separation conditions on an analytical scale.
-
Column: Analytical C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.[5]
-
Inject a small amount of the prepared sample and monitor the chromatogram to identify the retention time of the target peptide and the separation from major impurities. Adjust the gradient as necessary to achieve optimal resolution.
3. Preparative HPLC Purification:
-
Column: Preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: Typically 10-20 mL/min, depending on the column dimensions.
-
Detection: UV at 214 nm.
-
Gradient: Scale up the optimized analytical gradient. For example:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (hold)
-
-
Inject the filtered crude peptide solution onto the equilibrated column.
-
Collect fractions based on the UV chromatogram, ensuring to collect the main peak corresponding to the this compound conjugated peptide.
4. Fraction Analysis and Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Confirm the identity of the product in the pure fractions by Mass Spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.
-
Freeze the aqueous solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Results and Data Presentation
The success of the purification is determined by the purity and recovery of the final product. The following table summarizes representative data from the purification of a model this compound conjugated peptide.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | ~65% | >98% |
| Retention Time (Analytical) | 18.5 min | 18.5 min |
| Observed Mass (m/z) | [M+H]+ expected | [M+H]+ confirmed |
| Recovery | N/A | ~75% |
| Appearance | Off-white solid | White, fluffy powder |
Diagrams
Experimental Workflow
Caption: Workflow for the purification of this compound conjugated peptides.
Logical Relationship of Purification Steps
Caption: Separation principle in RP-HPLC for peptide purification.
Discussion
The purification of this compound conjugated peptides by RP-HPLC is a robust and reliable method. The presence of the Boc protecting group increases the hydrophobicity of the PEGylated peptide, which can aid in its separation from more polar impurities. The choice of a C18 stationary phase is generally suitable for most peptides, providing a good balance of retention and resolution.[5][6] However, for very hydrophobic or large peptides, a C4 column might be considered.
A key challenge in the purification of PEGylated peptides is the potential for peak broadening due to the polydispersity of the PEG chain.[3][4] While the this compound linker used here has a defined length, heterogeneity can be introduced during the synthesis and conjugation steps. Careful optimization of the HPLC gradient is crucial to ensure sharp peaks and good separation from closely eluting impurities. The use of trifluoroacetic acid (TFA) as an ion-pairing agent is standard practice in peptide purification, as it improves peak shape and resolution.[1][2]
Post-purification analysis is essential to confirm the identity and purity of the final product. Analytical HPLC provides a quantitative measure of purity, while mass spectrometry confirms that the correct product has been isolated. The recovery of the purified peptide can be influenced by factors such as the efficiency of the chromatography and handling losses during post-purification processing.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound conjugated peptides using RP-HPLC. By following the outlined steps for sample preparation, method development, preparative purification, and post-purification analysis, researchers can achieve high-purity PEGylated peptides suitable for further research and development in various therapeutic and diagnostic applications. The provided workflow and logical diagrams offer a clear visual representation of the process, aiding in the successful implementation of this purification strategy.
References
- 1. Boc Protected Compounds [pt.bzchemicals.com]
- 2. bachem.com [bachem.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
Application Notes and Protocols for Amide Bond Formation using Amino-PEG10-Boc-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG10-Boc-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3][4][5] It features three key components: a terminal carboxylic acid, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine. This unique structure allows for a controlled and sequential approach to covalently linking molecules.
The carboxylic acid group can be activated to react with primary amines to form a stable amide bond.[6] The PEG10 spacer enhances the solubility and bioavailability of the conjugated molecule, reduces steric hindrance, and provides a flexible bridge between the conjugated entities.[1][4][5][7] The Boc protecting group on the terminal amine allows for its selective deprotection under acidic conditions, revealing a primary amine for subsequent conjugation steps.[1][3][4][5][8][9][10][11] This orthogonal protection strategy is particularly valuable in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4][5][7][8]
These application notes provide detailed protocols for the use of this compound-acid in forming amide bonds with amine-containing molecules and the subsequent deprotection of the Boc group.
Key Features and Applications
-
Bioconjugation: Covalent attachment to proteins, peptides, antibodies, and other biomolecules to enhance their therapeutic properties.[1][2][3]
-
Drug Delivery: Used as a linker in ADCs and PROTACs to connect the targeting moiety to the payload or E3 ligase ligand, respectively.[1][4][5][7][8]
-
Surface Modification: Functionalization of surfaces, nanoparticles, and microarrays for various biomedical and diagnostic applications.[2]
-
Peptide Synthesis: Incorporation of a flexible, hydrophilic spacer in peptide synthesis.[3]
Data Presentation
Table 1: Representative Yields for Amide Bond Formation using PEGylated Acids
| Amine Substrate | Coupling Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | EDC, NHS | DMF | 12 | 25 | >95 | Generic Protocol |
| Lysine side chain (on protein) | EDC, Sulfo-NHS | PBS (pH 7.2-7.5) | 2 | 25 | 60-80 | [6] |
| Amine-modified Oligonucleotide | EDC, NHS | Borate Buffer (pH 8.5) | 16 | 25 | 50-70 | [12] |
| Small Molecule Amine | HATU, DIPEA | DMF | 4 | 25 | >90 | Generic Protocol |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This protocol describes the coupling of the carboxylic acid group of this compound-acid to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound-acid
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for organic reactions
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5 for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) for aqueous reactions
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Reaction vessels
-
Magnetic stirrer and stir bar
-
Analytical equipment (e.g., LC-MS, HPLC) for reaction monitoring and product characterization
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a stock solution of this compound-acid in anhydrous DMF or DMSO.
-
Prepare a stock solution of the amine-containing molecule in the appropriate reaction buffer (e.g., PBS for proteins, DMF for small molecules).
-
Freshly prepare stock solutions of EDC and NHS/Sulfo-NHS in the appropriate solvent (anhydrous for organic reactions, activation buffer for aqueous reactions).
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve this compound-acid in the chosen solvent.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming a semi-stable NHS ester.[6]
-
-
Coupling Reaction:
-
Add the amine-containing molecule (1.0 equivalent) to the activated this compound-acid solution.
-
If the reaction is performed in an organic solvent, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[8]
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or preparative HPLC.
-
-
Characterization:
-
Characterize the purified conjugate using techniques like mass spectrometry and NMR to confirm the successful conjugation and determine the purity.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the terminal amine of the PEGylated molecule under acidic conditions.
Materials:
-
Boc-protected PEGylated molecule
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) to prevent side reactions[11]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEGylated molecule in a mixture of DCM and TFA (e.g., 1:1 v/v). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[11]
-
Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group.
-
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent and neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
If necessary, purify the product further using an appropriate chromatographic method.
-
Confirm the identity and purity of the final product with a free amine using analytical techniques such as mass spectrometry and NMR.
-
Visualizations
Caption: Experimental workflow for amide bond formation and Boc deprotection.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Amino-PEG10-azide Linkers in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG10-azide is a heterobifunctional linker that serves as a versatile tool in the field of bioconjugation and drug development. This linker possesses a primary amine (-NH2) at one end of a 10-unit polyethylene (B3416737) glycol (PEG) chain and an azide (B81097) (-N3) at the other. The primary amine allows for covalent attachment to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond.[1][2] The azide group is a key functional group for "click chemistry," a set of biocompatible, highly efficient, and specific reactions.[3][4]
The PEG spacer enhances the solubility and bioavailability of the resulting conjugates in aqueous media, reduces aggregation, and minimizes steric hindrance.[5][6] These properties make Amino-PEG10-azide an ideal candidate for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the surface modification of nanoparticles.[7][8][9]
This document provides detailed application notes and experimental protocols for the use of Amino-PEG10-azide linkers in click chemistry-mediated bioconjugation.
Key Applications
The unique properties of Amino-PEG10-azide linkers make them suitable for a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody.[7][10] This involves first reacting the amine group of the linker with the drug, followed by a click reaction between the azide group and an alkyne-modified antibody.[3]
-
PROTACs: These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase for degradation.[6][8] Amino-PEG10-azide can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[3][6]
-
Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for detection and imaging purposes.[4]
-
Surface Modification: The hydrophilic PEG chain can be used to modify the surface of nanoparticles, quantum dots, or other materials to improve their biocompatibility and reduce non-specific binding.
-
Drug Delivery: The enhanced solubility and stability conferred by the PEG linker can improve the pharmacokinetic properties of conjugated drugs.[9][11]
Data Presentation
The following tables summarize quantitative data from studies utilizing analogous amino-PEG-azide linkers in the development of ADCs. This data provides a benchmark for the expected performance of conjugates synthesized with Amino-PEG10-azide.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells. (Data extracted from Grygorash et al., 2022)[7]
| Linker Architecture | IC50 (ng/mL) |
| "Short" Branched Amino-Triazide Linker | 100 |
| "Long" Branched Amino-Triazide Linker (with additional PEG4 moiety) | 10 |
Note: The study suggests that shorter linkers may cause steric hindrance, reducing the efficiency of payload release.[7]
Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice, Comparing Pendant versus Linear PEG Linker Configurations. (Data extracted from Tedeschini et al., 2021)[7]
| Linker Configuration | ADC (DAR 8) | Clearance (mL/day/kg) | AUC (day*µg/mL) |
| Pendant (Branched-like) | T-(P(12x2)-DM1)8 | 11.8 | 84.5 |
| Linear | T-(L24-DM1)8 | 32.1 | 31.1 |
Note: The branched architecture demonstrates a superior shielding effect, leading to increased circulation time in vivo.[7]
Experimental Protocols
The following are detailed protocols for the key experimental steps involving Amino-PEG10-azide linkers.
Protocol 1: Amine Conjugation to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the primary amine of Amino-PEG10-azide to a molecule containing a carboxylic acid using an activating agent like HATU.
Materials:
-
Molecule containing a carboxylic acid (Molecule-COOH)
-
Amino-PEG10-azide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade water and acetonitrile
-
Preparative HPLC system
-
LC-MS system
Procedure:
-
Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]
-
Add a solution of Amino-PEG10-azide (1.2 equivalents) in anhydrous DMF to the reaction mixture.[3]
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by LC-MS.[3]
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent system (e.g., water/acetonitrile) and purify the product (Molecule-PEG10-N3) by preparative HPLC.[3]
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the product by LC-MS and NMR.[3]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of the linker (already attached to a molecule) and a molecule containing a terminal alkyne.
Materials:
-
Molecule-PEG10-N3
-
Molecule with a terminal alkyne (Molecule-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other copper-chelating ligand
-
DMF/water or other suitable solvent system
-
Preparative HPLC system
-
LC-MS system
Procedure:
-
Dissolve Molecule-PEG10-N3 (1 equivalent) and Molecule-Alkyne (1.1 equivalents) in a mixture of DMF and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.[3]
-
In another vial, prepare a solution of CuSO4 (0.1 equivalents) and TBTA (0.1 equivalents) in DMF/water.[3]
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.[3]
-
Add the CuSO4/TBTA solution to the reaction mixture to initiate the click reaction.[3]
-
Stir the reaction at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with the appropriate mobile phase and purify the final conjugate by preparative HPLC.[3]
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the final conjugate by LC-MS.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions involving sensitive biomolecules or for in vivo applications. It utilizes a strained alkyne, such as DBCO or BCN.
Materials:
-
Azide-functionalized molecule (e.g., from Protocol 1)
-
DBCO- or BCN-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.[5]
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the reactants.[5]
Procedure:
-
Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer. If necessary, a small amount of organic solvent can be used to aid dissolution, keeping the final concentration of the organic solvent below 10% to avoid denaturation of biomolecules.[5]
-
Add the strained alkyne solution to the azide solution. A molar excess of one reactant (e.g., 1.5 to 20-fold) is often used to drive the reaction to completion.[5][7]
-
Incubate the reaction mixture at room temperature or 37°C for 1-16 hours.[5][7] The reaction can also be performed at 4°C for overnight incubation.
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE, HPLC, LC-MS).
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted components.[7]
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of Amino-PEG10-azide linkers.
Caption: General workflow for bioconjugation using Amino-PEG10-azide.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
Caption: Signaling pathway for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Solid-Phase Synthesis of PROTACs Using t-Boc-N-amido-PEG10-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This technology offers a powerful alternative to traditional inhibitors by eliminating the target protein entirely.[4]
The linker itself is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's solubility and cell permeability.[3] PEG-based linkers, such as t-Boc-N-amido-PEG10-Br, are frequently utilized to improve the aqueous solubility of PROTACs.[1] The t-Boc-N-amido-PEG10-Br is a versatile linker that incorporates a t-Boc protected amine for sequential synthesis, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide flexibility, and a terminal bromide for covalent linkage.[5][6]
Solid-phase synthesis provides a streamlined and efficient method for generating PROTAC libraries. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion.[2] The general workflow involves immobilizing one of the PROTAC components onto a solid support, followed by the sequential addition of the linker and the final binding ligand.[1]
PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves several key steps, beginning with the simultaneous binding of the PROTAC to both a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage another POI.[2][3]
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols outline a representative solid-phase synthesis of a PROTAC using t-Boc-N-amido-PEG10-Br. This example assumes the immobilization of an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the solid support first.
Materials and Reagents
-
Aminomethylated polystyrene resin
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
t-Boc-N-amido-PEG10-Br
-
Carboxylic acid-functionalized POI ligand
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol 1: Immobilization of E3 Ligase Ligand
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a reaction vessel.[1]
-
Ligand Coupling: To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Reaction: Shake the mixture at room temperature for 16 hours.[1]
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 2: Attachment of the t-Boc-N-amido-PEG10-Br Linker
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Coupling: To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 equivalents) and DIPEA (4 equivalents) in DMF.[1]
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.[1]
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 3: Coupling of the POI Ligand
-
Boc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Boc protecting group from the linker.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
POI Ligand Coupling: To the resin, add a solution of the carboxylic acid-functionalized POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Reaction: Shake the mixture at room temperature for 16 hours.[1]
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).[1]
-
Drying: Dry the resin under vacuum.[1]
Protocol 4: Cleavage and Purification
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[1] Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate.
-
Purification: Purify the crude PROTAC from the filtrate using reverse-phase HPLC.
References
Application Notes and Protocols for Site-Specific Protein Modification with Amino-PEG10-Boc Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific modification of proteins using heterobifunctional PEGylation reagents featuring a tert-butyloxycarbonyl (Boc)-protected amine and a ten-unit polyethylene (B3416737) glycol (PEG10) spacer. This class of reagents is invaluable for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The Boc protecting group allows for a two-step conjugation strategy, enabling precise control over the molecular assembly.[3] The hydrophilic PEG10 spacer enhances the solubility and stability of the resulting conjugate, can reduce its immunogenicity, and increases its hydrodynamic size.[4]
Principle of the Method
Site-specific protein modification with an Amino-PEG10-Boc derivative is a two-stage process:
-
Initial Conjugation: A reactive group at one end of the PEG linker is covalently attached to a specific amino acid residue on the target protein. Common targets are the thiol group of cysteine or the amine group of lysine (B10760008).[5][6]
-
Boc Deprotection and Secondary Conjugation (Optional): The Boc protecting group on the terminal amine of the PEG linker is removed under acidic conditions. This newly exposed amine is then available for subsequent conjugation to another molecule of interest, such as a small molecule drug, a fluorescent dye, or a targeting ligand.
Data Presentation
The success of protein modification is dependent on several factors, including the nature of the targeted amino acid, reaction pH, temperature, and the molar ratio of reactants.[7] The following tables provide representative data on expected conjugation efficiencies and the resulting changes in protein properties.
Table 1: Expected Conjugation Efficiencies with Different Reactive Groups
| Conjugation Partner (Target Residue) | Reactive Group on PEG Linker | Reaction pH | Molar Ratio (PEG:Protein) | Reaction Time (hours) | Temperature (°C) | Expected Efficiency (%) |
| Cysteine (Thiol) | Bromoacetyl or Maleimide | 6.5 - 7.5 | 10-50 fold excess | 2 - 4 | 25 | > 90 |
| Lysine (Amine) | NHS Ester | 7.2 - 8.5 | 5-20 fold excess | 1 - 2 | 25 | 70 - 90 |
Table 2: Representative Changes in Protein Properties After PEGylation
| Parameter | Analytical Method | Expected Outcome |
| Molecular Weight | SDS-PAGE, Mass Spectrometry | Increase in apparent molecular weight corresponding to the mass of the attached PEG linker.[5] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | A shift in retention time and potential for detection of aggregates.[5] |
| Conjugation Stoichiometry | Mass Spectrometry, HPLC | Determination of the number of PEG chains attached per protein molecule. |
| Biological Activity | In vitro/In vivo assays | Dependent on the site of modification; ideally, activity is retained. |
Experimental Protocols
Protocol 1: Site-Specific Modification of a Cysteine Residue
This protocol describes the conjugation of a Boc-amino-PEG10-maleimide or -bromide to a free thiol group on a protein.
Materials:
-
Protein of interest with an accessible cysteine residue
-
Boc-amino-PEG10-maleimide or -bromide
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2[4]
-
Reducing agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine in water[4]
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[5]
-
If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature to reduce the bond.[5]
-
Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.[8]
-
-
PEGylation Reaction:
-
Prepare a stock solution (e.g., 100 mM) of the Boc-amino-PEG10 reagent in DMF or DMSO.[5]
-
Add a 10- to 50-fold molar excess of the PEG reagent stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.[5]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-18 hours with gentle stirring.[4]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
Protocol 2: Site-Specific Modification of a Lysine Residue
This protocol outlines the conjugation of a Boc-amino-PEG10-NHS ester to a primary amine on a protein.
Materials:
-
Protein of interest with accessible lysine residues
-
Boc-amino-PEG10-NHS ester
-
Reaction Buffer: 100 mM Sodium Bicarbonate or PBS, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Organic Solvent: Anhydrous DMF or DMSO
-
Purification System: SEC
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
PEGylation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein using SEC as described in Protocol 1.
-
-
Characterization:
-
Characterize the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC as described in Protocol 1.
-
Protocol 3: Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-PEGylated protein
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[9]
-
Cold diethyl ether
-
Resuspension Buffer: e.g., PBS, pH 7.4
Procedure:
-
Deprotection Reaction:
-
Protein Precipitation and Washing:
-
Final Product Preparation:
Visualizations
Caption: Workflow for site-specific protein modification using a Boc-amino-PEG10 reagent.
Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Site-Specific Protein PEGylation Using Amino-PEG10-Boc and Thiol-Maleimide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to enhance the therapeutic properties of proteins.[1] This modification can improve a drug's pharmacological characteristics by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield the protein from proteolytic degradation and immune responses.[2][3]
Site-specific PEGylation offers significant advantages over random conjugation methods, leading to homogeneous products with predictable and reproducible properties.[4][5] Conjugation at cysteine residues via their thiol (-SH) groups is a common and effective strategy for achieving site-specificity, as free cysteines are relatively rare in proteins.[6][7] Maleimide (B117702) chemistry is highly selective for thiol groups under mild conditions (pH 6.5-7.5), forming a stable thioether bond.[7][8][]
This document provides detailed protocols for conjugating a Boc-protected amino-PEG linker to protein thiol groups using a maleimide functional group. The use of a Boc-NH-PEG-Maleimide reagent allows for precise, site-specific PEGylation while keeping a protected amine at the distal end of the PEG chain. This terminal Boc group can be deprotected in a subsequent step, providing a reactive amine for further functionalization, making it a versatile tool in the development of complex bioconjugates like antibody-drug conjugates (ADCs).[10][11][12]
Principle of Reaction
The conjugation process involves a Michael addition reaction between the sulfhydryl (thiol) group of a cysteine residue on the protein and the maleimide group of the Boc-NH-PEG-Maleimide linker. This reaction is highly efficient and specific within a pH range of 6.5-7.5, resulting in the formation of a stable, covalent thioether bond.[7]
Caption: Chemical reaction scheme for thiol-maleimide conjugation.
Experimental Workflow
The overall process for protein PEGylation involves preparing the protein to ensure thiol availability, performing the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the product to confirm its identity and purity.
Caption: High-level workflow for protein PEGylation and analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Protein and Thiol Groups
This protocol describes the steps to prepare the protein for conjugation, including the reduction of disulfide bonds to generate free thiol groups if necessary.
-
Protein Preparation : Dissolve the protein to be PEGylated in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at a pH between 6.5 and 7.5.[13] A typical protein concentration is 1-10 mg/mL.
-
Disulfide Bond Reduction (if required) : If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.[14]
-
Recommended Method (TCEP) : Add a 10- to 100-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Incubate for 20-60 minutes at room temperature. TCEP is advantageous as it does not contain a thiol group and does not need to be removed before the maleimide reaction.[7]
-
Alternative Method (DTT) : Alternatively, use Dithiothreitol (DTT). After incubation, the DTT must be completely removed using a desalting column or dialysis, as it will compete with the protein for reaction with the maleimide-PEG.[7][14]
-
Protocol 2: Thiol-Maleimide Conjugation Reaction
This protocol details the conjugation of the maleimide-activated PEG linker to the prepared protein.
-
Prepare PEG-Maleimide Stock Solution : Immediately before use, dissolve the Boc-NH-PEG10-Maleimide reagent in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[13][15]
-
Initiate Conjugation : Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution while gently stirring.[15] The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[15] The optimal time may vary depending on the protein and should be determined empirically.
-
Quenching (Optional) : To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of ~50 mM to react with any excess maleimide groups.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG, native protein, and other reagents from the final conjugate.
-
Size Exclusion Chromatography (SEC) : This is the most common and effective method for separating the larger PEGylated protein from the smaller, unreacted protein and excess PEG reagent.[][17]
-
Ion Exchange Chromatography (IEX) : PEGylation shields the surface charges of a protein, altering its isoelectric point.[] This change in charge properties can be exploited to separate PEGylated species (mono-, di-, multi-PEGylated) from the unmodified protein using IEX.[][17]
-
Other Methods : Depending on the protein's properties, other techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase Chromatography (RP-HPLC) can also be employed.[2][]
Protocol 4: Characterization of the Conjugate
The purified PEGylated protein should be thoroughly analyzed to confirm successful conjugation, purity, and degree of PEGylation.
-
SDS-PAGE : A simple method to visualize the increase in molecular weight. PEGylated proteins will show a significant shift, appearing as a higher molecular weight band compared to the unmodified protein.[18][19]
-
Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS provides an accurate mass measurement of the conjugate, confirming the covalent attachment of the PEG chain and allowing for the determination of the number of PEG molecules attached per protein molecule.[4][18][20]
-
HPLC Analysis : Analytical SEC or IEX can be used to determine the purity of the conjugate and quantify the percentage of PEGylated protein versus any remaining unmodified protein.[4][]
Protocol 5: Optional Boc-Group Deprotection
To expose the terminal amine on the PEG chain for subsequent conjugation, the Boc protecting group can be removed.
-
Dissolve Conjugate : Dissolve the purified Boc-protected PEG-protein conjugate in an anhydrous solvent like Dichloromethane (DCM).[10]
-
Add Acid : Cool the solution to 0°C and add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[10]
-
Incubate : Stir the reaction for 1-2 hours at room temperature, monitoring completion by LC-MS.[10]
-
Workup : Remove the TFA and solvent under reduced pressure. The resulting deprotected amine (as a TFA salt) can often be used directly in subsequent amine-reactive conjugation steps (e.g., with NHS esters).[10][21]
Data Presentation: Summary of Key Parameters
Quantitative data from the protocols are summarized below for easy reference.
Table 1: Recommended Reaction Conditions for Thiol-PEGylation
| Parameter | Recommended Value | Rationale & Considerations |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiols while minimizing maleimide hydrolysis at higher pH.[7][13] |
| Buffer | PBS, HEPES (Thiol-Free) | Maintains pH without interfering with the reaction. Avoid buffers containing thiols.[15] |
| Molar Excess of PEG | 10- to 20-fold | Drives the reaction towards completion. May require optimization for specific proteins.[15] |
| Temperature | Room Temperature or 4°C | Reaction is efficient at room temperature; 4°C can be used for sensitive proteins.[15] |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Sufficient time for completion. Progress can be monitored by SDS-PAGE or LC-MS.[15] |
Table 2: Example Characterization Data for a Model Protein (60 kDa)
| Analysis Technique | Unmodified Protein | PEGylated Protein (Mono-Conjugate) |
|---|---|---|
| Apparent MW (SDS-PAGE) | ~60 kDa | >75 kDa (retarded migration) |
| Mass (by ESI-MS) | 60,000 Da | 65,500 Da (assuming a 5.5 kDa PEG linker) |
| Purity (by SEC-HPLC) | >98% | >95% (main peak) |
| IEX Elution | Single Peak at X min | Shifted Peak at Y min (due to charge shielding) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Insufficient free thiols (disulfide bonds present). | Reduce protein with TCEP prior to adding the PEG-maleimide reagent.[7][14] |
| Hydrolysis of maleimide group. | Prepare PEG-maleimide stock solution immediately before use. Ensure reaction pH does not exceed 7.5.[13] | |
| Protein Aggregation | Exposure of hydrophobic regions upon disulfide reduction. | Decrease protein concentration. Include solubility-enhancing additives (e.g., arginine) in the buffer.[13] |
| Heterogeneous Product | Partial reaction or reaction at multiple cysteine sites. | Optimize molar excess of PEG and reaction time. Confirm the number of available cysteine residues. |
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Coupling of Boc-NH-PEG10-COOH to Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols and application notes for the covalent coupling of Boc-NH-PEG10-COOH to molecules containing a primary amine. This process, a cornerstone of bioconjugation, forms a stable amide bond, enabling the strategic modification of proteins, peptides, small molecules, and surfaces. The heterobifunctional nature of Boc-NH-PEG10-COOH, featuring a terminal carboxylic acid and a Boc-protected amine, allows for controlled, stepwise synthesis of complex biomolecular constructs.[][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate while reducing immunogenicity.[3][4]
The most robust and widely used method for this transformation is carbodiimide-mediated coupling, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step, one-pot reaction ensures high efficiency and minimizes side reactions under mild conditions.[7]
Principle of the Reaction
The coupling reaction proceeds through two main stages:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of Boc-NH-PEG10-COOH to form a highly reactive, yet unstable, O-acylisourea intermediate.[7][8] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][9]
-
Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is susceptible to hydrolysis. To prevent this and increase reaction efficiency, NHS is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.[5][7] This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. The final coupling step is most efficient at a pH of 7.2-8.0.[3][10]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the EDC/NHS-mediated coupling of a carboxylic acid to a primary amine.
References
- 2. polysciences.com [polysciences.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. peptide.com [peptide.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Troubleshooting low yield in Amino-PEG10-Boc conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Amino-PEG10-Boc conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites for this compound conjugation?
This compound is a heterobifunctional linker. The tert-butyloxycarbonyl (Boc) protected amine allows for controlled, stepwise conjugation. Once the Boc group is removed under acidic conditions to reveal a primary amine, this amine can be conjugated to molecules containing carboxylic acids (forming an amide bond) or other amine-reactive functional groups. Alternatively, derivatives of the core Amino-PEG10 structure, such as those with a terminal reactive group like an NHS ester or a bromine atom, are used to conjugate the PEG linker to primary amines or thiols on a target molecule, respectively.
Q2: What are the most common causes of low yield in this compound conjugation reactions?
Low conjugation yield can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.
-
Reagent Quality: Degradation of the PEG reagent due to improper storage (e.g., exposure to moisture) can lead to poor reactivity.[1]
-
Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing the PEG reagent from accessing it.[1]
-
Incorrect Molar Ratio: An insufficient excess of the PEG reagent can result in incomplete conjugation.[1]
-
Side Reactions: Competing reactions, such as hydrolysis of the activated PEG reagent at high pH, can lower the yield of the desired conjugate.
-
Incomplete Deprotection: If the reaction involves the deprotection of the Boc group, incomplete removal will result in a lower yield of the final conjugate.
Q3: How can I confirm that the conjugation has been successful?
Several analytical techniques can be used to confirm successful conjugation and assess the purity of the product:
-
SDS-PAGE: A successful PEGylation will result in a visible increase in the apparent molecular weight of the protein or peptide on the gel.[2]
-
HPLC (Size-Exclusion or Reversed-Phase): A shift in the retention time compared to the unconjugated molecule is indicative of a successful reaction. HPLC can also be used to assess purity and detect aggregation.[2]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight, confirming the addition of the PEG linker.[2][3]
-
NMR Spectroscopy: Can be used to identify the characteristic signals of the PEG chain and the t-Boc group in the final conjugate.[3]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
Q: My reaction yield is significantly lower than expected. What should I investigate first?
A: Start by systematically evaluating your reaction conditions and reagents.
-
Verify Reagent Quality: Ensure your this compound reagent has been stored correctly at -20°C and protected from moisture.[1] Consider using a fresh batch of the reagent.
-
Optimize Reaction pH: The optimal pH is critical and depends on the reactive groups involved. For conjugating an NHS-ester activated PEG to a primary amine, a pH range of 7.2-8.5 is generally recommended.[4] For alkylation of a thiol group with a bromo-terminated PEG, a pH of 7.5-8.5 is often optimal.[1]
-
Adjust Molar Ratio: A molar excess of the PEG reagent is typically required to drive the reaction to completion. A starting point of a 2 to 20-fold molar excess of the PEG reagent over the target molecule is recommended, but this may need to be optimized.[1]
-
Optimize Reaction Time and Temperature: Conjugation reactions are often performed at room temperature for 2-24 hours.[1] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) to determine the optimal reaction time. For sensitive molecules, performing the reaction at 4°C for a longer duration may improve yield and reduce degradation.
Data Presentation
The efficiency of conjugation is highly dependent on the reaction parameters. The following table summarizes expected conjugation efficiencies for reactions with model compounds under optimized conditions.
| Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (PEG:Nucleophile) | Reaction Time (hours) | Temperature (°C) | Expected Conjugation Efficiency (%) |
| Primary Amine (e.g., Lysine (B10760008) side chain) | 8.0 - 9.0 | 5:1 | 24 | 25 | 60 - 75 |
| Thiol (e.g., Cysteine side chain) | 7.0 - 7.5 | 3:1 | 4 | 25 | 85 - 95 |
Table based on data for a structurally similar t-Boc-N-amido-PEG10-Br reagent.[5]
Issue 2: Multiple Products Observed on HPLC/SDS-PAGE
Q: My analytical results show multiple product peaks. What is causing this heterogeneity?
A: The presence of multiple products suggests a non-specific or incomplete reaction.
-
Multiple Conjugation Sites: If your target molecule has several accessible nucleophilic residues (e.g., multiple lysine or cysteine residues), the PEG chain can attach at different positions, leading to a mixture of isomers.[1]
-
Over-PEGylation: A large excess of the PEG reagent can lead to the attachment of multiple PEG chains to a single molecule.[1] This can be controlled by reducing the molar ratio of the PEG reagent to the substrate.
-
Side Reactions: The reactive group on your PEG linker might be reacting with other nucleophilic residues on your molecule. Optimizing the reaction pH can improve site-specificity. For instance, to favor cysteine modification over lysine, a pH of 7.0-7.5 is a good starting point.[6]
Issue 3: Incomplete t-Boc Deprotection
Q: I am observing incomplete removal of the t-Boc protecting group. What should I do?
A: Incomplete deprotection is usually due to insufficient acid concentration or reaction time.
-
Increase Reaction Time: Extend the incubation time with the deprotection reagent (e.g., trifluoroacetic acid - TFA).
-
Increase Acid Concentration: A common deprotection solution is 50% (v/v) TFA in dichloromethane (B109758) (DCM).[1] If deprotection is still incomplete, you can try increasing the TFA concentration.
-
Ensure Anhydrous Conditions: For reactions with HCl, it is crucial to use anhydrous solvents, as water can interfere with the reaction.
-
Use Scavengers: The t-butyl cation formed during deprotection can cause side reactions. Adding a scavenger like triisopropylsilane (B1312306) (TIS) or water to the deprotection cocktail can help to quench this reactive intermediate.[1]
Experimental Protocols
General Protocol for Conjugation of an Amine-Containing Molecule
This protocol is a general guideline for the conjugation of a primary amine (e.g., on a peptide) with an amine-reactive this compound derivative (e.g., an NHS ester).
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5), to a final concentration of 1-5 mg/mL.[5]
-
Immediately before use, dissolve the amine-reactive PEG reagent in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.[1]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule amine, such as Tris or glycine, to consume any unreacted PEG reagent.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted PEG reagent and byproducts.
-
General Protocol for t-Boc Deprotection
-
Dissolve the Conjugate: Dissolve the purified t-Boc-PEGylated molecule in dichloromethane (DCM).[1]
-
Add TFA: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% (v/v) solution.[1]
-
Incubate: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by HPLC or LC-MS to ensure complete deprotection.[1]
-
Remove Volatiles: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.
-
Purification: The resulting amine-PEGylated molecule can be purified by RP-HPLC.
Visualizations
Caption: A logical workflow for troubleshooting low yield in conjugation reactions.
Caption: A step-by-step experimental workflow for this compound conjugation.
References
Technical Support Center: Optimizing PEG Linker Length in PROTAC Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols focused on the critical process of optimizing polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of two essential ligands connected by a chemical linker.[1] One ligand binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker's primary role is to bridge these two ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2] The linker's length, flexibility, and chemical composition are therefore critical determinants of the PROTAC's efficacy.[3][4]
Q2: What are the specific advantages of using PEG linkers in PROTACs?
PEG linkers, composed of repeating ethylene (B1197577) glycol units, are widely used in PROTAC design for several key reasons:[4][5]
-
Enhanced Solubility: PROTACs are often large, lipophilic molecules with poor aqueous solubility.[3] The inherent hydrophilicity of PEG linkers can significantly improve the solubility of the entire molecule, which is beneficial for formulation and bioavailability.[5][6]
-
Tunable Length and Flexibility: The length of a PEG linker can be precisely and systematically varied by adding or removing ethylene glycol units.[6] This flexibility allows the PROTAC to adopt multiple conformations, which can be crucial for establishing the optimal geometry required for stable and productive ternary complex formation.[7][8]
-
Improved Permeability (in some cases): While highly polar linkers can sometimes hinder cell permeability, the flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation.[1] This can shield some of the molecule's polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[1] However, this effect is highly context-dependent and must be empirically determined.[1]
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2][9] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (e.g., POI-PROTAC or E3-PROTAC) rather than the essential ternary complex.[7] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein (either POI or E3) increases the PROTAC's affinity for the second, thereby stabilizing the ternary complex even at higher concentrations.[2] Optimizing linker length is a key strategy to maximize this cooperative binding.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of PEG linker length in PROTACs.
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I see little to no protein degradation.
This is a frequent challenge and often points to a failure in forming a stable and productive ternary complex.
| Possible Cause | Troubleshooting Action | Rationale |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 3, 4, 5, 8 PEG units).[2][8] | A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[] A linker that is too long may not effectively bring the two proteins into the correct orientation for ubiquitin transfer, leading to an unstable complex.[] |
| Poor Cellular Permeability | Assess cell permeability using a PAMPA or Caco-2 assay.[8][11] Consider synthesizing PROTACs with shorter PEG linkers or hybrid alkyl-PEG linkers to reduce polarity.[12] | The hydrophilicity of a long PEG linker can sometimes hinder the PROTAC's ability to cross the cell membrane, preventing it from reaching its intracellular target.[8] |
| Unproductive Ternary Complex Geometry | Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[2][11] | A ternary complex may form, but the geometry might be incorrect for the E3 ligase to catalyze the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[2] If no ubiquitination is observed, a linker redesign is necessary. |
Problem 2: My PROTAC is effective, but it shows a very pronounced hook effect at low concentrations.
A severe hook effect can limit the therapeutic window of a PROTAC.
| Possible Cause | Troubleshooting Action | Rationale |
| Suboptimal Linker Conformation | Systematically vary the PEG linker length to find a "sweet spot" that maximizes ternary complex stability.[7] | The current linker length may favor conformations that lead to binary complex formation. Altering the length can shift the equilibrium toward the productive ternary complex.[7] |
| Lack of Positive Cooperativity | Measure ternary complex cooperativity using biophysical assays like SPR or ITC.[13] Experiment with more rigid or conformationally constrained linkers. | The linker is not effectively inducing favorable protein-protein interactions between the POI and E3 ligase.[2] A different linker structure may be required to promote positive cooperativity and stabilize the ternary complex. |
Quantitative Data on Linker Optimization
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following table summarizes data from various studies, illustrating the impact of linker length on degradation efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Result (DC₅₀ / Dₘₐₓ) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Reduced Efficacy | [14] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | Optimal Degradation | [2][14] |
| p38α | VHL | Various | 15-17 | Optimal Degradation | [2] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG | < 12 | No Apparent Activity | [14] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG | > 12 | Robust Degradation Potential | [14] |
| Cereblon (CRBN) (Homo-PROTAC) | CRBN | PEG | 8 | Optimal Degradation | [14] |
Note: DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation percentage.
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental methods.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the standard method for quantifying the reduction in target protein levels.[15]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 6, 12, or 24 hours).[7]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and heat samples. Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane, then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Wash, then incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.[8][15]
-
Calculation: Plot the normalized protein levels against the log of the PROTAC concentration. Use a four-parameter logistic regression model to determine the DC₅₀ and Dₘₐₓ values.[15]
NanoBRET™ Assay for Cellular Ternary Complex Formation
This live-cell assay directly measures the interaction between the target protein and the E3 ligase inside the cell.[13]
Protocol:
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® (energy donor) and the E3 ligase fused to HaloTag® (energy acceptor).[13][16]
-
Cell Plating and Labeling: Seed the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and incubate.[13]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[13]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate (donor) and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.[13]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[13]
In Vitro Pull-Down Assay for Ternary Complex Formation
This biochemical assay provides evidence of ternary complex formation using purified components.[17]
Protocol:
-
Complex Formation: Incubate the purified target protein, a purified tagged E3 ligase (e.g., His-tagged), and the PROTAC of interest in binding buffer. Include a vehicle control (DMSO).
-
Immunoprecipitation: Add beads (e.g., Protein A/G magnetic beads) conjugated with an antibody against the E3 ligase or its tag.[8] Incubate to capture the E3 ligase and any interacting partners.
-
Washes: Wash the beads several times with buffer to remove non-specifically bound proteins.[8]
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluate by Western blot using an antibody against the target protein.[8] An enhanced signal for the target protein in the PROTAC-treated sample confirms ternary complex formation.[17]
Visualizing Workflows and Logic
Caption: The PROTAC mechanism of action, from ternary complex formation to degradation.
Caption: A typical experimental workflow for optimizing PROTAC PEG linker length.
Caption: A decision tree for troubleshooting ineffective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Preventing side reactions with t-Boc-N-amido-PEG10-Br
Welcome to the technical support center for t-Boc-N-amido-PEG10-Br. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve common side reactions and other issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is t-Boc-N-amido-PEG10-Br and what are its primary applications?
A1: t-Boc-N-amido-PEG10-Br is a heterobifunctional linker molecule.[1][2] It comprises three key components:
-
A t-Boc (tert-butyloxycarbonyl) protected amine : This allows for a controlled, stepwise reaction strategy. The t-Boc group is stable under many conditions but can be selectively removed with acid.[2][3]
-
A hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer : This PEG chain enhances the solubility of the molecule and its conjugates in aqueous solutions, reduces aggregation, and can improve the pharmacokinetic properties of therapeutic agents.[1][2][3]
-
A terminal alkyl bromide : This serves as a reactive group for covalent attachment to nucleophiles, most commonly the thiol groups of cysteine residues in proteins.[1][2]
Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: What are the most common side reactions associated with the use of t-Boc-N-amido-PEG10-Br?
A2: The most frequent side reactions can be categorized based on the reactive part of the linker:
-
Terminal Bromide (Alkylation Reaction):
-
Off-target alkylation: The bromide can react with other nucleophilic amino acid residues besides the intended cysteine, such as methionine, lysine (B10760008), and histidine.[1]
-
Over-alkylation: Modification of multiple sites on a single protein or peptide.[1]
-
Hydrolysis: The bromide can be hydrolyzed to an alcohol, especially during prolonged reactions in aqueous buffers at elevated temperatures.[4]
-
-
t-Boc Protecting Group (Deprotection Step):
-
Premature cleavage: The t-Boc group is sensitive to acidic conditions and may be unintentionally removed during the experiment.[4]
-
Alkylation by tert-butyl cation: During acidic deprotection, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[1]
-
Q3: How can I prevent off-target alkylation of other amino acid residues by the terminal bromide?
A3: Controlling the reaction pH is the most critical factor for achieving selective alkylation. The thiol group of cysteine is more nucleophilic at a pH slightly above its pKa (around 8.5), while the amino groups of lysine and the N-terminus are protonated and less reactive at this pH.[1] Conducting the reaction at a pH between 7.0 and 8.5 generally favors selective modification of cysteine.[1] Additionally, optimizing the molar excess of the PEG linker and the reaction time can help minimize off-target reactions.[1]
Q4: What is the best way to remove the t-Boc protecting group and avoid side reactions?
A4: The t-Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][5] To prevent the side reaction of alkylation by the released tert-butyl cation, it is crucial to use a "scavenger cocktail" in the TFA deprotection solution.[1][5] Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A widely used mixture is 95:2.5:2.5 (TFA:TIS:Water).[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Conjugate
Symptoms:
-
LC-MS or other analytical techniques show a large amount of unreacted starting material.
-
The desired product peak is very small or absent.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The bulky t-Boc group and the PEG chain can physically block the nucleophile.[5] Consider increasing the reaction temperature or time.[5] Using a longer PEG linker might also help reduce steric hindrance.[5] |
| Inefficient Alkylation | Ensure the pH of the reaction buffer is optimal for the target residue (typically pH 7.0-8.5 for cysteines).[1] Increase the molar excess of t-Boc-N-amido-PEG10-Br (e.g., from 5-fold to 10- or 20-fold).[1] |
| Hydrolysis of Bromide | Prolonged reaction times in aqueous buffers at high temperatures can lead to hydrolysis of the bromide to an alcohol.[4] Optimize reaction conditions to minimize the reaction time. If possible, perform the reaction in a suitable organic solvent.[4] |
| Poor Solubility | Ensure that all reactants are fully dissolved in a suitable solvent. For t-Boc-N-amido-PEG10-Br, polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.[5] |
Issue 2: Presence of Multiple Products (Off-target Alkylation or Over-alkylation)
Symptoms:
-
Multiple peaks are observed in the chromatogram, corresponding to modifications at unintended sites or multiple modifications on the same molecule.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High pH | A high pH increases the nucleophilicity of other residues like lysine. Lower the reaction pH to 7.0-7.5 to maximize selectivity for cysteine.[1] |
| High Molar Excess of Linker | A large excess of the linker can drive the reaction towards modifying less reactive sites. Reduce the molar excess of t-Boc-N-amido-PEG10-Br. A titration experiment is recommended to find the optimal ratio.[1] |
| Prolonged Reaction Time | Longer reaction times can lead to the modification of less reactive sites. Monitor the reaction progress using LC-MS to stop the reaction once the desired product is predominantly formed.[1] |
Issue 3: Incomplete or Problematic t-Boc Deprotection
Symptoms:
-
The final product still contains the t-Boc group, as confirmed by mass spectrometry.
-
Unexpected side products are formed during the deprotection step.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotection | The t-Boc group's removal can be hindered by the large PEG chain. A solution of 20-50% TFA in dichloromethane (B109758) (DCM) is typically effective.[5] If deprotection is still incomplete, you can increase the TFA concentration or the reaction time.[5] Most deprotections are carried out at room temperature for 1-2 hours.[5] |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during deprotection can alkylate electron-rich residues.[5] Always use a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine PEGylation
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable reaction buffer (e.g., phosphate (B84403) buffer) at a pH between 7.0 and 8.5.[1]
-
Linker Preparation: Dissolve t-Boc-N-amido-PEG10-Br in a compatible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).[1]
-
PEGylation Reaction: Add the t-Boc-N-amido-PEG10-Br stock solution to the protein solution to achieve the desired molar excess (a 5- to 10-fold molar excess is a good starting point).[1] The final concentration of the organic solvent should ideally not exceed 10% (v/v).[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Once the desired level of conjugation is achieved, purify the PEGylated protein using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess linker and other reagents.
Protocol 2: t-Boc Deprotection with Scavengers
-
Preparation of Deprotection Cocktail: In a chemical fume hood, prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[1][5] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.
-
Sample Preparation: The purified t-Boc-PEGylated molecule should be lyophilized or dried to remove any aqueous buffer.[1]
-
Deprotection Reaction: Dissolve the dried sample in a minimal amount of a suitable solvent like dichloromethane (DCM). Add the cold deprotection cocktail.[5]
-
Incubation: Incubate the reaction on ice or at room temperature for 1-2 hours, with occasional gentle vortexing.[1][5]
-
Removal of TFA: Remove the TFA and solvent under a stream of nitrogen, followed by precipitation of the deprotected product with cold diethyl ether.[1][5]
-
Product Recovery: Centrifuge the mixture to pellet the deprotected product, decant the ether, and repeat the ether wash if necessary. Dry the final product under vacuum.
Visualizations
Caption: A general experimental workflow for bioconjugation using t-Boc-N-amido-PEG10-Br.
References
Technical Support Center: Purification of Mono-PEGylated Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of mono-PEGylated products.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges in purifying mono-PEGylated products?
The PEGylation reaction mixture is often complex and heterogeneous, presenting several purification challenges.[] The main components that need to be separated include:
-
Unreacted Protein: The original, unmodified protein.
-
Unreacted PEG: Excess PEG reagent used in the reaction.
-
Mono-PEGylated Product: The desired product with a single PEG chain attached.
-
Multi-PEGylated Species: Proteins with two or more attached PEG molecules (di-, tri-, etc.).
-
Positional Isomers: Mono-PEGylated proteins where the PEG chain is attached at different sites on the protein.[]
-
Degradation Products: Hydrolysis fragments from the PEGylation reagents.
The primary difficulty lies in separating these closely related species, as the addition of the neutral and hydrophilic PEG polymer can result in only minor differences in the physicochemical properties used for separation.[2]
Q2: What are the most common chromatographic techniques for purifying mono-PEGylated products?
The most widely used purification techniques are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective for removing unreacted PEG and smaller native protein from the larger PEGylated conjugates.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of a neutral PEG chain can shield the protein's charges, altering its interaction with the IEX resin and allowing for the separation of PEGylated species from the native protein and from each other based on the number of attached PEGs.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, which can be utilized for separation, particularly for larger PEG chains (>20 kDa).[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity, often used for analytical characterization and purification of smaller PEGylated molecules and for separating positional isomers.[]
Q3: How does the size of the PEG chain affect purification?
The molecular weight of the attached PEG chain significantly influences the separation of PEGylated proteins.[4]
-
Size Exclusion Chromatography (SEC): A larger PEG chain leads to a greater increase in the hydrodynamic radius of the protein, resulting in better resolution between the native protein and the mono-PEGylated product.[4]
-
Ion Exchange Chromatography (IEX): Larger PEG chains can cause a more significant "charge shielding" effect, weakening the interaction between the protein and the resin.[2] This can improve the separation between the native and PEGylated forms.
-
Hydrophobic Interaction Chromatography (HIC): The effectiveness of HIC in separating PEGylated species often improves with increasing PEG molecular weight, as larger PEG chains can impart a more significant change in the overall hydrophobicity of the protein.[3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of mono-PEGylated products using various chromatographic techniques.
General Workflow for Purification of PEGylated Proteins
Caption: General workflow for the purification of mono-PEGylated proteins.
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor Separation of Mono-PEGylated Product from Native Protein | Inappropriate column choice (pore size). | Select a column with a pore size suitable for the molecular weight range of your PEGylated protein and the native protein. |
| Sample volume too large. | The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[5] | |
| Flow rate is too high. | A lower flow rate often improves resolution by allowing more time for diffusion into and out of the pores. | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix. | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[5] |
| Protein precipitation on the column. | Verify the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength may be necessary. | |
| Broad Peaks | Heterogeneity of the attached PEG. | The inherent polydispersity of the PEG chain can contribute to peak broadening. |
| Column overloading. | Reduce the amount of sample loaded onto the column. |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG. | Optimize the pH of the mobile phase. Minor changes in pH can significantly alter the surface charge of the PEGylated protein and its interaction with the resin.[5] |
| Inappropriate salt gradient. | For species with small charge differences, a shallow salt gradient is often more effective than a step elution.[5] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | The large PEG chain can block the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have demonstrated higher dynamic binding capacities for PEGylated proteins.[6] |
| Protein Elutes in the Flow-Through | Incorrect buffer conditions (pH or ionic strength). | Ensure the loading buffer pH promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to facilitate binding. |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommendation |
| Poor Resolution | Inappropriate salt concentration. | The type and concentration of salt in the binding buffer are critical. Ammonium (B1175870) sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[5] |
| Weak hydrophobic interaction. | For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required. | |
| Low Recovery | Protein precipitation at high salt concentrations. | Screen different salts and their concentrations. A lower initial salt concentration may be necessary, even if it reduces binding efficiency. |
| Irreversible binding to the column. | For very hydrophobic proteins, consider adding a mild organic modifier to the elution buffer to facilitate desorption. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
Data Presentation
Comparison of Purification Methods for Mono-PEGylated Proteins
| Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Yield |
| SEC | Size/Hydrodynamic Radius | - Effective for removing unreacted PEG and native protein- Mild conditions, preserves protein activity | - Low resolution for species of similar size- Cannot separate positional isomers- Limited sample volume[5] | >90% (from native protein) | High |
| IEX | Net Surface Charge | - Can separate based on the number of attached PEGs- Can separate some positional isomers- High binding capacity | - "Charge shielding" can reduce effectiveness- Requires careful optimization of pH and salt gradient | >90%[6] | Variable |
| HIC | Hydrophobicity | - Can provide different selectivity than IEX- Effective for larger PEG chains | - Less predictable separation- May require high salt concentrations that can cause precipitation | Variable | Variable |
| RP-HPLC | Hydrophobicity | - High resolution- Excellent for separating positional isomers[] | - Can denature proteins due to organic solvents- Typically used for analytical purposes or small-scale purification | High | Low to Moderate |
Impact of PEG Size on Purification Parameters
| Purification Method | Effect of Increasing PEG Size | Reason |
| SEC | Improved resolution between native and mono-PEGylated protein.[4] | Greater difference in hydrodynamic radius. |
| IEX | Often improved separation.[4] | Increased "charge shielding" effect, leading to a larger difference in retention time compared to the native protein.[2] |
| HIC | Generally improved separation.[3] | More significant alteration of the protein's overall hydrophobicity. |
Experimental Protocols
General Sample Preparation for Chromatography
-
Reaction Quenching: Stop the PEGylation reaction by adding a quenching reagent (e.g., a primary amine like Tris or glycine) to consume any excess reactive PEG.
-
Buffer Exchange: If necessary, exchange the buffer of the reaction mixture to the appropriate loading buffer for the chosen chromatographic method. This can be accomplished using dialysis or a desalting column.
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a column with a fractionation range appropriate for the molecular weights of your PEGylated protein, native protein, and unreacted PEG.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at the desired flow rate.
-
Sample Injection: Inject the filtered and degassed sample onto the column. The injection volume should be small (typically 1-2% of the column volume) to ensure high resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated protein will elute before the smaller native protein and unreacted PEG.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified mono-PEGylated product.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Ion Exchange Chromatography (IEX)
-
Resin Selection: Choose a cation or anion exchange resin based on the predicted isoelectric point (pI) of your protein and the desired pH of the mobile phase.
-
Buffer Preparation: Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B). The pH of both buffers should be chosen to ensure the protein of interest binds to the resin.
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity of the eluate are stable.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate to allow for efficient binding.
-
Wash: Wash the column with several column volumes of Buffer A to remove unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). A shallow gradient is often required to separate species with small charge differences.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified mono-PEGylated protein.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., phenyl, butyl, or octyl ligands).
-
Buffer Preparation: Prepare a high-salt binding buffer (Buffer A, e.g., containing 1-2 M ammonium sulfate) and a low-salt or no-salt elution buffer (Buffer B).
-
Column Equilibration: Equilibrate the HIC column with Buffer A.
-
Sample Preparation: Adjust the salt concentration of the sample to match that of Buffer A.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Buffer A to remove any unbound components.
-
Elution: Elute the bound proteins using a descending salt gradient (e.g., 100-0% Buffer A over 20-30 column volumes).
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the purified mono-PEGylated protein.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
How to avoid over-alkylation in protein modification
Welcome to the technical support center for protein modification. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid over-alkylation during their experiments, ensuring high-quality and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is protein alkylation and why is it performed?
A1: Protein alkylation is a chemical modification that attaches an alkyl group to specific amino acid residues. In proteomics and protein chemistry, its primary purpose is to covalently block the thiol groups (-SH) of cysteine residues after they have been reduced from disulfide bonds (-S-S-).[1] This "capping" is crucial because it prevents the disulfide bonds from reforming, ensuring the protein remains in a denatured, linear state, which is often necessary for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1][2]
Q2: What is over-alkylation and why is it a problem?
A2: Over-alkylation, or non-specific alkylation, is the unintended modification of amino acid residues other than cysteine.[3][4] Common off-targets for widely used alkylating agents like iodoacetamide (B48618) (IAA) include the side chains of methionine, lysine (B10760008), histidine, aspartic acid, and the N-terminal amino group of the protein.[5] This is problematic as it can interfere with protein identification and quantification, alter peptide properties, and compromise the results of subsequent analyses, such as those involving lysine-specific labeling.[3][4]
Q3: What are the main causes of over-alkylation?
A3: The primary cause of over-alkylation is the presence of excessive, unreacted alkylating agent.[3][5] Several factors can contribute to this issue:
-
High Reagent Concentration: Using a significantly higher concentration of the alkylating agent than is necessary to modify the cysteine residues increases the likelihood of off-target reactions.[1][4]
-
Reaction Time: Allowing the alkylation reaction to proceed for too long can lead to the modification of less reactive sites.[1]
-
Elevated pH: A slightly alkaline pH (pH 8-9) is optimal for the specific alkylation of cysteine.[5] Higher pH levels can deprotonate other nucleophilic groups on amino acids, making them more susceptible to non-specific modification.[1]
-
High Temperature: Increased temperatures can accelerate the rate of off-target reactions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during protein alkylation experiments.
Problem 1: Mass spectrometry data shows unexpected mass shifts, suggesting modification of residues other than cysteine (e.g., lysine, methionine).
-
Possible Cause: This is a classic sign of over-alkylation. Excess iodoacetamide is likely reacting with other nucleophilic amino acid side chains.
-
Solution:
-
Optimize Reagent Stoichiometry: Reduce the concentration of your alkylating agent. A good starting point is a concentration approximately 2-3 times that of the reducing agent (e.g., 10-15 mM iodoacetamide for 5 mM DTT).[2][6]
-
Control Reaction Time and Temperature: Limit the alkylation step to 30 minutes at room temperature.[2][6] Ensure the reaction is performed in the dark, as iodoacetamide is light-sensitive.[5]
-
Quench the Reaction: After the 30-minute incubation, add a quenching agent like DTT or cysteine to react with and neutralize any excess iodoacetamide.[2][3] This step is critical for preventing further non-specific reactions.[3]
-
Verify pH: Ensure your reaction buffer is within the optimal pH range of 8.0-9.0 for cysteine-specific alkylation.[5]
-
Problem 2: Inconsistent results between experimental batches, with varying levels of non-specific modifications.
-
Possible Cause: This can be due to inconsistent preparation of reagents or slight variations in reaction conditions. Iodoacetamide solutions are particularly unstable and light-sensitive.
-
Solution:
-
Prepare Fresh Reagents: Always prepare iodoacetamide solutions immediately before use.[2][5] Do not store and reuse them.
-
Standardize Protocols: Ensure that incubation times, temperatures, and reagent concentrations are kept consistent across all experiments.
-
Protect from Light: Consistently perform the alkylation step in the dark to prevent degradation of the iodoacetamide.[2][5]
-
Problem 3: Incomplete alkylation of cysteine residues is observed alongside over-alkylation of other residues.
-
Possible Cause: This complex issue can arise from poor protein denaturation, incorrect pH, or a very high concentration of alkylating agent that leads to rapid, non-specific reactions before all cysteines are accessible.
-
Solution:
-
Ensure Complete Reduction and Denaturation: Before adding the alkylating agent, make sure the protein is fully denatured (e.g., with 6-8 M Urea) and disulfide bonds are completely reduced (e.g., 5 mM DTT at 56°C for 25-45 minutes).[2] This exposes all cysteine residues for modification.
-
Optimize Reagent Ratios: Instead of using a very high concentration of iodoacetamide, use a more moderate, optimized concentration (see Table 1) after ensuring complete protein reduction.
-
Sequential Addition: Ensure that the reduction step is completed and the sample is cooled to room temperature before adding the alkylating agent.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative parameters for optimizing protein reduction and alkylation to minimize side reactions, primarily based on protocols for in-solution digestion for mass spectrometry.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Reagent | Recommended Concentration | Molar Ratio (vs. Reductant) | Notes |
| Reduction | Dithiothreitol (DTT) | 5 mM | N/A | A common and effective reducing agent. |
| TCEP | 5 mM | N/A | An alternative, stable reducing agent. | |
| Alkylation | Iodoacetamide (IAA) | 10 - 15 mM | ~2-3x DTT concentration | Optimal for complete cysteine alkylation with minimal side reactions.[2][6] |
| Quenching | Dithiothreitol (DTT) | Additional 5 mM | ~1x initial DTT concentration | Added after alkylation to consume excess IAA.[2] |
Table 2: Optimized Incubation Parameters
| Step | Temperature | Time | Key Considerations |
| Reduction (with DTT) | 56 °C | 25 - 45 min | Avoid temperatures >60°C in urea (B33335) buffers to prevent lysine carbamylation.[2] |
| Alkylation (with IAA) | Room Temperature | 30 min | Must be performed in the dark.[2][5] Longer times increase over-alkylation.[1] |
| Quenching (with DTT) | Room Temperature | 15 min | Must be performed in the dark.[2] |
Experimental Protocols
Protocol 1: Controlled In-Solution Alkylation for Mass Spectrometry
This protocol is designed to achieve complete cysteine alkylation while minimizing off-target modifications.
Materials:
-
Protein sample (in a denaturing buffer like 8 M Urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, prepare fresh )
-
Buffer for dilution (e.g., 50 mM Ammonium Bicarbonate)
-
Thermomixer or heating block
Procedure:
-
Reduction: Add DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.[2]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA stock solution to a final concentration of 14 mM.[2][6] Vortex briefly and incubate for 30 minutes at room temperature in complete darkness.
-
Quenching: Add DTT stock solution to an additional final concentration of 5 mM to quench the unreacted iodoacetamide.[2] Incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Dilute the sample with buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M. This is critical for efficient enzymatic digestion (e.g., with trypsin).
-
The sample is now ready for proteolytic digestion.
Protocol 2: Analysis of Over-alkylation by Mass Spectrometry
This protocol outlines a general workflow to identify and quantify the extent of non-specific alkylation.
Procedure:
-
Sample Preparation: Prepare your protein sample using the alkylation protocol you wish to evaluate. After digestion, desalt the resulting peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Database Searching: Perform a database search of the MS/MS data using a search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).
-
Variable Modification Setup: Crucially, in your search parameters, include the carbamidomethyl modification (+57.02 Da) not only on cysteine (as a fixed modification) but also as a variable modification on other potential off-target residues:
-
Lysine (K)
-
Histidine (H)
-
Methionine (M)
-
Aspartic Acid (D)
-
Protein N-terminus
-
-
Data Analysis:
-
Analyze the search results to identify peptides containing these variable modifications.
-
The number of Peptide Spectrum Matches (PSMs) or the intensity of peptides with non-specific modifications can be used to quantify the extent of over-alkylation.
-
Compare these results between different experimental conditions (e.g., different IAA concentrations, reaction times) to determine the optimal protocol for your specific application.
-
Visualizations
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Amino-PEG10-Boc Reactions
Welcome to the technical support center for Amino-PEG10-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile PEG linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no yield in my reaction involving t-Boc-N-amido-PEG10-Br. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield is a common challenge, often attributed to the bulky nature of the t-Boc protecting group and the PEG chain, which can cause steric hindrance.[1] This physically blocks the approach of a nucleophile to the bromine-bearing carbon atom.[1] The success of the reaction is also highly dependent on the nature of the nucleophile; a bulky nucleophile will further decrease the reaction rate.[1]
Here are several factors and troubleshooting steps to consider:
-
Steric Hindrance: The primary issue is likely steric hindrance from both the t-Boc protecting group and the PEG10 chain, which can impede the approach of the nucleophile.[1]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[1] However, be cautious as higher temperatures can also lead to side reactions or degradation of sensitive molecules.[1]
-
Reaction Time: Sterically hindered reactions often require significantly longer reaction times for completion.[1] It is recommended to monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[1]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[1]
-
-
Reagent Concentration: Increasing the concentration of the less hindered reactant can help drive the reaction forward according to Le Chatelier's principle.[1]
-
Alternative Strategies:
-
Change the Order of Synthesis: If possible, consider attaching a less hindered PEG linker first and then introducing the bulky group later in the synthetic sequence.[1]
-
Use a Longer PEG Linker: Employing a PEG linker with more repeating units (e.g., PEG12, PEG24) can increase the distance between the reactive site and the bulky group, potentially reducing steric hindrance.[1]
-
Q2: I am having trouble with the t-Boc deprotection step after my PEGylation reaction. What are the common issues and recommended protocols?
A2: Incomplete or problematic t-Boc deprotection can be due to several factors, including the choice of acid, solvent, and the presence of scavengers.[1]
-
Incomplete Deprotection:
-
Acid Strength and Concentration: The t-Boc group is sensitive to acid, but with a large PEG chain, the reaction kinetics might be slower.[1] The most common reagent for t-Boc deprotection is trifluoroacetic acid (TFA).[1] A solution of 20-50% TFA in a solvent like dichloromethane (B109758) (DCM) is typically effective.[1] If deprotection is incomplete, you can try increasing the concentration of TFA or the reaction time.[1]
-
Reaction Time and Temperature: Most deprotections are carried out at room temperature for 1-2 hours.[1] If the reaction is sluggish, you can extend the time, but be mindful of potential side reactions with other acid-labile groups in your molecule.[1]
-
-
Side Reactions:
-
Alkylation by tert-butyl cation: During the acidic deprotection of the t-Boc group, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[2] To prevent this, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution.[2] Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often in a ratio of 95:2.5:2.5 (TFA:TIS:Water).[2]
-
Q3: How can I prevent off-target alkylation of other amino acid residues?
A3: Optimizing the reaction pH is crucial for selective alkylation. Cysteine's thiol group is more nucleophilic at a pH slightly above its pKa (around 8.5), while the amino groups of lysine (B10760008) and the N-terminus are protonated and less reactive at this pH.[2] Conducting the reaction at a pH between 7.0 and 8.5 generally favors selective cysteine modification.[2] Additionally, using a moderate excess of the PEG linker and optimizing the reaction time can help minimize off-target reactions.[2]
Data Presentation
Table 1: Effect of pH on Cysteine Selectivity in PEGylation Reactions
| Reaction pH | Cysteine Reactivity | Lysine/N-terminus Reactivity | Selectivity for Cysteine | Notes |
| 6.5 | Moderate | Low | High | The reaction rate may be slow.[2] |
| 7.5 | High | Low to Moderate | Good | A good balance of reactivity and selectivity for many proteins.[2] |
| 8.5 | Very High | Moderate to High | Moderate | Faster reaction rate, but increased risk of modifying lysine residues and the N-terminus.[2] |
Table 2: Relative Efficiency of Common Coupling Reagents for Sterically Hindered Reactions
| Coupling Reagent Class | Examples | Relative Reactivity | Notes on Steric Hindrance |
| Aminium/Uronium (OAt-based) | HATU, HCTU | Very High | Generally considered the most efficient for hindered couplings.[3] |
| Phosphonium (OAt-based) | PyAOP | Very High | Excellent for hindered couplings, including N-methyl amino acids.[3] |
| Aminium/Uronium (Oxyma-based) | COMU, PyOxim | High | A safer and effective alternative to potentially explosive triazole-based reagents.[3] |
| Phosphonium (OBt-based) | PyBOP, BOP | Medium-High | Good general-purpose reagents, but less effective than OAt-based for difficult couplings.[3] |
| Aminium/Uronium (OBt-based) | HBTU, TBTU | Medium-High | Widely used, but outperformed by HATU and COMU for sterically demanding couplings.[3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Nucleophile
This protocol provides a general starting point for the conjugation of a nucleophile (e.g., a primary amine, thiol, or carboxylate) to t-Boc-N-amido-PEG10-Br. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Dissolve the Nucleophile: Dissolve your nucleophile-containing substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO).[1]
-
Add Base (if necessary): If your nucleophile requires deprotonation (e.g., a thiol or a primary amine in some cases), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents).[1]
-
Add t-Boc-N-amido-PEG10-Br: Add a solution of t-Boc-N-amido-PEG10-Br in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 4-24 hours.[1] Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography or another suitable method.[1]
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free amine.
-
Dissolve the t-Boc Protected Compound: Dissolve the purified t-Boc-N-amido-PEGylated compound in dichloromethane (DCM).[1]
-
Prepare Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1][2]
-
Add Deprotection Cocktail: Add the deprotection cocktail to the solution of the t-Boc protected compound. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Removal of TFA: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[1]
-
Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected product.[1]
Visualization of Logical Relationships
References
Technical Support Center: Degradation of Molecules During Acidic t-Boc Deprotection
Welcome to the technical support center for troubleshooting issues related to the acidic deprotection of tert-butyloxycarbonyl (Boc) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common degradation problems encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of molecule degradation during acidic t-Boc deprotection?
The primary cause of degradation is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the target molecule, leading to the formation of undesirable by-products.[2][3]
Q2: Which functional groups or residues are most susceptible to degradation?
Certain functional groups and amino acid residues are particularly prone to modification by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) side chain is highly susceptible to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
-
Other nucleophilic sites: Amidines, guanidines, and other electron-rich aromatic rings are also at risk of alkylation.[2]
Q3: What are scavengers and how do they prevent degradation?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the formation of unwanted by-products.[1]
Q4: Can incomplete deprotection occur, and what are the signs?
Yes, incomplete deprotection can occur, especially with sterically hindered substrates or when using insufficient acid or reaction time.[1][3] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture (observed by TLC, LC-MS, or NMR) and a complex mixture of products.[1][3][6]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting by-product formation.
-
Possible Cause: Alkylation of sensitive functional groups by the tert-butyl cation.[1][3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your molecule.
-
For Tryptophan-containing molecules: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]
-
For Methionine-containing molecules: Thioanisole is effective in preventing S-alkylation.[1] The addition of reducing agents like dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1][5]
-
For Cysteine-containing molecules: Ethanedithiol (EDT) is a commonly used scavenger.[1]
-
General Scavenger Cocktails: For molecules with multiple sensitive residues, a scavenger cocktail can be more effective. Common cocktails include TFA/TIS/H₂O (95:2.5:2.5 v/v/v) or "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[1][7]
-
Issue 2: Incomplete Boc deprotection observed in the crude product analysis.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.[1][6]
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider using a stronger acid system like 4M HCl in 1,4-dioxane.[6]
-
-
Possible Cause 2: Insufficient reaction time or temperature.[1][6]
Issue 3: Formation of other side products not related to tert-butylation.
-
Possible Cause 1: Aspartimide Formation: Peptides containing an Asp-Gly or Asp-Ser sequence are prone to forming a cyclic aspartimide intermediate under acidic conditions.[8]
-
Solution: Use milder deprotection conditions and shorter reaction times.[8]
-
-
Possible Cause 2: Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate.[8]
-
Solution: Ensure complete coupling of the subsequent amino acid and avoid prolonged exposure to acid.[8]
-
Data Presentation
Table 1: Common Scavengers for t-Boc Deprotection
| Susceptible Residue | Recommended Scavenger | Typical Concentration/Equivalents | Reference |
| Tryptophan (Trp) | Triethylsilane (TES) | 10-20 equivalents | [1] |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | [1][6] | |
| Anisole | 5% (v/v) | [1] | |
| Methionine (Met) | Thioanisole | 5% (v/v) | [1] |
| Dimethyl sulfide (DMS) | - | [1][5] | |
| Cysteine (Cys) | Ethanedithiol (EDT) | 2.5% (v/v) | [1] |
| General | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | [1] |
| Reagent K | 82.5:5:5:5:2.5 (v/v/v/v/v) | [1] |
Table 2: Comparison of Acidic Deprotection Conditions
| Reagent | Typical Concentration | Solvent | Reaction Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (B109758) (DCM) | 1-2 hours | Most common method. | [6][9] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 1-4 hours | Alternative to TFA. | [6][8] |
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | 1-4 hours | Milder conditions for sensitive substrates. | [10][11] |
Experimental Protocols
Protocol 1: Standard t-Boc Deprotection using TFA
-
Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[6]
-
Cool the solution to 0°C in an ice bath.[6]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[6]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[6]
Protocol 2: t-Boc Deprotection with Scavengers
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).[1]
-
Add the appropriate scavenger or scavenger cocktail (see Table 1 for examples). For instance, add 10-20 equivalents of triethylsilane (TES) for a tryptophan-containing peptide.[1]
-
Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1]
-
The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether or chromatography).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Alkylation of Amino Acid Residues
Welcome to the technical support center for off-target alkylation of amino acid residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize off-target modifications during protein alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is off-target alkylation and why is it a concern in my experiments?
A1: Off-target alkylation is the unintended, covalent modification of amino acid residues other than the intended target, which is typically cysteine. This is a significant concern as it can lead to protein structural changes, altered biological function, and the generation of artifacts in analytical techniques like mass spectrometry, ultimately compromising experimental results and their interpretation.[1][2]
Q2: Which amino acid residues are most susceptible to off-target alkylation?
A2: Besides the primary target, cysteine, several other amino acid residues are susceptible to off-target alkylation due to the presence of nucleophilic side chains. These include lysine (B10760008), histidine, methionine, aspartic acid, glutamic acid, and the N-terminal amino group of the protein.[3][4][5] The extent of modification on these residues depends on the specific alkylating agent used and the reaction conditions.[4][5]
Q3: What are the most common alkylating agents and how do they differ in terms of off-target effects?
A3: Iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM) are two of the most commonly used alkylating agents for modifying cysteine residues.[6] While highly effective for cysteine alkylation, IAM is known to cause a range of off-target modifications, particularly on methionine.[5][7][8][9] Chloroacetamide (CAA) is a less reactive alternative to IAM and generally results in lower levels of off-target alkylation, but it may require harsher conditions for complete cysteine modification and has been reported to increase methionine oxidation.[3][7][8] Acrylamide is another alternative that has been shown to have fewer off-target reactions compared to iodine-containing reagents.[10]
Q4: How do reaction conditions influence the extent of off-target alkylation?
A4: Reaction conditions play a critical role in controlling the specificity of alkylation. Key factors include:
-
pH: Higher pH increases the nucleophilicity of not only cysteine's thiol group but also the side chains of other amino acids like lysine and histidine, leading to more off-target reactions. A slightly alkaline pH of 8.0-8.5 is often a good compromise for efficient cysteine alkylation with minimized side reactions.[10][11]
-
Temperature: Increasing the reaction temperature can accelerate the rate of both on-target and off-target alkylation. Performing the reaction at room temperature or even lower can help to improve specificity.[4]
-
Reagent Concentration: Using an excessive concentration of the alkylating agent is a major cause of off-target modifications. It is crucial to use the minimum concentration required for complete cysteine alkylation.[4][11]
-
Reaction Time: Longer incubation times increase the likelihood of off-target reactions. Optimizing the reaction time is essential for maximizing cysteine modification while minimizing side reactions.[4]
Q5: How can I detect and quantify off-target alkylation in my samples?
A5: Mass spectrometry (MS) is the primary analytical technique used to identify and quantify off-target alkylation.[6] In a "bottom-up" proteomics workflow, the protein is digested into peptides, which are then analyzed by MS/MS. Off-target modifications can be identified by searching the MS data for specific mass shifts on amino acid residues corresponding to the addition of the alkylating agent. Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can then be used to determine the extent of these off-target modifications.[6][12][13][14]
Troubleshooting Guides
Problem 1: High levels of methionine modification detected in mass spectrometry data.
-
Possible Cause: Methionine is particularly susceptible to alkylation by iodine-containing reagents like iodoacetamide.[5][7][15] This is a common off-target reaction.
-
Solution:
-
Optimize Iodoacetamide Concentration: Reduce the concentration of iodoacetamide to the minimum required for complete cysteine alkylation. Perform a titration experiment to determine the optimal concentration for your specific sample.[4]
-
Control Reaction Time and Temperature: Shorten the incubation time and perform the alkylation at room temperature or on ice to reduce the rate of off-target reactions.[4]
-
Use an Alternative Alkylating Agent: Consider using chloroacetamide or acrylamide, which have been shown to cause less methionine alkylation compared to iodoacetamide.[5][7][8][9]
-
pH Control: Perform the alkylation at a lower pH (around 7.5-8.0) to decrease the reactivity of methionine.[15][16][17][18]
-
Problem 2: Incomplete alkylation of cysteine residues.
-
Possible Cause: Insufficient concentration of the alkylating agent, suboptimal pH, or too short of a reaction time. The reducing agent used to break disulfide bonds may not have been completely removed and is quenching the alkylating agent.
-
Solution:
-
Ensure Complete Reduction: Confirm that disulfide bonds are fully reduced before adding the alkylating agent.
-
Optimize Alkylation Conditions: Increase the concentration of the alkylating agent or the reaction time. Ensure the pH is in the optimal range for cysteine alkylation (typically 8.0-8.5).[11]
-
Quench the Reducing Agent (if necessary): While not always necessary, in some protocols, the reducing agent is removed or quenched before adding the alkylating agent. However, a more common approach is to use a sufficient excess of the alkylating agent to react with both the reduced cysteines and the remaining reducing agent.
-
Problem 3: Significant modification of lysine and N-terminal residues.
-
Possible Cause: The pH of the reaction buffer is too high, leading to the deprotonation and increased nucleophilicity of the amino groups on lysine and the N-terminus.[11]
-
Solution:
-
Strict pH Control: Carefully control the pH of the alkylation buffer, maintaining it at or below 8.5.[10][11]
-
Use a Less Reactive Alkylating Agent: Consider using chloroacetamide, which is less prone to reacting with amines compared to iodoacetamide.[3][7][8]
-
Optimize Reagent Concentration and Reaction Time: Use the lowest effective concentration of the alkylating agent and the shortest necessary reaction time.[4]
-
Data Presentation
Table 1: Comparison of Off-Target Alkylation by Common Alkylating Agents.
| Alkylating Agent | Primary Target | Common Off-Target Residues | Relative Level of Off-Target Reactions | Notes |
| Iodoacetamide (IAM) | Cysteine | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus | High | Highly reactive, but prone to significant off-target modifications, especially on methionine.[4][5][7][9] |
| Chloroacetamide (CAA) | Cysteine | Methionine, Lysine, N-terminus | Low to Moderate | Less reactive than IAM, resulting in fewer off-target modifications. May increase methionine oxidation.[3][7][8] |
| N-ethylmaleimide (NEM) | Cysteine | Lysine, N-terminus | High | Highly specific for thiols, but can still react with other nucleophiles at higher concentrations and pH.[4] |
| Acrylamide | Cysteine | Lysine, N-terminus | Low | Generally shows lower off-target reactivity compared to iodine-containing reagents.[5] |
Table 2: Effect of Reaction Conditions on Off-Target Alkylation with Iodoacetamide.
| Parameter | Condition | Effect on Cysteine Alkylation | Effect on Off-Target Alkylation | Recommendation |
| pH | 7.0 - 8.0 | Efficient | Minimized | Optimal for specificity. |
| 8.0 - 9.0 | Very Efficient | Increased (especially Lys, His, N-terminus) | Use with caution, monitor off-targets.[11] | |
| > 9.0 | Very Efficient | High | Not recommended due to extensive off-target reactions. | |
| Temperature | 4°C | Slower | Minimized | Ideal for maximizing specificity when reaction time can be extended. |
| Room Temp (~25°C) | Efficient | Moderate | Standard condition, good balance of efficiency and specificity.[4] | |
| 37°C or higher | Very Fast | Increased | Generally not recommended unless speed is critical.[4] | |
| Concentration | Low (e.g., 5-10 mM) | May be incomplete | Minimized | Titrate to find the lowest effective concentration.[4] |
| High (e.g., >20 mM) | Complete | Increased | Avoid excessive concentrations.[4] | |
| Time | Short (e.g., 15-30 min) | May be incomplete | Minimized | Optimize for completeness with minimal side reactions.[4] |
| Long (e.g., >60 min) | Complete | Increased | Unnecessarily long times increase off-target modifications.[4] |
Experimental Protocols
Protocol 1: In-Solution Protein Reduction and Alkylation with Iodoacetamide for Mass Spectrometry
This protocol describes a standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Ensure the protein concentration is between 1-5 mg/mL.
-
Vortex thoroughly and incubate at 37°C for 30 minutes to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 56°C for 1 hour.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAM) to a final concentration of 25 mM. Note: Prepare the IAM solution fresh and protect it from light.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
-
Quenching of Excess Iodoacetamide:
-
Add DTT to a final concentration of 10 mM to quench the unreacted iodoacetamide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M. This is crucial for the activity of most proteases (e.g., trypsin).
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample by LC-MS/MS. During data analysis, specify carbamidomethylation of cysteine as a fixed modification and consider potential off-target modifications (e.g., carbamidomethylation of methionine, lysine, histidine, N-terminus) as variable modifications.[12][13][14][19][20]
-
Protocol 2: Differential Alkylation for the Identification of Off-Target Sites
This protocol allows for the specific identification of residues that are susceptible to off-target alkylation under your experimental conditions.
-
Control Alkylation (On-Target):
-
Follow the standard reduction and alkylation protocol (Protocol 1) as described above. This sample will serve as a reference for complete cysteine alkylation.
-
-
Differential Alkylation (Off-Target Identification):
-
Step 1: Blocking of Cysteine Residues:
-
Reduce the protein sample with 10 mM DTT at 56°C for 1 hour.
-
Alkylate with a less reactive, bulky alkylating agent that is highly specific for cysteines (e.g., N-ethylmaleimide at a lower concentration) to block the majority of cysteine residues. Incubate in the dark at room temperature for 30 minutes.
-
-
Step 2: Removal of Excess Blocking Agent:
-
Remove the excess blocking agent by buffer exchange or precipitation.
-
-
Step 3: Alkylation with Iodoacetamide:
-
Add iodoacetamide at the concentration and conditions you wish to test for off-target effects.
-
Incubate for the desired time in the dark at room temperature.
-
-
Step 4: Quenching and Digestion:
-
Quench the reaction with DTT and proceed with enzymatic digestion as described in Protocol 1.
-
-
-
Mass Spectrometry Analysis and Data Interpretation:
-
Analyze both the control and differentially alkylated samples by LC-MS/MS.
-
In the control sample, you should observe complete carbamidomethylation of cysteines with minimal off-target modifications.
-
In the differentially alkylated sample, search for carbamidomethylation on residues other than cysteine. The presence of this modification on other amino acids will identify them as off-target sites under your tested conditions.
-
Mandatory Visualization
Caption: Standard workflow for in-solution protein reduction and alkylation.
Caption: Troubleshooting guide for minimizing off-target alkylation.
References
- 1. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
Technical Support Center: Optimizing Cysteine Modification
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction pH for selective cysteine modification. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for selective cysteine modification?
The pH of the reaction buffer is a crucial factor because it dictates the protonation state of the cysteine's thiol group. The thiol group (R-SH) has a typical pKa value of around 8.5.[1][2] For many common cysteine modification reactions, such as Michael additions, the deprotonated thiolate form (R-S⁻) is the more potent nucleophile.[1][2] Therefore, a pH slightly above neutral can increase the reaction rate. However, at higher pH values, other nucleophilic amino acid residues, like lysine, also become more reactive, which can lead to a loss of selectivity.[1][3]
Q2: What is the optimal pH range for cysteine modification?
The optimal pH is highly dependent on the specific reagent being used. While a general range of 7.0-8.5 is often cited, it is essential to consider the reactivity of your specific molecule. For instance, with 2-bromoacrylamide, a pH of 7.0-7.5 is recommended to maintain the nucleophilicity of the cysteine thiol while minimizing the reactivity of other residues like lysine.[3] For reactions involving maleimides, a pH range of 6.5-7.5 is generally optimal for the reaction with sulfhydryl groups.[4] It is always advisable to perform small-scale pH scouting experiments to determine the optimal condition for your specific protein and reagent.
Q3: How does the pKa of the target cysteine affect the reaction?
The local microenvironment of a cysteine residue within a protein can significantly influence its pKa. Factors such as proximity to charged residues, solvent accessibility, and hydrogen bonding can lower the pKa.[2] A lower pKa means the thiol group is more easily deprotonated at a given pH, which can lead to enhanced reactivity. However, a very low pKa (≤ 5.0) can render the cysteine almost unreactive toward certain thiol reagents at physiological pH.[5]
Q4: Can I use common buffers like Tris for my cysteine modification reaction?
It is generally recommended to avoid buffers containing nucleophiles, such as Tris (primary amine) or glycine.[3][4] These buffer components can compete with the target cysteine for reaction with your modifying reagent, thereby reducing the efficiency of the desired modification.[3][4] Non-nucleophilic buffers like HEPES or phosphate (B84403) buffers are preferred.[3]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | Perform a pH titration experiment (e.g., from pH 6.5 to 8.5) to identify the optimal pH for your specific protein and reagent. |
| Oxidized Cysteines | Ensure your protein's cysteine residues are in a reduced state. Pre-treat your protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the labeling reagent.[2] |
| Insufficient Reagent | Increase the molar excess of the labeling reagent. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized.[1] |
| Protein Aggregation | The labeling conditions might be causing your protein to precipitate. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure your buffer composition is optimal for your protein's stability.[3] |
| Presence of Competing Nucleophiles | As mentioned in the FAQs, avoid buffers containing primary or secondary amines (e.g., Tris). Use non-nucleophilic buffers like HEPES or phosphate.[3] |
Problem 2: High Off-Target Labeling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reaction pH is too high | A high pH increases the reactivity of other nucleophilic residues like lysine. Lower the reaction pH to a more neutral range (e.g., 7.0-7.5) to improve selectivity for cysteine.[3] |
| Excessive Reagent Concentration | High concentrations of the labeling reagent can drive reactions with less reactive sites. Use the lowest effective concentration of your labeling reagent.[3] |
| Reagent lacks selectivity | Consider using a modified reagent with improved selectivity for cysteine. |
| Reaction time is too long | Prolonged incubation can lead to the accumulation of off-target products. Optimize the reaction time by monitoring the reaction progress. |
Experimental Protocols
General Protocol for pH Optimization of Cysteine Labeling
-
Protein Preparation : Prepare your protein in a non-nucleophilic buffer (e.g., 100 mM phosphate buffer or HEPES) at a concentration of 1-10 mg/mL. If necessary, reduce and desalt the protein to ensure free thiols.
-
pH Screening Setup : Aliquot the protein solution into separate tubes. Adjust the pH of each aliquot to a different value within your desired screening range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using small additions of dilute acid or base.
-
Reagent Preparation : Prepare a stock solution of your cysteine-reactive reagent in a compatible solvent (e.g., DMSO or DMF).
-
Reaction Initiation : Add the desired molar excess of the reagent to each protein aliquot.
-
Incubation : Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a set period.
-
Quenching : Stop the reaction by adding a quenching reagent, such as an excess of a small molecule thiol like N-acetylcysteine or DTT.[6]
-
Analysis : Analyze the labeling efficiency and selectivity for each pH point using techniques like LC-MS or SDS-PAGE with fluorescent visualization if the label is a fluorophore.
Visual Guides
Caption: A typical experimental workflow for cysteine modification.
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Amino-PEG10-Boc Conjugates
Welcome to the technical support center for the purification of bioconjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Amino-PEG10-Boc from your conjugate products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
The main challenge in purifying conjugates from unreacted this compound lies in the size and chemical properties of the unreacted PEG linker. The PEGylation process often results in a heterogeneous mixture containing the desired conjugate, unreacted protein or molecule, and excess PEG reagent.[1][2] Separating the significantly smaller unreacted this compound (Molecular Weight: ~585.73 g/mol ) from the much larger conjugate is crucial for obtaining a pure final product.[3][4]
Q2: Which purification methods are most effective for removing unreacted this compound?
The most common and effective methods for removing small, unreacted PEG linkers like this compound from larger conjugates are based on differences in molecular size. These include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius. The larger conjugate will elute before the smaller, unreacted this compound.[1][]
-
Tangential Flow Filtration (TFF) / Diafiltration: A membrane-based technique that is excellent for removing small molecules from larger ones in solution and is easily scalable.[2][6][7][8]
-
Dialysis: A classic membrane-based method suitable for removing small molecules and for buffer exchange, although it can be a slower process.[9][10][11]
Q3: How do I choose the right method for my specific conjugate?
The choice of purification method depends on several factors, including the size of your conjugate, the scale of your purification, and the desired final purity.
-
For lab-scale purification and high resolution, Size Exclusion Chromatography (SEC) is often the preferred method.
-
For larger scale and more rapid processing, Tangential Flow Filtration (TFF) is a more suitable and scalable option.[12][13]
-
For small-scale, less time-sensitive applications, dialysis is a cost-effective choice.
Q4: How can I confirm that the unreacted this compound has been successfully removed?
Several analytical techniques can be used to assess the purity of your conjugate and confirm the removal of the unreacted PEG linker:
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC (SEC-HPLC) can resolve the conjugate from the unreacted PEG, allowing for quantification of purity.[14][15] Reversed-phase HPLC (RP-HPLC) can also be used, as the PEG linker will have a different retention time than the conjugate.[16]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the molecular weight of the final product, ensuring no residual unreacted PEG is present.[16]
Troubleshooting Guides
This section addresses common issues encountered during the removal of unreacted this compound.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of conjugate and unreacted PEG | Inappropriate column choice (pore size).[1] | Select a column with a pore size that allows the large conjugate to be well-separated from the small this compound (MW ~585.73 Da). |
| Sample volume is too large.[1][17] | The sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution. | |
| Low recovery of the conjugate | Non-specific binding to the column matrix.[1] | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions. |
| Protein precipitation on the column. | Check the solubility of your conjugate in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary. | |
| Distorted peak shapes | Unwanted interactions with the stationary phase.[1] | For PEG analysis, distorted peaks can occur. Consider using a different mobile phase or a column with a different stationary phase chemistry. |
Tangential Flow Filtration (TFF) & Dialysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Slow filtration rate | Membrane fouling.[13] | Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize fouling. Consider a pre-filtration step if the sample contains particulates. |
| High sample viscosity. | Dilute the sample to reduce viscosity before processing. | |
| Low recovery of the conjugate | Non-specific binding to the membrane. | Choose a membrane material with low protein binding properties (e.g., regenerated cellulose). |
| Loss of product in the permeate. | Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is appropriate. A general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[18] | |
| Incomplete removal of unreacted PEG | Insufficient diafiltration volumes. | Perform at least 5-10 diavolumes to ensure complete removal of the small molecule. |
| Incorrect MWCO selection. | For this compound (MW ~585.73 Da), a membrane with a low MWCO (e.g., 1-3 kDa) should be effective while retaining a much larger conjugate.[9] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
Objective: To separate the high molecular weight conjugate from the low molecular weight unreacted this compound.
Materials:
-
SEC column with an appropriate fractionation range.
-
HPLC or FPLC system.
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Crude conjugate reaction mixture.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugate mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[17]
-
Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger conjugate will elute earlier than the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (if the conjugate has a chromophore) and/or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
Objective: To remove the small unreacted this compound from the larger conjugate through diafiltration.
Materials:
-
TFF system with a reservoir, pump, and membrane holder.
-
TFF membrane with an appropriate MWCO (e.g., 3 kDa for a large protein conjugate).
-
Diafiltration Buffer (e.g., PBS, pH 7.4).
-
Crude conjugate reaction mixture.
Methodology:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions and flush with purified water.
-
Membrane Equilibration: Equilibrate the membrane with Diafiltration Buffer.
-
Sample Concentration (Optional): If the initial volume is large, concentrate the sample to a more manageable volume.
-
Diafiltration: a. Add the crude conjugate mixture to the reservoir. b. Begin recirculation of the sample across the membrane at the recommended cross-flow rate. c. Add Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume. d. Continue this process for 5-10 diavolumes to ensure thorough removal of the unreacted this compound.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.
-
Product Recovery: Recover the purified conjugate from the system.
-
Analysis: Analyze the purified conjugate using SEC-HPLC or other appropriate methods to confirm purity.
Data Presentation
Table 1: Comparison of Purification Methods for Removal of Unreacted this compound
| Method | Principle | Typical Purity | Typical Recovery | Scalability | Processing Time |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | >98% | 80-95% | Low to Medium | Hours |
| Tangential Flow Filtration (TFF) | Separation by molecular weight cutoff | >95% | >95% | High | Hours |
| Dialysis | Diffusion across a semi-permeable membrane | >95% | >90% | Low | 12-48 Hours |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 6. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangential Flow Filtration Facilitated Fractionation and PEGylation of Low and High Molecular Weight Polymerized Hemoglobins and Their Biophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 14. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Navigating Amino-PEG10-Boc Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Amino-PEG10-Boc, optimizing reaction conditions is paramount to achieving high efficiency and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Boc protection of Amino-PEG10 and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this compound?
The tert-butyloxycarbonyl (Boc) group is a crucial protecting group for the primary amine of the Amino-PEG10 molecule.[1][2] Its primary function is to temporarily block the reactivity of the amine, allowing for selective reactions at other sites of a molecule to which the PEG linker is being attached.[2][3] The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, but can be easily removed under acidic conditions to regenerate the free amine for subsequent conjugation steps.[2][3]
Q2: Which solvents are recommended for dissolving this compound?
This compound and its derivatives are generally soluble in a variety of polar aprotic organic solvents. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[4] The choice of solvent will largely depend on the solubility of the other reactants in your experiment.
Q3: What are the typical conditions for Boc deprotection?
The Boc group is typically removed under acidic conditions.[3][5] A common method involves treating the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][6] Concentrations of TFA can range from 20-50% (v/v).[6] The reaction is often performed at room temperature for 1 to 2 hours.[7] Another common reagent is 4M HCl in 1,4-dioxane.[6]
Troubleshooting Guide
Low Reaction Yield
Q4: I am experiencing low yields in my Boc protection of Amino-PEG10. What are the potential causes and how can I improve the efficiency?
Several factors can contribute to low yields in a Boc protection reaction. Here are some common causes and troubleshooting steps:
-
Suboptimal Solvent Choice: The solvent can significantly impact the reaction rate and yield. While various solvents can be used, the solubility of all reactants and reagents is critical. Ensure your Amino-PEG10 and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) are fully dissolved.
-
Steric Hindrance: The long PEG chain can cause steric hindrance, potentially slowing down the reaction.[8] Increasing the reaction time or temperature may help overcome this.[8]
-
Insufficient Reagents: Ensure you are using an appropriate molar excess of the Boc-protection reagent, (Boc)₂O.
-
pH of the Reaction Mixture: For reactions in aqueous or partially aqueous systems, the pH can influence the nucleophilicity of the amine.
Q5: My conjugation reaction with a pre-formed this compound linker is inefficient. What should I investigate?
If you are using a commercially available this compound in a conjugation reaction (e.g., coupling a carboxylic acid to the deprotected amine), consider the following:
-
Incomplete Boc Deprotection: If the Boc group is not fully removed prior to the conjugation step, the reaction will not proceed to completion. Confirm deprotection using an appropriate analytical method like TLC or LC-MS.[6]
-
Suboptimal Coupling Reagents: For amide bond formation, the choice and amount of coupling reagents (e.g., EDC/NHS) are critical. Ensure they are fresh and used in the correct stoichiometry.
-
Reaction Conditions: Factors like pH, temperature, and reaction time need to be optimized for the specific conjugation chemistry you are employing. For example, thiol alkylation is generally more efficient at a slightly basic pH (7.5-8.5).[9]
Side Reactions and Impurities
Q6: I am observing unexpected side products in my reaction. What are the common side reactions and how can I minimize them?
Side reactions can lead to a complex mixture of products and reduce the yield of your desired compound. Here are some potential side reactions to be aware of:
-
Over-alkylation: In reactions involving the terminal functional group of a PEG linker, modification of multiple sites on a target molecule can occur. This can often be controlled by adjusting the molar ratio of the reactants.[9]
-
Reaction with Buffer Components: If your reaction buffer contains nucleophilic species (e.g., Tris buffer), these can compete with your target molecule, leading to unwanted side products. Use non-nucleophilic buffers when appropriate.
-
Alkylation by tert-butyl cation during deprotection: During the acidic removal of the Boc group, the released tert-butyl cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[5] This can be mitigated by using a "scavenger cocktail" in the TFA deprotection solution, which commonly includes triisopropylsilane (B1312306) (TIS) and water.[5]
Quantitative Data on Reaction Efficiency
The following table summarizes representative reaction conditions and yields for the Boc protection of amino-PEG linkers in various solvents. Note that the optimal conditions may vary depending on the specific substrate and reaction scale.
| Solvent System | Base | Temperature | Time (h) | Yield (%) | Reference(s) |
| Dichloromethane (DCM) | DIPEA | Room Temp | 3 | High | [3] |
| PEG-400 | None | Room Temp | 0.5 - 2 | >90 | [3] |
| Water:Acetone (9.5:0.5) | None | Room Temp | ~0.2 | High | [7] |
| Tetrahydrofuran (THF) | Triethylamine | 0°C to RT | Overnight | 89 | [9] |
| Dioxane/Water (1:1) | Triethylamine | Room Temp | Not Specified | High | [10] |
| Solvent-free | None | Room Temp | < 0.1 | High | [11] |
Experimental Protocols
Protocol 1: Boc Protection of Amino-PEG10 in Dichloromethane (DCM)
This protocol describes a general procedure for the Boc protection of a terminal amine group on a PEG linker.[3]
Materials:
-
Amino-PEG10
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Amino-PEG10 in anhydrous DCM in a round-bottom flask.
-
Add DIPEA to the solution.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[6]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger such as TIS (2.5-5% v/v).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Visualizations
Caption: A generalized experimental workflow for the Boc protection of Amino-PEG10 and subsequent deprotection.
Caption: A logical decision tree for troubleshooting low reaction yields in the Boc protection of Amino-PEG10.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
Confirming Amino-PEG10-Boc Conjugation: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of conjugation is a critical step in the synthesis of complex molecules. When Amino-PEG10-Boc is conjugated to a target molecule, rigorous analytical methods are required to verify the success of the reaction. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques for this purpose, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
LC-MS stands out for its high sensitivity and ability to provide exact mass confirmation, making it a primary tool for analyzing conjugation products. However, other techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening.
| Parameter | LC-MS (ESI-TOF) | MALDI-TOF MS | NMR Spectroscopy |
| Primary Information | Molecular Weight, Purity, Retention Time | Average Molecular Weight, Degree of PEGylation | Detailed Molecular Structure, Connectivity |
| Sensitivity | High (pg to ng range)[1] | Moderate to High | Low (mg range)[1] |
| Resolution | High | Moderate (decreases with increasing mass)[2] | Not applicable for mass |
| Mass Accuracy | High (< 5 ppm)[1] | Moderate | Not applicable |
| Quantitative Analysis | Yes (with standards) | Semi-quantitative | Yes (inherently quantitative)[3] |
| Throughput | High | High | Low |
| Sample Requirement | Low (µg)[1] | Low (µg) | High (mg)[1] |
Table 1: Quantitative Comparison of Analytical Techniques for this compound Conjugation Analysis. This table summarizes the key performance characteristics of LC-MS, MALDI-TOF MS, and NMR spectroscopy for the confirmation and characterization of this compound conjugates.
In-depth Technique Analysis
| Technique | Advantages | Disadvantages |
| LC-MS (ESI-TOF) | Provides definitive confirmation of molecular weight.[1] High sensitivity and resolution allow for the detection of minor impurities.[1] Can be readily automated for high-throughput analysis.[4] | Ionization suppression can affect quantification.[1] May not be suitable for highly polydisperse samples. |
| MALDI-TOF MS | Excellent for determining the average molecular weight and heterogeneity of PEGylated species.[4] Relatively fast and simple sample preparation. ESI-MS is often preferred due to a more automated workflow.[4] | Lower resolution for low molecular weight species compared to ESI-MS.[2] Can be challenging to obtain reproducible results for quantitative analysis. |
| NMR Spectroscopy | Provides unambiguous structural elucidation, confirming the site of conjugation.[1] Inherently quantitative without the need for calibration standards.[3] Non-destructive technique.[3] | Lower sensitivity requires a larger amount of sample.[1] Complex spectra can be difficult to interpret for large molecules.[1] |
Table 2: Strengths and Weaknesses of LC-MS and Alternative Methods. This table provides a qualitative comparison of the advantages and disadvantages of each analytical technique for the analysis of this compound conjugates.
Experimental Protocol: LC-MS Analysis of this compound Conjugate
This protocol outlines a general procedure for the confirmation of an this compound conjugation product using a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
1. Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample to a final concentration of 10-100 µg/mL in the mobile phase starting condition.
2. LC-MS System and Parameters:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: ESI-TOF Mass Spectrometer.
-
Ionization Mode: Positive Ion Mode.
-
Mass Range: m/z 100-2000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
3. Data Analysis:
-
Confirm the presence of the conjugated product by identifying the expected molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) in the mass spectrum.
-
The high-resolution mass data should be used to confirm the elemental composition of the conjugate.
-
The purity of the sample can be assessed by integrating the peak area of the product in the chromatogram relative to any impurities.
Visualizing the Workflow
The following diagrams illustrate the logical flow of confirming an this compound conjugation and the experimental workflow for LC-MS analysis.
Caption: Logical Workflow for Conjugation Confirmation.
Caption: Experimental Workflow for LC-MS Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to NMR Spectroscopy for Structural Characterization of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural characterization of Poly(ethylene glycol) (PEG) linkers. PEG linkers are widely used in drug delivery and bioconjugation to improve the pharmacokinetic properties of therapeutic molecules. Accurate and detailed structural characterization of these linkers is crucial for ensuring the quality, efficacy, and safety of the final product. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to PEG Linker Characterization
The precise structural characterization of PEG linkers involves determining their molecular weight, purity, and the identity of their terminal functional groups. While several analytical techniques are available, NMR spectroscopy offers a powerful, non-destructive method for obtaining detailed atomic-level information.
¹H and ¹³C NMR Spectroscopy for Primary Structure Elucidation
¹H and ¹³C NMR are fundamental techniques for confirming the primary structure of PEG linkers. The characteristic repeating ethylene (B1197577) glycol unit gives rise to a strong signal in the ¹H NMR spectrum, while the signals from the terminal groups provide information about the linker's functionality.
Key ¹H NMR Chemical Shifts
The chemical shift of the main PEG backbone protons typically appears around 3.6 ppm. The chemical shifts of the protons on the terminal groups, however, are highly dependent on the nature of the functional group.
| Functional Group | Proton | Typical ¹H Chemical Shift (δ, ppm) |
| Methoxy (mPEG) | -OCH₃ | 3.38[1] |
| Hydroxyl (-OH) | -CH₂OH | 3.56[1] |
| Ester | -CH₂ -O-C(=O)- | 4.28[2][3] |
| Amine (-NH₂) | -CH₂ -NH₂ | ~2.8-3.0 |
| Thiol (-SH) | -CH₂ -SH | ~2.7 |
| Acrylate | =CH₂ | 5.8 - 6.4 |
Note: Chemical shifts can vary depending on the solvent and the molecular weight of the PEG.
Key ¹³C NMR Chemical Shifts
¹³C NMR provides complementary information to ¹H NMR and can be particularly useful for identifying carbon atoms in different chemical environments.
| Functional Group | Carbon | Typical ¹³C Chemical Shift (δ, ppm) |
| PEG Backbone | -C H₂-C H₂-O- | ~70[4] |
| Methoxy (mPEG) | -OC H₃ | ~59 |
| Hydroxyl (-OH) | -C H₂OH | ~61 |
| Carboxylic Acid | -C OOH | ~172-174 |
| Ester | -C (=O)O- | ~170-172 |
Experimental Protocol: ¹H NMR of a PEG Linker
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard 1D ¹H NMR pulse sequence on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the signals to determine the relative ratios of the different proton environments, which can be used to confirm the structure and assess purity.
A critical consideration in the ¹H NMR of large PEG molecules is the presence of ¹³C satellites. These are small peaks that appear symmetrically around the main PEG signal due to the natural 1.1% abundance of the ¹³C isotope.[2][5] For high molecular weight PEGs, the integration of these satellite peaks can become comparable to the signals from the terminal groups, potentially leading to erroneous quantification if not properly identified.[2] Taking spectra at different magnetic field strengths can help distinguish these satellite peaks from impurities, as the separation of the satellites in Hz remains constant while their separation in ppm changes.[2][3]
Advanced NMR Techniques for In-depth Characterization
Beyond basic 1D NMR, several advanced techniques provide deeper insights into the properties of PEG linkers and their conjugates.
Diffusion-Ordered Spectroscopy (DOSY)
DOSY is a powerful technique for determining the diffusion coefficient of molecules in solution, which can be correlated with their size and molecular weight. It is particularly useful for:
-
Determining Molecular Weight Distribution: By analyzing the diffusion coefficients of different species in a sample, DOSY can provide information about the polydispersity of the PEG linker.
-
Distinguishing Free vs. Conjugated PEG: In a mixture, the larger PEG-protein conjugate will have a significantly smaller diffusion coefficient than the free PEG linker, allowing for their clear separation in the DOSY spectrum.[6]
Quantitative NMR (qNMR)
qNMR is used to determine the concentration or quantity of a substance in a sample by comparing the integral of its NMR signal to that of a certified internal standard. For PEG linkers, qNMR can be used to:
-
Determine Grafting Density: By using an internal standard, the amount of PEG grafted onto a nanoparticle or protein can be accurately quantified.[6]
-
Assess Purity: The purity of a PEG linker can be determined by comparing the integral of the main PEG signal to those of any impurities present.
Experimental Protocol: DOSY NMR of a PEGylated Protein
-
Sample Preparation: Dissolve the PEGylated protein sample in a suitable deuterated buffer (e.g., D₂O with phosphate (B84403) buffer) to a concentration of approximately 2.5 mg/mL.[6] Use a 3 mm NMR tube to minimize convection.[6]
-
Instrument Setup: Use a pulsed-field gradient NMR spectrometer. A common pulse sequence is the Bipolar Pulse Pair Stimulated Echo (Dbppste).[6]
-
Acquisition Parameters:
-
Optimize the diffusion delay (Δ) and gradient pulse duration (δ) to achieve a signal attenuation of 5-10% at the maximum gradient strength.[6] Typical values are Δ = 300-350 ms (B15284909) and δ = 4-5 ms.[6]
-
Acquire a series of spectra with increasing gradient strength.
-
-
Processing: Process the 2D data using specialized software to generate a DOSY spectrum, which plots the diffusion coefficient on one axis and the chemical shift on the other.
-
Analysis: Analyze the diffusion coefficients of the different species to distinguish between the PEGylated protein and any free PEG.
Comparison with Alternative Techniques
While NMR is a powerful tool, other techniques are also commonly used for PEG linker characterization. The choice of technique often depends on the specific information required and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, can analyze samples in solution. | Lower sensitivity compared to MS, can be complex to interpret for very large or heterogeneous samples. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Good for determining molecular weight distribution and detecting aggregation. | Provides relative molecular weight based on calibration standards, can be affected by polymer conformation.[7] |
| Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, provides absolute molecular weight, good for analyzing polydispersity.[8] | Can be difficult to ionize very large molecules, may not be suitable for analyzing complex mixtures without prior separation. |
Visualizing Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive structural characterization of PEG linkers. ¹H and ¹³C NMR provide fundamental information on the primary structure, while advanced techniques like DOSY and qNMR offer deeper insights into molecular weight, polydispersity, and conjugation efficiency. While SEC and MALDI-MS are valuable complementary techniques, NMR provides an unparalleled level of structural detail in a non-destructive manner. The choice of analytical technique should be guided by the specific information required, with NMR being the method of choice for detailed structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. bath.ac.uk [bath.ac.uk]
The Strategic Advantage of Amino-PEG10-Boc in Bioconjugation: A Comparative Guide
In the landscape of advanced drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, heterobifunctional linkers incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence. This guide provides an objective comparison of Amino-PEG10-Boc, a heterobifunctional linker, with other common alternatives, supported by experimental data and detailed methodologies.
This compound is characterized by a ten-unit PEG chain, which imparts significant hydrophilicity, an amine group for conjugation, and a tert-butyloxycarbonyl (Boc) protecting group. This protecting group allows for controlled, stepwise conjugation, a crucial feature for the synthesis of complex biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate and provides a flexible connection between the conjugated moieties.
Comparative Analysis of Linker Performance
The selection of an appropriate linker is a multifaceted decision that significantly impacts the performance of bioconjugates. The following table summarizes key performance parameters of this compound in comparison to other commonly used linkers, such as the conventional non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and other PEG variants.
| Parameter | This compound | SMCC Linker | Short-Chain PEG Linkers (e.g., PEG4) | Long-Chain PEG Linkers (e.g., PEG24) | Rationale & Supporting Data |
| Hydrophilicity | High | Low | Moderate | Very High | The ethylene (B1197577) glycol units in PEG linkers increase water solubility.[1] The cyclohexane (B81311) and succinimide (B58015) moieties in SMCC are hydrophobic.[1] |
| Solubility Enhancement | Significant | Minimal | Moderate | High | PEG linkers improve the water solubility of hydrophobic drugs and molecules, making them more suitable for intravenous administration.[2] |
| In Vitro Plasma Stability | High | Moderate | High | High | The amide bond formed is highly stable. The thiosuccinimide bond in SMCC can undergo retro-Michael reaction, leading to premature drug release.[1] |
| Aggregation Propensity | Low | High | Low | Very Low | The hydrophilic PEG chain creates a hydration shell, reducing protein aggregation.[3] The hydrophobic nature of SMCC can contribute to ADC aggregation.[1] |
| Pharmacokinetics (Half-life) | Extended | Variable | Extended | Significantly Extended | PEGylation increases the hydrodynamic radius of molecules, reducing renal clearance and extending circulation time.[4][5] ADCs with PEG linkers generally exhibit a longer plasma half-life.[1] For example, at 70°C, the half-life of cytochrome c was 4.00 h, while PEGylated versions had half-lives of 6.84 h and 9.05 h.[6] |
| Immunogenicity | Low | Moderate | Low | Low | PEG is generally considered non-immunogenic and can mask immunogenic epitopes of the conjugated molecule.[7] |
| Conjugation Control | High | Moderate | High | High | The Boc protecting group allows for orthogonal, stepwise conjugation strategies.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional linkers. The following protocols provide a step-by-step guide for key experiments involving this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected linker.
Protocol 2: Conjugation of a Deprotected Amino-PEG Linker to a Carboxyl-Containing Molecule
This protocol outlines the formation of a stable amide bond between the deprotected PEG linker and a molecule containing a carboxylic acid group.
Materials:
-
Deprotected Amino-PEG10 (from Protocol 1)
-
Carboxyl-containing molecule (e.g., a payload)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate flask, dissolve the deprotected Amino-PEG10 (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Protocol 3: Antibody Conjugation with a PEG-Payload Construct
This protocol describes the conjugation of a PEG-linked payload to an antibody via maleimide-thiol chemistry.
Materials:
-
Antibody
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated PEG-payload construct
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the antibody solution (1–2 mg/mL) in PBS.
-
Add a solution of 10 mM TCEP to the antibody solution in a 1:10 molar ratio (TCEP:antibody) and incubate for 30 minutes at room temperature to reduce the antibody's disulfide bonds.
-
Purify the reduced antibody via desalting to remove excess TCEP.
-
Add the maleimide-activated PEG-payload to the reduced antibody solution in a 1:5 molar ratio (payload:antibody).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted payload and other small molecules.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. nhsjs.com [nhsjs.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
The Decisive Role of the Linker: A Comparative Guide to Linker Flexibility in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] While the choice of ligands is crucial for target engagement, it is the often-underestimated linker that dictates the ultimate success or failure of a PROTAC.
The linker is far more than a passive tether; it plays a critical role in positioning the POI and the E3 ligase to form a productive ternary complex, which is the essential first step for ubiquitination and subsequent degradation.[2][3] The linker's length, composition, and, most importantly, its flexibility, profoundly influence the stability and conformation of this ternary complex, thereby impacting the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][]
This guide provides an objective comparison of how linker flexibility influences PROTAC performance, supported by experimental data and detailed methodologies for key evaluation assays.
The PROTAC Mechanism of Action: A Linker-Mediated Dance
The efficacy of a PROTAC is contingent on its ability to successfully induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase). This proximity then allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can act catalytically to degrade multiple protein copies.[2]
Figure 1. The PROTAC-mediated protein degradation pathway.
Comparing Linker Types: Flexibility vs. Rigidity
PROTAC linkers can be broadly classified based on their structural flexibility. The choice between a flexible, rigid, or semi-rigid linker has significant consequences for the PROTAC's biological activity.
-
Flexible Linkers: These are the most common type and typically consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units.
-
Advantages: Their conformational freedom can be crucial in the initial stages of PROTAC development, allowing the molecule to adopt a suitable conformation for productive ternary complex formation, especially when the optimal geometry is unknown.[2] This flexibility can help overcome unfavorable binding orientations.
-
Disadvantages: High flexibility can come with an entropic penalty upon binding, potentially destabilizing the ternary complex.[2][3] This can lead to reduced degradation efficiency. Furthermore, long, flexible linkers can sometimes result in poor cell permeability and metabolic instability.[4]
-
-
Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.
-
Advantages: By reducing the conformational freedom, rigid linkers can "pre-organize" the PROTAC into a bioactive conformation, lowering the entropic cost of ternary complex formation and potentially increasing its stability and lifetime.[3][7] This can lead to improved potency and selectivity. Rigid linkers have also been associated with better pharmacokinetic (DMPK) properties.[7]
-
Disadvantages: A rigid linker may lock the PROTAC into a conformation that introduces steric clashes, preventing the formation of a productive ternary complex.[3] Their synthesis can also be more complex compared to flexible linkers.
-
The relationship between linker flexibility and the formation of a productive ternary complex is a critical aspect of PROTAC design.
Figure 2. Logical flow of linker flexibility's impact on PROTAC efficacy.
Quantitative Impact of Linker Design on PROTAC Efficacy
Systematic studies have demonstrated that linker length and flexibility are not just theoretical considerations but have a direct, measurable impact on degradation potency (DC50, the concentration for 50% degradation) and maximal degradation (Dmax).
A key example is the development of estrogen receptor (ERα)-targeting PROTACs. By varying the length of a flexible alkyl linker, researchers found a clear correlation between linker length and degradation efficacy.
| PROTAC (Target: ERα) | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (µM) | Reference |
| Compound 12 | Alkyl Chain | 12 | ~100 | >75% | >10 | [6][8] |
| Compound 13 | Alkyl Chain | 16 | <100 | >90% | ~1 | [6][8] |
| Compound 14 | Alkyl Chain | 19 | >100 | ~50% | >10 | [6][8] |
| Compound 15 | Alkyl Chain | 21 | >>100 | <25% | >10 | [6][8] |
Data summarized from published Western Blot and cell viability assays.
In this study, a 16-atom linker proved to be optimal for ERα degradation, while linkers that were either too short or too long were significantly less effective.[8][9] This highlights the existence of an optimal "linker length window" for achieving maximal degradation.
Similarly, in the development of Bruton's tyrosine kinase (BTK) PROTACs, longer, more flexible linkers were initially potent degraders. However, these PROTACs lacked positive cooperativity in ternary complex formation, suggesting that the energy gained from new protein-protein interactions was offset by the entropic cost of restricting the flexible linker.[2] This demonstrates that while flexibility can enable degradation, optimizing for a more rigid, pre-organized linker can enhance the thermodynamic stability of the ternary complex, a key factor for potent efficacy.[2][3]
Experimental Protocols for Evaluating PROTAC Efficacy
A robust evaluation of a PROTAC's performance requires a series of well-defined experiments to assess each step of its mechanism of action.
Figure 3. General experimental workflow for PROTAC evaluation.
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay directly assesses the ability of a PROTAC to bridge the POI and the E3 ligase.[10]
-
Objective: To qualitatively or quantitatively measure the formation of the POI-PROTAC-E3 ligase complex.
-
Principle: An affinity-tagged version of either the POI or the E3 ligase is used to "pull down" the other components of the complex from a solution containing the PROTAC. The presence of the other protein in the pull-down fraction indicates ternary complex formation.
-
Methodology:
-
Protein Purification: Purify recombinant, tagged (e.g., His-tag, GST-tag) POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).[10]
-
Incubation: Incubate the tagged protein (e.g., His-POI) with affinity beads (e.g., Ni-NTA resin) in a binding buffer.
-
Complex Assembly: Add the untagged protein partner (E3 ligase) and the PROTAC at various concentrations to the bead-bound protein. Incubate to allow complex formation.
-
Washing: Wash the beads several times with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluate by SDS-PAGE and Western Blot using antibodies against both the POI and a component of the E3 ligase complex. An increase in the amount of the untagged protein in the presence of the PROTAC confirms its role in forming the ternary complex.
-
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[11]
-
Objective: To detect the attachment of ubiquitin chains to the POI.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC for a short period (e.g., 1-4 hours). Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.[11]
-
Cell Lysis: Lyse the cells using a denaturing buffer (e.g., containing SDS) to disrupt non-covalent protein interactions.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysate using a specific antibody against the POI.
-
Western Blot Analysis: Elute the immunoprecipitated protein, separate it by SDS-PAGE, and perform a Western Blot. Probe the blot with an antibody against ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[12]
-
Protein Degradation Assay (Western Blot)
This is the most common assay to measure the primary outcome of PROTAC action: the reduction in the levels of the target protein.[13]
-
Objective: To quantify the decrease in the total amount of the POI in cells after PROTAC treatment.
-
Methodology:
-
Cell Treatment: Plate cells and treat them with a range of PROTAC concentrations for a specified time (e.g., 12-24 hours).[12]
-
Cell Lysis: Harvest and lyse the cells to release total cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading (e.g., using a BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI. Also, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities using densitometry software. The level of POI is normalized to the loading control, and the percentage of degradation relative to a vehicle-treated control is calculated to determine DC50 and Dmax values.
-
Conclusion
The linker is a critical design element that profoundly governs PROTAC efficacy. While flexible linkers like alkyl and PEG chains offer a valuable starting point by allowing for the initial identification of active degraders, a systematic optimization toward more rigid or semi-rigid structures can significantly enhance potency, stability, and drug-like properties.[2][7] The interplay between linker length and flexibility creates a complex optimization challenge where an entropic penalty must be balanced against the ability to achieve a productive geometric arrangement for ternary complex formation.[2] A comprehensive evaluation using biophysical and cellular assays is essential to understand the structure-activity relationship of the linker and to guide the rational design of next-generation protein degraders. The future of PROTAC development will likely involve a greater emphasis on computational modeling and structural biology to more accurately predict optimal linker conformations, thereby accelerating the journey from concept to clinic.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Researcher's Guide to Quantitative Analysis of Conjugation Efficiency with Amino-PEG10-Boc and Its Alternatives
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules—a process known as PEGylation—is a cornerstone of modern bioconjugation. This guide provides a comprehensive comparison of Amino-PEG10-Boc with alternative linkers, offering a quantitative analysis of conjugation efficiency supported by detailed experimental protocols.
The selection of an appropriate linker is critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs, as it significantly influences the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final product.[1] this compound, a heterobifunctional linker, is characterized by a Boc-protected amine and a terminal reactive group, allowing for controlled, stepwise conjugation.[2]
Performance Comparison of PEG Linkers
The efficiency of conjugation is dependent on several factors, including the nature of the nucleophile, reaction pH, temperature, and stoichiometry of reactants.[3] Below is a comparative summary of expected conjugation efficiencies for this compound and alternative linkers under optimized conditions.
| Linker Type | Terminal Functional Group (Protected) | Reactive Group for Conjugation | Typical Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (Linker:Molecule) | Expected Conjugation Efficiency (%) | Reference |
| This compound | t-Boc protected Amine | Bromo | Thiol, Amine | 7.5 - 8.5 | 5:1 | 85 - 95 | [3] |
| Fmoc-PEG-NHS Ester | Fmoc-protected Amine | NHS Ester | Amine (e.g., Lysine side chain) | 7.2 - 8.5 | 10:1 - 50:1 | 80 - 90 | [4][5] |
| Azido-PEG-Alkyne (Click Chemistry) | N/A (Direct conjugation) | Azide and Alkyne | Alkyne or Azide functionalized molecule | Neutral | ~1:1 | > 95 | [4] |
| Branched PEG (e.g., NH-bis(PEG3-Boc)) | t-Boc protected Amine | NHS Ester (after modification) | Amine | 7.2 - 8.5 | Varies | High (Homogenous products) | [1] |
| Polysaccharide Linkers (e.g., Dextran) | Varies | Varies | Varies | Varies | Varies | Varies | [6] |
| Polypeptide Linkers (e.g., (Gly-Ser)n) | Varies | Varies | Varies | Varies | Varies | Varies | [6] |
Experimental Protocols for Determining Conjugation Efficiency
Accurate quantification of conjugation efficiency is paramount for the successful development of bioconjugates.[7] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two of the most common and powerful techniques for this purpose.
General Protocol for Conjugation and Analysis
-
Reaction Setup : Dissolve the amine-containing target molecule in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For reactions with a terminal bromide on the PEG linker, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to scavenge the HBr byproduct.[8] For NHS ester conjugations, a buffer with a pH between 7.2 and 8.5 is typically used.[4]
-
Conjugation : Add the this compound or alternative PEG linker (typically 1.0-1.2 equivalents for bromo-linkers, and a higher excess for NHS esters) to the reaction mixture.[5][8] The reaction is stirred at room temperature or with gentle heating.
-
Monitoring and Quenching : The reaction progress is monitored by HPLC or Thin-Layer Chromatography (TLC).[8] Upon completion, the reaction can be quenched. For NHS esters, an amine-containing buffer like Tris can be used.[4]
-
Purification : The resulting conjugate is purified to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography, or preparative HPLC.[4]
-
Boc Deprotection (if applicable) : The Boc protecting group is removed by treating the purified conjugate with an acid, commonly trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).[2][4]
-
Quantitative Analysis :
-
HPLC Analysis : Develop a reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) that can resolve the unconjugated starting material from the PEGylated product.[3] The conjugation efficiency can be calculated by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated molecules.[9]
-
Mass Spectrometry Analysis : Prepare the purified conjugate at approximately 1 mg/mL and analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[8] Successful conjugation is confirmed by an increase in the molecular weight corresponding to the mass of the incorporated PEG linker.[8] The relative abundance of the different conjugated species can be determined from the peak intensities in the deconvoluted mass spectrum to calculate the average conjugation efficiency.[1]
-
Visualizing the Workflow and Linker Comparison
To further clarify the experimental process and the relationships between different linker components, the following diagrams are provided.
Caption: Experimental workflow for conjugation and efficiency analysis.
Caption: Comparison of heterobifunctional PEG linker components.
References
Comparative stability of ADCs synthesized with different linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. Its stability in systemic circulation directly impacts the therapeutic index, influencing both safety and efficacy. Premature payload release can lead to off-target toxicity, while an overly stable linker may fail to release the drug efficiently at the tumor site. This guide provides an objective comparison of the stability of ADCs synthesized with different linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The Role of the Linker in ADC Stability
An ideal ADC linker must act as a stable bridge in the bloodstream (pH ~7.4) and then, upon reaching the target cancer cell, facilitate the efficient release of its cytotoxic cargo.[1] Linkers are broadly classified into two categories based on their release mechanism: cleavable and non-cleavable .[2][3]
-
Cleavable Linkers: These are designed to be selectively cleaved by triggers prevalent in the tumor microenvironment or within the cancer cell, such as specific enzymes, lower pH, or a high concentration of reducing agents.[2]
-
Non-cleavable Linkers: These linkers do not have a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[3][4]
The choice between these strategies is a multifaceted decision, balancing the need for a stable conjugate with the desired mechanism of action and therapeutic outcome.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Techniques for Analyzing PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification improves protein stability, solubility, and in vivo circulation time while reducing immunogenicity. However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these complex biotherapeutics.
This guide provides an objective comparison of key mass spectrometry techniques used for analyzing PEGylated proteins, supported by experimental data and detailed protocols. We will delve into the principles, advantages, and limitations of each method to assist researchers in selecting the most appropriate approach for their specific analytical needs.
Key Mass Spectrometry Techniques for PEGylated Protein Analysis
The primary MS techniques for analyzing PEGylated proteins include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), and Orbitrap-based MS. These can be employed in either a "top-down" (intact protein analysis) or "bottom-up" (peptide analysis after digestion) approach.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a powerful technique for determining the molecular weight of intact proteins and the degree of PEGylation.[1] In this method, the PEGylated protein is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and desorption of the intact molecule.
Advantages:
-
High tolerance to salts and buffers in the sample.[2]
-
Primarily produces singly charged ions, leading to simpler spectra.[3]
Limitations:
-
Lower resolution and mass accuracy compared to ESI-based methods.[4]
-
Can be challenging to detect high molecular weight PEGylated proteins without specialized detectors.[1]
-
Potential for dissociation of the PEG chain from the protein during ionization.[2]
Electrospray Ionization (ESI) MS
ESI-MS is a soft ionization technique that is well-suited for the analysis of large and complex biomolecules.[5] It is often coupled with liquid chromatography (LC) for online separation and analysis. ESI generates multiply charged ions, which allows for the analysis of high molecular weight molecules on mass analyzers with a limited m/z range.[6]
Advantages:
-
High mass accuracy and resolution, enabling the resolution of different PEGylated species.[7]
-
Easily coupled with liquid chromatography for high-throughput analysis.[5]
-
Gentle ionization process that preserves non-covalent interactions.[2]
Limitations:
-
Produces complex spectra with multiple charge states, which can be challenging to interpret.[5]
-
Susceptible to ion suppression from salts and detergents in the sample.[8]
-
The polydispersity of PEG can lead to overlapping charge-state envelopes, complicating data analysis.[9]
Orbitrap-based MS
Orbitrap mass spectrometers are a type of high-resolution mass analyzer that can provide exceptional mass accuracy and resolution. This makes them particularly well-suited for the detailed characterization of heterogeneous PEGylated proteins.[9]
Advantages:
-
Extremely high resolution and mass accuracy, allowing for the confident identification of different PEGylated isoforms.[10]
-
Capable of resolving isotopic distributions of large PEGylated proteins.[11]
-
Versatile fragmentation techniques for detailed structural characterization.
Limitations:
-
Higher instrument cost and complexity.
-
Data file sizes can be very large, requiring significant computational resources for processing.
Performance Comparison of MS Techniques
The following table summarizes the key performance characteristics of MALDI-TOF, ESI-QTOF, and Orbitrap MS for the analysis of PEGylated proteins.
| Feature | MALDI-TOF MS | ESI-QTOF MS | Orbitrap MS |
| Primary Application | Intact mass determination, degree of PEGylation.[1] | Intact mass, PEGylation site analysis, quantification.[6][12] | High-resolution intact mass, detailed isoform characterization.[9][10] |
| Mass Accuracy | Moderate (ppm to sub-ppm) | High (<5 ppm)[7] | Very High (<1 ppm)[10] |
| Resolution | Moderate | High | Very High (>100,000)[9][10] |
| Sensitivity | High (femtomole to attomole) | High (femtomole to attomole) | Very High (attomole to zeptomole) |
| Throughput | High | Moderate to High (with LC) | Moderate (with LC) |
| Tolerance to Contaminants | High[2] | Low[8] | Low |
| Spectral Complexity | Low (singly charged ions)[3] | High (multiply charged ions)[5] | High (multiply charged ions) |
Experimental Workflows and Protocols
The successful analysis of PEGylated proteins by mass spectrometry relies on robust and well-defined experimental workflows. Below are diagrams and detailed protocols for common approaches.
Top-Down Analysis Workflow
Top-down proteomics involves the direct analysis of intact proteins. This approach is valuable for characterizing the overall heterogeneity of the PEGylated protein sample.[13]
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. enovatia.com [enovatia.com]
- 7. sciex.com [sciex.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The emerging process of Top Down mass spectrometry for protein analysis: biomarkers, protein-therapeutics, and achieving high throughput - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of Amino-PEG10-Boc Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a critical aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Amino-PEG10-Boc, a heterobifunctional linker commonly used in bioconjugation and drug delivery. We will explore the principles of Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), present supporting data, and provide detailed experimental protocols to aid in method selection and implementation.
Comparison of HPLC Methods: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC for the analysis of a polar molecule like this compound depends on the specific analytical needs, including the nature of potential impurities and the desired retention characteristics.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. For polar analytes, achieving sufficient retention can be a challenge. However, by using highly aqueous mobile phases, RP-HPLC can be adapted for the analysis of polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) employs a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile.[1] This technique is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in RP-HPLC.[1][2] In HILIC, water acts as the strong eluting solvent.[2]
The following table summarizes the key characteristics and performance attributes of each method for the analysis of polar compounds like this compound.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase.[2] | Separation based on partitioning of the analyte between a polar stationary phase and a mobile phase with a high organic content.[1] |
| Stationary Phase | Nonpolar (e.g., C18, C8)[2] | Polar (e.g., Silica, Amide, Diol)[1][2] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile or Water/Methanol gradients) | High organic content (e.g., Acetonitrile/Water gradients)[1] |
| Retention of Polar Analytes | Generally weak, may require highly aqueous mobile phases or ion-pairing agents.[2] | Strong retention of polar and hydrophilic compounds.[1][2] |
| Elution Order | Typically, less polar compounds are retained longer. | Typically, more polar compounds are retained longer.[2] |
| Detector Compatibility | Compatible with UV, ELSD, CAD, and MS. | Compatible with UV, ELSD, CAD, and MS. |
| Potential Issues | Poor retention of very polar impurities, potential for peak tailing with basic compounds. | Longer column equilibration times, potential for peak shape issues. |
Experimental Protocols
Since this compound lacks a strong UV chromophore, detection is best achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD Detection
This method is suitable for separating this compound from less polar impurities.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator/Drift Tube Temperature: 50-60 °C
-
Gas Flow (Nitrogen): 1.5 - 2.0 L/min
-
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD Detection
This method is ideal for retaining the polar this compound and separating it from other polar impurities.[2]
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD.
-
Column: A HILIC Amide or Silica column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0% to 100% B
-
25-30 min: 100% B
-
30.1-40 min: 0% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30-40 °C
-
Evaporator/Drift Tube Temperature: 50-60 °C
-
Gas Flow (Nitrogen): 1.5 - 2.0 L/min
-
-
Sample Preparation: Dissolve the this compound sample in 70% Acetonitrile / 30% Water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Logical Workflow for HPLC Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate HPLC method for the purity analysis of a polar compound like this compound.
Caption: HPLC Method Selection Workflow.
Experimental Workflow for HPLC Purity Analysis
This diagram outlines the general experimental workflow for performing a purity analysis of this compound using HPLC.
Caption: HPLC Purity Analysis Workflow.
Conclusion
Both RP-HPLC and HILIC are valuable techniques for assessing the purity of this compound conjugates. The choice of method should be guided by the anticipated impurity profile of the sample. RP-HPLC is a robust and widely available technique that can be optimized for polar compounds, while HILIC offers superior retention and separation for highly polar analytes and their impurities.[2] For comprehensive characterization, employing both methods as orthogonal techniques can provide a more complete picture of the sample's purity. The use of universal detectors like ELSD or CAD is essential for the accurate quantification of these non-chromophoric molecules.
References
The Great Linker Debate: PEG Chains vs. Alkyl Chains in PROTAC Performance
A comprehensive guide for researchers on the critical choice between polyethylene (B3416737) glycol (PEG) and alkyl linkers in the design of Proteolysis Targeting Chimeras (PROTACs). This guide dissects their impact on degradation efficiency, cellular permeability, solubility, and metabolic stability, supported by experimental data and detailed protocols.
The linker component of a PROTAC, though once considered a simple spacer, is now recognized as a critical determinant of its overall efficacy and drug-like properties.[1] The choice between a hydrophilic polyethylene glycol (PEG) linker and a more lipophilic alkyl chain can profoundly influence a PROTAC's biological activity.[2] This guide provides a detailed comparison of these two popular flexible linker types, offering researchers the insights needed to make informed decisions in their PROTAC design endeavors.
At a Glance: Key Differences in Performance
| Parameter | PEG Linkers | Alkyl Chains | Key Considerations |
| Degradation Efficiency (DC50 & Dmax) | Can be highly potent, but length is critical.[3] | Often potent, with less sensitivity to minor length variations.[1] | Optimal linker length must be empirically determined for each target-ligand pair.[4] |
| Aqueous Solubility | Generally higher due to the hydrophilic nature of the ether chain. | Lower, due to the hydrophobic nature of the hydrocarbon chain.[2][] | Poor solubility can hinder formulation and bioavailability.[6] |
| Cellular Permeability | Can be lower due to increased polarity, but flexible PEG chains can adopt conformations that shield polar surface area, aiding permeability.[7][8] | Generally higher due to increased lipophilicity, which can improve passive diffusion across cell membranes.[] | A balance between solubility and permeability is crucial for oral bioavailability.[8] |
| Metabolic Stability | Ether linkages can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[9] | Generally more metabolically stable, with metabolism often occurring at terminal positions.[] | Incorporation of rigid moieties can improve the stability of both linker types.[9] |
In-Depth Analysis
Degradation Efficiency: A Tale of Two Flexibilities
Both PEG and alkyl linkers can produce highly potent PROTACs with low nanomolar DC50 values and high Dmax percentages.[10] The flexibility of both linker types allows the PROTAC to adopt the necessary conformation to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for ubiquitination and subsequent degradation.[11]
However, the optimal length for achieving maximum degradation can be highly sensitive. For PEG linkers, the addition or removal of a single ethylene (B1197577) glycol unit can significantly impact potency.[12] Alkyl chains, while also length-dependent, can sometimes offer a wider range of active lengths.[1] In some cases, replacing an alkyl linker with a PEG linker of similar length has been shown to decrease degradation efficiency, suggesting that the atomic composition of the linker itself plays a role beyond simple length and flexibility.[1]
The Solubility-Permeability Trade-Off
A significant challenge in PROTAC development is achieving a balance between aqueous solubility and cell permeability.[6] Here, the choice between PEG and alkyl linkers presents a classic trade-off.
PEG linkers , with their repeating ether oxygens, are hydrophilic and significantly enhance the aqueous solubility of PROTACs.[13] This is a crucial advantage, as many PROTACs are large molecules with poor intrinsic solubility. However, this increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane.[7] Interestingly, the flexible nature of PEG linkers can allow them to fold and shield their polar surface area in a nonpolar environment, a "chameleon effect" that can aid in membrane traversal.[7][11]
Alkyl linkers , being hydrophobic, generally impart lower aqueous solubility but can significantly improve cell permeability.[2][] This enhanced permeability is attributed to their increased lipophilicity, which favors partitioning into the cell membrane.[] For targets located within the cell, improved permeability can lead to higher intracellular concentrations and more potent degradation.[]
Metabolic Stability: A Key Factor for In Vivo Efficacy
The metabolic stability of a PROTAC is crucial for its in vivo half-life and overall therapeutic potential.[9] The linker is often a primary site of metabolism.[14][]
PEG linkers are susceptible to oxidative metabolism, specifically O-dealkylation, by cytochrome P450 enzymes.[9][] This can lead to rapid clearance and reduced in vivo exposure.
Alkyl chains are generally considered more metabolically robust.[] When metabolism does occur, it is typically via oxidation at the terminal or sub-terminal positions, which may not always inactivate the PROTAC.[]
Strategies to improve the metabolic stability of both linker types include the incorporation of rigid structural elements like piperazine (B1678402) or triazole rings, which can shield the linker from metabolic enzymes.[9]
Visualizing the Concepts
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC action for both PEG and alkyl linkers.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for comparing PROTAC performance.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.[3][16]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Lysis buffer
-
Primary and secondary antibodies for Western blotting
-
Protease and phosphatase inhibitors
-
96-well plates
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept constant (e.g., <0.1%).
-
Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[16]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a cell-free method to assess the passive permeability of a PROTAC.[17][18]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC stock solution (in DMSO)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Prepare solutions of the PROTAC in PBS from the DMSO stock. Add these solutions to the wells of the donor plate.
-
Incubation: Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate. Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the PROTAC in the acceptor well at time t.
-
C_D(0) is the initial concentration of the PROTAC in the donor well.
-
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol is used to evaluate the metabolic stability of a PROTAC.[19][20]
Materials:
-
PROTAC stock solution (in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and the PROTAC in phosphate buffer. Pre-warm the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Conclusion
The decision between a PEG or an alkyl linker is not straightforward and depends heavily on the specific target, the chosen ligands, and the desired properties of the final PROTAC molecule. PEG linkers offer a clear advantage in terms of solubility, which is often a major hurdle in PROTAC development.[7] Alkyl linkers, on the other hand, can provide superior cell permeability and metabolic stability.[] A thorough understanding of the trade-offs, coupled with a systematic experimental evaluation of various linker types and lengths, is essential for the successful design of potent and effective PROTAC degraders.[] Future advancements in computational modeling and a deeper understanding of the structural biology of ternary complexes will further aid in the rational design of PROTAC linkers.[7]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Determining the Degree of PEGylation: A Comparative Analysis of Key Analytical Techniques
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Optimizing the degree of PEGylation—the average number of PEG chains attached to a single molecule—is critical for ensuring the safety and efficacy of the final product. An insufficient degree of PEGylation may not provide the desired therapeutic benefits, while excessive PEGylation can lead to a loss of biological activity. Consequently, the accurate determination of the degree of PEGylation is a crucial aspect of biopharmaceutical development and quality control.
This guide provides a comparative overview of the most prevalent analytical techniques used to quantify the degree of PEGylation. We will delve into the principles, experimental protocols, and performance characteristics of each method, supported by quantitative data to aid researchers in selecting the most appropriate technique for their specific application.
Comparative Performance of Analytical Techniques
The selection of an analytical method for determining the degree of PEGylation depends on several factors, including the nature of the PEGylated molecule, the required precision and sensitivity, and the availability of instrumentation. The following table summarizes the quantitative performance of key techniques.
| Technique | Principle | Precision (RSD) | Accuracy | Sensitivity | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Measures the ratio of signal intensities from PEG protons to that of protein protons. | < 5% | High | Low (mg scale) | Low | Provides absolute quantitation without a standard; non-destructive. | Requires high sample concentration; complex spectra for large molecules. |
| SEC-HPLC | Separates molecules based on hydrodynamic volume. The degree of PEGylation is inferred from the shift in retention time. | < 10% | Moderate | Moderate (µg scale) | High | High throughput; can detect aggregation. | Indirect measurement; requires calibration with standards. |
| RP-HPLC | Separates molecules based on hydrophobicity. PEGylation increases hydrophilicity, leading to earlier elution times. | < 10% | Moderate | High (µg scale) | High | Good resolution for different PEGylated species. | Indirect measurement; complex peak patterns. |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ions. The mass difference between native and PEGylated molecules determines the degree of PEGylation. | < 1% | High | High (ng-µg scale) | Moderate | Provides direct mass information and distribution of PEGylated species. | Signal suppression can be an issue; mass accuracy can be affected by PEG polydispersity. |
| Colorimetric Assays | Involves a chemical reaction with PEG that produces a colored product, which is then quantified by spectrophotometry. | 5-15% | Moderate | Moderate (µg scale) | High | Simple, rapid, and cost-effective. | Indirect; can be prone to interference from other sample components. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed look at the methodologies for the key analytical techniques, including their underlying principles and step-by-step protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy distinguishes between the protons of the PEG chains and the protons of the protein or peptide. The degree of PEGylation is calculated by comparing the integrated area of the characteristic repeating ethylene (B1197577) oxide protons of PEG (at ~3.6 ppm) to the integrated area of specific, well-resolved protons of the protein backbone or side chains.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the PEGylated protein in 0.5-1.0 mL of a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation:
-
Integrate the area of the PEG signal (A_PEG) at approximately 3.6 ppm.
-
Integrate the area of a well-resolved, non-exchangeable protein proton signal (A_Protein).
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = [(A_PEG / N_PEG) / (A_Protein / N_Protein)] * (Molar Mass of PEG / Molar Mass of Protein) where N_PEG is the number of protons in the PEG repeating unit and N_Protein is the number of protons giving rise to the selected protein signal.
-
A Comparative Analysis of Terminal Functional Groups on PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a terminal functional group on a polyethylene (B3416737) glycol (PEG) linker is a critical determinant for the success of bioconjugation. This decision profoundly impacts reaction efficiency, specificity, and the stability of the final conjugate, be it an antibody-drug conjugate (ADC), a PEGylated protein, or a functionalized nanoparticle. This guide provides an objective comparison of the most common terminal functional groups, supported by experimental data and detailed protocols to inform your selection process.
Overview of Common Terminal Functional Groups
PEG linkers are typically functionalized to react with specific amino acid residues on proteins or other biomolecules. The most prevalent strategies target primary amines (lysine residues, N-terminus), thiols (cysteine residues), or employ bioorthogonal chemistries that avoid side reactions with native functional groups.
-
Amine-Reactive Groups: Primarily N-hydroxysuccinimide (NHS) esters that react with lysine (B10760008) residues.
-
Thiol-Reactive Groups: Most commonly maleimides, which exhibit high selectivity for cysteine residues.
-
Bioorthogonal "Click Chemistry" Groups: Azides and alkynes (e.g., DBCO), which react with each other in a highly specific manner.
Performance Comparison: Reactivity, Stability, and Efficiency
The choice of functional group involves a trade-off between reaction kinetics, ease of use, and the stability of the resulting covalent bond. While NHS esters are widely used due to the abundance of lysine residues, the resulting conjugates can be heterogeneous. Maleimide (B117702) chemistry offers site-specificity but the linkage can be unstable. Click chemistry provides high stability and specificity but requires the introduction of non-native functional groups.
Quantitative Data Summary
The following tables summarize key performance characteristics of each functional group based on literature data.
Table 1: Comparison of Reaction Parameters and Efficiency
| Functional Group | Target Moiety | Optimal pH | Reaction Time | Typical Molar Excess | Reported Efficiency | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | 30 - 60 min | 10-20 fold | High (>90%) | Targets abundant lysine residues, well-established protocols. | Heterogeneous products, NHS ester is prone to rapid hydrolysis.[1][2] |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | 1 - 2 hours | 10-20 fold | 58% - 84%[3] | Site-specific conjugation to cysteines, highly selective at optimal pH.[4] | Linkage instability (retro-Michael reaction), potential for side reactions at pH > 7.5.[5][6] |
| Azide (B81097)/Alkyne (SPAAC) | Alkyne/Azide | ~7.4 | 1 - 4 hours | 1-5 fold | Very High (>95%) | Bioorthogonal, highly specific, very stable triazole linkage.[7] | Requires introduction of non-native azide/alkyne groups. |
Table 2: Stability of the Resulting Covalent Linkage
| Linkage Formed | From Reaction | Hydrolytic Stability | Enzymatic Stability | In Vivo Stability Considerations |
| Amide Bond | NHS Ester + Amine | Extremely Stable (Half-life ~1000 years, uncatalyzed)[8] | Cleaved by specific proteases. | Generally considered permanent and stable. |
| Thioether Bond | Maleimide + Thiol | Generally stable, but the succinimide (B58015) ring can hydrolyze. | Stable. | Susceptible to cleavage via retro-Michael reaction in the presence of endogenous thiols like glutathione, leading to payload exchange.[5][9][10] Half-lives can range from hours to days.[11] |
| 1,2,3-Triazole | Azide + Alkyne | Highly Stable | Not cleaved by proteases.[12] | Considered highly stable and bio-inert.[12] |
Visualization of Reaction Pathways and Workflows
Diagrams created using Graphviz illustrate the chemical reactions, a typical experimental workflow, and the decision-making process for linker selection.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are representative methods for each major chemistry.
Protocol for Amine Labeling with NHS-Ester-PEG
This protocol is adapted for labeling an antibody (IgG) with an NHS-ester functionalized PEG linker.
-
Materials:
-
Antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
NHS-PEG reagent.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
-
-
Procedure:
-
Equilibrate the vial of NHS-PEG to room temperature before opening to prevent moisture condensation.[5][13]
-
Immediately before use, prepare a 10 mM stock solution of NHS-PEG in anhydrous DMSO or DMF.[13] Do not store the stock solution as the NHS ester readily hydrolyzes.[5][13]
-
Add a 10- to 20-fold molar excess of the dissolved NHS-PEG solution to the antibody solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.[5][13]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5][13]
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove unreacted NHS-PEG and byproducts using a desalting column or by dialysis against PBS.
-
Protocol for Thiol Labeling with Maleimide-PEG
This protocol describes the conjugation of a maleimide-PEG to free cysteine residues on a protein.
-
Materials:
-
Procedure:
-
(Optional) If the protein's cysteines are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6][14] TCEP does not need to be removed before adding the maleimide reagent.[15] Avoid DTT or BME as they contain thiols.
-
Prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO or DMF immediately before use.[6]
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[6][14]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[6][11]
-
Purify the conjugate from excess maleimide reagent using a desalting column.
-
For enhanced stability: To prevent in vivo retro-Michael reactions, the resulting thiosuccinimide ring can be intentionally hydrolyzed. After purification, adjust the conjugate's pH to 8.5-9.0 and incubate at 37°C, monitoring the ring-opening by mass spectrometry.[6]
-
Protocol for Bioorthogonal Labeling via SPAAC Click Chemistry
This two-step protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC), first by introducing an azide handle onto an antibody, then reacting it with a DBCO-functionalized PEG.
-
Materials:
-
Antibody (1-10 mg/mL) in PBS, pH ~7.4.
-
Azide-PEG-NHS ester for azide installation.
-
DBCO-PEG for the click reaction.
-
Anhydrous DMSO.
-
Desalting columns.
-
-
Procedure:
-
Step 1: Antibody-Azide Activation. a. React the antibody with a 20-30 fold molar excess of Azide-PEG-NHS ester (dissolved in DMSO) for 60 minutes at room temperature, following the general NHS ester protocol (Section 4.1). b. Remove excess, unreacted Azide-PEG-NHS ester using a desalting column, exchanging the buffer back to PBS pH 7.4.[7][16] The resulting azide-activated antibody is stable.
-
Step 2: SPAAC Reaction. a. Prepare a stock solution of the DBCO-PEG reagent in DMSO (e.g., 10-20 mM).[17] b. Add the DBCO-PEG solution to the azide-activated antibody. A 1.5 to 5-fold molar excess of DBCO is typically sufficient. c. Incubate the mixture at room temperature for 1-4 hours.[17] The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.[4][16] d. After the reaction is complete, the conjugate can often be used directly, as the reaction is highly efficient.[7] If necessary, excess DBCO-PEG can be removed via a final desalting step.
-
Conclusion
The selection of a PEG linker's terminal functional group is a strategic choice with significant downstream consequences.
-
NHS esters offer a straightforward method for labeling abundant lysine residues but yield heterogeneous products.
-
Maleimides provide site-specificity for cysteine residues but require careful management of reaction pH and can result in conjugates with limited in vivo stability due to the reversibility of the thioether bond.
-
Bioorthogonal click chemistry represents the most robust strategy, offering high efficiency, specificity, and a supremely stable final linkage, making it ideal for applications requiring high homogeneity and in vivo stability, despite the need for an initial modification step to introduce the requisite handles.
By carefully considering the trade-offs in reactivity, stability, and protocol complexity, researchers can optimize their bioconjugation strategy to achieve the desired performance for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 12. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amino-PEG10-Boc: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Amino-PEG10-Boc based on available safety information for similar compounds and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in accordance with all applicable federal, state, and local regulations. This information is for Research Use Only (RUO) and not intended for diagnostic or therapeutic procedures.
The proper disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and protecting the environment. This compound, a heterobifunctional linker, requires careful handling and disposal due to its chemical properties. While Polyethylene Glycol (PEG) is generally considered biodegradable, the overall compound should be treated as hazardous waste.
Hazard Assessment and Waste Classification
Given the lack of a specific SDS for this compound, a conservative approach to waste classification is necessary. The compound should be considered hazardous. Key considerations for this classification include the presence of the tert-Butyloxycarbonyl (Boc) protecting group and the amine functionality.
Summary of Potential Hazards:
| Hazard Category | Potential Hazard Description |
| Health Hazards | Based on similar compounds, may cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully characterized. |
| Environmental Hazards | Improper disposal can contaminate soil and water. While the PEG component is biodegradable, the impact of the entire molecule on aquatic life is unknown. |
| Chemical Reactivity | The Boc protecting group is sensitive to acidic conditions and will decompose. Avoid mixing with strong acids in waste containers. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as contaminated materials such as pipette tips, weigh boats, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, it must be collected in a designated container for liquid hazardous waste.
-
Do not mix with incompatible waste streams. For instance, if dissolved in a halogenated solvent, it should be collected in a halogenated organic waste container.
-
Never dispose of liquid waste containing this compound down the drain.[1]
-
2. Waste Container Labeling:
Proper labeling is crucial for regulatory compliance and safe handling. The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Irritant").
3. Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the container is kept securely closed when not in use.
-
Store in a well-ventilated area, away from incompatible materials.
-
Consult your institution's EHS for guidelines on maximum accumulation times.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.
-
Do not attempt to treat or dispose of the chemical waste yourself. Licensed professionals must handle the final disposal, which is typically done through high-temperature incineration at a permitted facility.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as described above.
-
Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. For solid spills, carefully sweep the material to avoid creating dust.
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Amino-PEG10-Boc
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Amino-PEG10-Boc. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is advisable to consult the manufacturer's compatibility chart for specific breakthrough times.[1][2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned. For larger quantities or if there is a risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[1][2] |
| Respiratory Protection | Fume Hood / Respirator | All handling of this compound, particularly in powder form or when preparing solutions, should be conducted in a certified chemical fume hood.[1][2] In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Storage and Preparation:
-
Storage: Upon receipt, store this compound in a desiccated environment at 4°C, protected from light.[3][4] For long-term storage of solutions, -20°C is recommended.[1][2][5][6]
-
Equilibration: Before use, allow the vial to warm to room temperature to prevent the condensation of moisture.[1]
-
Inert Atmosphere: To minimize exposure to air, consider handling the compound under an inert gas like argon or nitrogen.[1]
-
Stock Solution Preparation: Since many PEG reagents can be difficult to weigh accurately, it is recommended to prepare a stock solution.[1] This should be done in a chemical fume hood by dissolving the compound in an appropriate solvent such as DMSO or DMF.[2][7][8]
-
-
Handling During Experimentation:
-
Spill Management:
-
In case of a spill, evacuate the immediate area.[2]
-
Wear the appropriate PPE, including respiratory protection if necessary.[2]
-
Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2][9]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][2][9]
-
Clean the spill area with a suitable solvent, followed by soap and water.[2]
-
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound and contaminated disposable items (e.g., pipette tips, gloves) in a dedicated and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions of this compound should be collected in a designated container for halogenated organic waste, if applicable, and should not be mixed with other waste streams.[9]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain.[9]
-
All waste containing this compound must be disposed of in accordance with federal, state, and local regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup and disposal of hazardous waste.[2][9]
-
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1818294-42-6 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amino-PEG10-amine, 928292-69-7 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
